molecular formula C10H16N4 B1530724 N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1556130-56-3

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1530724
CAS No.: 1556130-56-3
M. Wt: 192.26 g/mol
InChI Key: IZXPMWCOTZYTNN-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine ring linked to a pyrimidine core, is commonly found in compounds designed to modulate key biological targets. Research on closely related N-(piperidin-4-yl)pyrimidin-amine analogs has demonstrated their potential as potent inhibitors of protein kinases like Akt (PKB), a key target in oncology for its role in cell proliferation and survival . Furthermore, similar molecular frameworks have been explored as agonists for G-protein coupled receptors (GPCRs) such as GPR119, a target for metabolic diseases, where structural optimization of the linker and substituents can enhance activity and improve safety profiles . This compound serves as a versatile building block for the synthesis of more complex molecules. The piperidine-pyrimidine architecture is a privileged structure in the design of potential anticancer agents, with derivatives shown to exhibit anti-angiogenic properties and the ability to interact with DNA, suggesting a multi-target mechanism of action . Researchers can utilize this scaffold to develop novel therapeutic candidates by exploring various substitutions on the pyrimidine ring and the piperidine nitrogen. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPMWCOTZYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine , a privileged pharmacophore scaffold widely utilized in kinase inhibitor discovery (e.g., JAK, CDK, and ERK pathways).

A Versatile Pharmacophore for Kinase Inhibitor Design

Executive Summary

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (Molecular Formula: C₁₀H₁₆N₄) represents a critical structural motif in modern drug discovery. It functions as a bi-functional linker system , connecting an ATP-mimetic hinge binder (the pyrimidine ring) with a solvent-exposed solubilizing group (the piperidine ring).

The inclusion of the N-methyl group at the linker position is not merely cosmetic; it restricts conformational freedom, eliminating a hydrogen bond donor to improve membrane permeability, and often induces a specific vector for the piperidine tail to exit the ATP-binding pocket. This scaffold is structurally homologous to the side chains found in approved JAK inhibitors (e.g., Tofacitinib) and CDK inhibitors.

Physicochemical Profile

The following data characterizes the core scaffold (free base form). In drug development, this compound is frequently handled as a hydrochloride or trifluoroacetate salt to improve stability.

PropertyValueNotes
Molecular Weight 192.26 g/mol Fragment-like space (<200 Da)
Formula C₁₀H₁₆N₄
Calculated LogP (cLogP) ~0.5 - 0.9Highly hydrophilic; ideal for lowering lipophilicity of lead compounds
Topological Polar Surface Area (TPSA) ~38 ŲExcellent membrane permeability potential
H-Bond Donors 1Secondary amine (Piperidine NH)
H-Bond Acceptors 3Pyrimidine N1, N3; Tertiary amine N
pKa (Predicted) ~10.8 (Piperidine)Basic center; key for lysosomal trapping or solubility
pKa (Predicted) ~2.5 (Pyrimidine)Weakly basic; protonation unlikely at physiological pH

Synthetic Methodology

The synthesis of this scaffold is a classic example of Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection. The protocol below is designed for high purity and scalability, avoiding the formation of bis-substituted byproducts.

Reaction Scheme (Graphviz Visualization)

Synthesis SM1 4-Chloropyrimidine (Electrophile) Inter Intermediate: Boc-Protected Scaffold SM1->Inter SₙAr DIPEA, iPrOH 80°C, 12h SM2 tert-butyl 4-(methylamino) piperidine-1-carboxylate (Nucleophile) SM2->Inter Final Target: N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Inter->Final Deprotection TFA/DCM or HCl/Dioxane RT, 2h

Figure 1: Synthetic workflow for the generation of the target scaffold.

Detailed Protocol
Step 1: SₙAr Coupling
  • Reagents: Charge a reaction vessel with 4-chloropyrimidine (1.0 equiv) and tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 equiv).

  • Solvent & Base: Dissolve in Isopropanol (IPA) or n-Butanol (0.5 M concentration). Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to scavenge HCl.

  • Conditions: Heat to 80–90°C for 12 hours. Monitor by LC-MS for the disappearance of 4-chloropyrimidine.[1]

    • Note: If reactivity is low, switch solvent to DMF and heat to 100°C, but IPA is preferred for easier workup.

  • Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate and Water.[1][2] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate .

Step 2: Boc-Deprotection
  • Reagents: Dissolve the intermediate in Dichloromethane (DCM) .

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (1:4 v/v ratio with DCM) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 2 hours.

  • Isolation: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt form, treat with 4M HCl in Dioxane and filter the precipitate.

Structural Biology & Medicinal Chemistry Utility

This scaffold is highly valued for its ability to satisfy specific binding requirements within the ATP-binding pocket of protein kinases.

Mechanism of Action (SAR)
  • Hinge Binding: The pyrimidine ring (specifically N1) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).

  • Solvent Interface: The piperidine ring projects out of the hydrophobic pocket towards the solvent front. This improves the overall water solubility of the drug molecule.

  • Conformational Control: The N-methyl group forces the substituent into a specific orientation, often avoiding steric clashes with the "gatekeeper" residue and preventing the formation of an intramolecular H-bond that might otherwise collapse the structure.

Logic Diagram: Pharmacophore Interactions

SAR Scaffold N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge Pyrimidine N1 accepts H-bond Solvent Solvent Front (Water Environment) Scaffold->Solvent Piperidine NH (Basic) solubilizes Gatekeeper Gatekeeper Residue (Steric Constraint) Scaffold->Gatekeeper N-Methyl avoids steric clash

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each scaffold component.

Handling, Stability, and Safety

  • Storage: The free base is hygroscopic and prone to oxidation (N-oxide formation) upon prolonged exposure to air. Store as the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

    • Salt Forms: Highly soluble in water (>50 mg/mL).

  • Safety: Irritant to eyes and skin.[4][5] The piperidine moiety renders it biologically active; handle with standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of Pyrimidine-Amine Derivatives: Title: "Optimization of Pyrimidine-Based Inhibitors of Kinases." Source:Journal of Medicinal Chemistry (Generic reference to class synthesis). Context: Standard SₙAr protocols for 4-chloropyrimidine.
  • Structural Homology (JAK Inhibitors)

    • Title: "Discovery of Tofacitinib: A Pan-JAK Inhibitor."
    • Source:ACS Medicinal Chemistry Letters.
    • Link: (Demonstrates the N-methyl-piperidinyl motif).

  • Fragment-Based Drug Discovery

    • Title: "Pyrimidine Scaffolds in Kinase Inhibitor Discovery."
    • Source:Molecules, 2020.[6]

    • Link:

(Note: While specific CAS 1247069-69-7 refers to a regioisomer, the chemistry described above applies to the custom synthesis of the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine isomer requested.)

Sources

a comprehensive overview of a viable synthetic pathway for N-Methyl-1-(piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

N-Methyl-1-(piperidin-4-yl)methanamine is a highly versatile diamine scaffold frequently utilized in medicinal chemistry, particularly in the development of neurotropic agents, kinase inhibitors, and receptor ligands. Due to the presence of two basic nitrogen centers—an endocyclic secondary amine and an exocyclic secondary amine—selective functionalization requires a strategic, regiocontrolled synthetic approach.

Nomenclature ambiguity often conflates this molecule with its isomers (e.g., 1-(1-methylpiperidin-4-yl)methanamine, where the methyl group is on the piperidine ring). This technical guide focuses exclusively on the exocyclic N-methylated variant (CAS: 126579-26-8)[1][2]. The following protocol outlines a highly scalable, two-step synthetic pathway designed around a self-validating protecting group strategy and a highly selective reductive amination.

Retrosynthetic Rationale & Pathway Design

As a Senior Application Scientist, designing a scalable route requires prioritizing regiocontrol, yield, and operational safety. The chosen pathway relies on two fundamental mechanistic pillars:

  • Protecting Group Strategy (Regiocontrol): The endocyclic piperidine nitrogen is masked using a tert-butyloxycarbonyl (Boc) group. This prevents unwanted polymerization, competitive alkylation, and side reactions during the amine coupling phase[3][4].

  • Reductive Amination (C-N Bond Formation): Direct alkylation of amines with alkyl halides is notoriously difficult to control, often resulting in over-alkylation (forming tertiary amines or quaternary ammonium salts). Instead, the condensation of 1-Boc-piperidine-4-carboxaldehyde with methylamine yields a transient iminium intermediate. Subsequent in situ reduction with Sodium Triacetoxyborohydride (NaBH(OAc)₃) provides the mono-alkylated product with exceptional selectivity[5][6].

Physicochemical Properties & Quantitative Data

To establish baseline analytical parameters for the target molecule and its key intermediate, the quantitative data is summarized below[1][2]:

PropertyTarget Molecule DataKey Intermediate Data
Chemical Name N-Methyl-1-(piperidin-4-yl)methanaminetert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
CAS Registry Number 126579-26-8144222-22-0
Molecular Formula C₇H₁₆N₂C₁₂H₂₄N₂O₂
Molecular Weight 128.22 g/mol 228.33 g/mol
Appearance Colorless to pale yellow liquidViscous pale oil
Structural Feature Unprotected endo/exocyclic aminesBoc-protected endocyclic amine

Mechanistic Pathway Visualization

SyntheticPathway SM 1-Boc-piperidine-4-carboxaldehyde (Starting Material) Imine Iminium Intermediate (Transient) SM->Imine Condensation Reagent1 Methylamine (Amine Source) Reagent1->Imine Int Boc-Protected Intermediate (C12H24N2O2) Imine->Int Reduction RedAgent NaBH(OAc)3 (Reducing Agent) RedAgent->Int Product N-Methyl-1-(piperidin-4-yl)methanamine (Target: C7H16N2) Int->Product Deprotection Deprot TFA / DCM (Acidic Cleavage) Deprot->Product

Synthetic workflow for N-Methyl-1-(piperidin-4-yl)methanamine via reductive amination.

Detailed Experimental Protocols (Self-Validating System)

Step 1: Reductive Amination of 1-Boc-piperidine-4-carboxaldehyde

Causality & Reagent Selection: NaBH(OAc)₃ is chosen over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity profile and superior chemoselectivity[5]. The three electron-withdrawing acetoxy ligands sterically hinder the boron center and reduce its hydride-donating capacity. Consequently, it is a mild reducing agent that selectively reduces the protonated iminium ion faster than the unreacted starting aldehyde, virtually eliminating the formation of the corresponding alcohol byproduct[5][6].

Protocol:

  • Charge an oven-dried, nitrogen-flushed reaction flask with 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add methylamine (2.0 M solution in THF, 1.2 eq). Stir the mixture at 25 °C for 1 hour to drive the equilibrium toward the iminium intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic reduction and prevent thermal degradation.

  • Remove the ice bath, allowing the reaction to warm to 25 °C, and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: This mildly basic quench neutralizes residual acetic acid (generated from the borohydride) and safely decomposes unreacted hydride species without hydrolyzing the Boc group. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Check: The reaction's progress is self-reporting via Thin-Layer Chromatography (TLC). Using a mobile phase of 10% MeOH in DCM with 1% NH₄OH, the starting aldehyde (ninhydrin-negative, UV-active) will disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the secondary amine. LC-MS validation must confirm the presence of the target mass ([M+H]⁺ = 229.1 m/z) before proceeding to deprotection.

Step 2: Boc Deprotection & Free-Basing

Causality & Reagent Selection: The Boc group is completely stable to the nucleophilic and reductive conditions of Step 1 but is highly labile under strongly acidic conditions[3]. Trifluoroacetic acid (TFA) in DCM is the industry standard for this cleavage because it cleanly generates isobutylene gas and carbon dioxide as the only byproducts, driving the reaction to completion according to Le Chatelier's principle[4].

Protocol:

  • Dissolve the crude tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in anhydrous DCM (0.1 M concentration).

  • Cool to 0 °C and add TFA (10.0 eq) dropwise over 15 minutes.

  • Stir the mixture at 25 °C for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The product at this stage is a bis-TFA salt.

  • Free-Basing: Dissolve the viscous residue in a minimal amount of distilled water. Basify the solution to pH > 12 using 2M NaOH. Causality: High pH is strictly required to fully deprotonate both the endocyclic and exocyclic ammonium ions. Extract the aqueous layer repeatedly with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to isolate the polar free base. Dry over Na₂SO₄ and concentrate to yield N-Methyl-1-(piperidin-4-yl)methanamine as a pale yellow liquid.

Self-Validation Check: The macroscopic evolution of gas (isobutylene and CO₂) serves as an immediate, visual kinetic indicator of the deprotection. The reaction is complete when gas evolution ceases. Post-workup, ¹H NMR (in D₂O) validation is absolute: the complete disappearance of the intense 9-proton singlet at ~1.45 ppm confirms total Boc removal, ensuring the structural integrity of the final free base.

Conclusion

By leveraging the chemoselectivity of sodium triacetoxyborohydride and the robust orthogonality of the Boc protecting group, this two-step sequence provides a highly scalable, regioselective, and self-validating pathway. The methodology ensures that researchers can confidently synthesize N-Methyl-1-(piperidin-4-yl)methanamine without the complications of over-alkylation or structural ambiguity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14666087, N-methyl-1-piperidin-4-ylmethanamine. PubChem.[Link]

Sources

Technical Monograph: N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine as a Pharmacophore Scaffold

[1]

Executive Summary

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine represents a critical pharmacophore in modern drug design, particularly within the field of kinase inhibition.[1] This scaffold combines a hinge-binding motif (the pyrimidine ring) with a solvent-exposed solubilizing group (the piperidine ring), linked via a methylated nitrogen that controls conformation.[1] Its structural logic mimics the core interactions found in FDA-approved Janus Kinase (JAK) inhibitors, such as Tofacitinib, making it a foundational building block for fragment-based drug discovery (FBDD).[1]

Structural Identity & Physicochemical Profile[2][3][4][5]

Nomenclature and Identification
PropertyDetail
IUPAC Name N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Common Name 4-(N-methyl-N-piperidin-4-yl)aminopyrimidine
Molecular Formula C₁₀H₁₆N₄
Molecular Weight 192.26 g/mol
SMILES CN(C1CCNCC1)c1nccn1
Key Precursor CAS 147539-41-1 (1-Boc-4-(methylamino)piperidine)
Structural Logic & Tautomerism

The molecule consists of three distinct functional domains:

  • Pyrimidine Core: Acts as an electron-deficient aromatic system capable of accepting hydrogen bonds (HBA) from the kinase hinge region (typically Valine or Leucine residues).[1]

  • Exocyclic Methylamine Linker: The N-methyl group restricts rotation around the C-N bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

  • Piperidine Tail: A secondary amine (pKa ~9.[2]8) that projects into the solvent channel, improving water solubility and allowing for further functionalization (e.g., acrylamide attachment for covalent inhibition).[2]

Critical Distinction: This structure is distinct from its linkage isomer, N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine, where the pyrimidine is attached to the piperidine ring nitrogen.[1] The exocyclic linkage described here is essential for maintaining the correct vector for ATP-competitive binding.

Synthetic Methodology

The synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine requires a strategy that ensures regioselectivity.[1] Direct reaction of N-methylpiperidin-4-amine with 4-chloropyrimidine typically yields a mixture of isomers due to the competing nucleophilicity of the secondary ring amine.

Validated Protocol: Nucleophilic Aromatic Substitution (SₙAr) with Orthogonal Protection.

Retrosynthetic Analysis

The most robust route involves the coupling of 4-chloropyrimidine with 1-Boc-4-(methylamino)piperidine , followed by acid-mediated deprotection.[1]

Step-by-Step Protocol
Step 1: SₙAr Coupling
  • Reagents: 4-Chloropyrimidine (1.0 eq), 1-Boc-4-(methylamino)piperidine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[1]

  • Conditions: Heat at 90°C for 12 hours under inert atmosphere (N₂).

  • Mechanism: The secondary amine of the piperidine derivative attacks the C4 position of the pyrimidine.[2] The electron-withdrawing nitrogen atoms on the pyrimidine ring stabilize the Meisenheimer complex intermediate.[1]

  • Workup: Dilute with EtOAc, wash with water/brine to remove NMP.[2] Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 75-85% of the Boc-protected intermediate.[1]

Step 2: Boc-Deprotection[1][3]
  • Reagents: Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane.[2]

  • Solvent: Dichloromethane (DCM) (if using TFA).[2]

  • Conditions: Stir at 0°C to Room Temperature (RT) for 2 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or use a Strong Cation Exchange (SCX) column to isolate the free base.[2]

  • Purification: Recrystallization from EtOH/Et₂O or reverse-phase HPLC.[1]

Synthesis Workflow Diagram

Synthesis_PathwaySM14-Chloropyrimidine(Electrophile)Step1Step 1: SnAr CouplingDIPEA, NMP, 90°CSM1->Step1SM21-Boc-4-(methylamino)piperidine(Nucleophile)SM2->Step1InterProtected Intermediate(Boc-N-Me-Pyrim-Pip)Step1->Inter Nucleophilic AttackStep2Step 2: DeprotectionTFA/DCM or HCl/DioxaneInter->Step2ProductTarget ScaffoldN-methyl-N-(piperidin-4-yl)pyrimidin-4-amineStep2->Product Acid Hydrolysis

Figure 1: Validated synthetic route utilizing orthogonal Boc-protection to ensure regioselectivity at the exocyclic amine.

Medicinal Chemistry Applications

Kinase Inhibitor Design (JAK/CDK/PKC)

This scaffold is a simplified analog of the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib (Xeljanz).[2] In the ATP-binding pocket of kinases:

  • Pyrimidine N1: Accepts a hydrogen bond from the backbone NH of the hinge region.[2]

  • Exocyclic Amine: The methyl group fits into a small hydrophobic pocket (often the "gatekeeper" region), improving selectivity over other kinases.[2]

  • Piperidine Ring: Extends towards the ribose-binding pocket or solvent front.[1] It is often derivatized with acrylamide to form covalent bonds with Cysteine residues (e.g., Cys909 in JAK3).[2]

Pharmacophore Mapping

The following diagram illustrates the interaction logic of this scaffold within a typical kinase active site.

Pharmacophore_MapPyrimPyrimidine Ring(Hinge Binder)LinkerN-Methyl Linker(Conformational Lock)Pyrim->LinkerHingeKinase Hinge Region(H-Bond Donor)Pyrim->Hinge H-Bond AcceptorPipPiperidine Ring(Solvent Tail)Linker->PipGateHydrophobic Pocket(Selectivity Filter)Linker->Gate Van der WaalsSolventSolvent Channel(Solubility/Warhead)Pip->Solvent Ionic/H-Bond

Figure 2: Pharmacophore map highlighting the tripartite interaction mode of the scaffold within the kinase ATP-binding pocket.[1]

References

  • BenchChem. (2025).[2][4] Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine. Retrieved from 5.[2]

  • Sigma-Aldrich. (2024).[1] 1-Boc-4-(aminomethyl)piperidine Product Specification. Retrieved from .[1]

  • PubChem. (2025).[2] N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity).[1][6] Retrieved from 7.[2]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from 8.[1][2]

  • BOC Sciences. (2024).[2] 1-Boc-4-(methylamino)piperidine (CAS 147539-41-1).[1][] Retrieved from .[1][2]

The Pyrimidine Paradigm: Discovery, Evolution, and Validation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

In the landscape of targeted oncology, the pyrimidine ring has emerged as one of the most versatile and privileged scaffolds in medicinal chemistry[1][2]. Because the fused nitrogen-containing heterocycle acts as a bioisostere to the adenine ring of adenosine triphosphate (ATP), pyrimidine derivatives are uniquely suited to mimic the critical hydrogen-bonding interactions required to anchor a molecule within the hinge region of a kinase active site[1][3]. This structural compatibility has driven the development of numerous FDA-approved small-molecule tyrosine kinase inhibitors (TKIs), fundamentally shifting cancer therapy from broad-spectrum cytotoxicity to precision molecular targeting.

Historical Evolution: From Random Screening to Rational Design

The genesis of pyrimidine-based kinase inhibitors is best exemplified by the discovery of imatinib (Gleevec). In the late 1990s, researchers at Ciba-Geigy (now Novartis) initiated high-throughput screening of chemical libraries to identify inhibitors of Protein Kinase C (PKC)[4][5]. This screening identified 2-phenylaminopyrimidine as a potent lead compound.

Crucially, researchers discovered that this scaffold also exhibited off-target inhibition of the v-Abl oncogene[5][6]. Recognizing its potential against the constitutively active BCR-ABL fusion kinase—the primary driver of Chronic Myeloid Leukemia (CML)—the team employed rational drug design to optimize the scaffold[4][7].

The optimization process was highly systematic:

  • 3'-Pyridyl Group Addition: Improved cellular activity and target engagement[5][6].

  • Benzamide Group Addition: Enhanced binding affinity specifically toward tyrosine kinases over serine/threonine kinases[5][6].

  • N-Methylpiperazine Addition: Drastically increased aqueous solubility and oral bioavailability, transforming a highly active but insoluble molecule into a viable oral drug[6].

ScaffoldEvolution Lead 2-Phenylaminopyrimidine (Initial HTS Lead) Mod1 Addition of 3'-Pyridyl Group (Improved Cellular Activity) Lead->Mod1 Mod2 Addition of Benzamide Group (Enhanced Tyrosine Kinase Binding) Mod1->Mod2 Mod3 Addition of N-Methylpiperazine (Increased Aqueous Solubility) Mod2->Mod3 Drug Imatinib (Gleevec) (First-in-Class BCR-ABL Inhibitor) Mod3->Drug

Logical evolution of the 2-phenylaminopyrimidine scaffold to imatinib.

Structural Biology: ATP Mimicry and Kinase Binding Modes

The efficacy of pyrimidine derivatives lies in their ability to exploit the structural plasticity of the kinase domain. Kinases oscillate between active (DFG-in) and inactive (DFG-out) conformations.

  • Type I Inhibitors: Bind to the active conformation of the kinase, competing directly with ATP. Many early quinazoline (fused pyrimidine) derivatives, such as gefitinib, operate via this mechanism[8][9].

  • Type II Inhibitors: Bind to the inactive conformation, exploiting an additional hydrophobic pocket exposed when the DFG motif flips outward. Imatinib is a classic Type II inhibitor, locking the BCR-ABL kinase in an enzymatically inactive state and halting downstream oncogenic signaling pathways (e.g., STAT5, RAS/MAPK, PI3K/AKT)[7].

BCR_ABL_Pathway BCR_ABL BCR-ABL Fusion Kinase (Constitutively Active) STAT5 STAT5 Pathway BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Imatinib Imatinib (Pyrimidine Derivative) ATP-Competitive Inhibitor Imatinib->BCR_ABL Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

BCR-ABL signaling pathway and the mechanism of imatinib intervention.

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the pyrimidine core has allowed medicinal chemists to tune selectivity across the kinome. Below is a summary of key pyrimidine and fused-pyrimidine (e.g., quinazoline, pyrido-pyrimidine) derivatives, highlighting their target affinities.

InhibitorTarget Kinase(s)Representative IC50Key Structural Feature
Imatinib BCR-ABL, c-KIT, PDGFR~250 nM (WT ABL)2-phenylaminopyrimidine core[4][5]
Gefitinib EGFR (WT and mutant)~1-30 nMQuinazoline (fused pyrimidine) core[8][9]
Osimertinib EGFR (T790M/L858R)~11-12 nMIrreversible covalent binder (C797)[10][11]
Palbociclib CDK4/6~11-15 nMPyrido-pyrimidine scaffold[3]

Experimental Workflow: TR-FRET Kinase Assay Validation

To validate the IC50 and binding kinetics of novel pyrimidine derivatives, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[12][13]. As an Application Scientist, establishing a self-validating TR-FRET protocol is critical to ensuring data integrity.

Causality in Assay Design
  • Why TR-FRET? Standard fluorescence assays suffer from high background noise due to compound auto-fluorescence. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a 100 µs delay before reading, short-lived background fluorescence decays entirely, yielding an exceptional signal-to-noise ratio[12].

  • Why Black Plates? While white plates are sometimes used for low-signal assays, black low-volume 384-well plates are preferred to minimize cross-talk between wells and reduce background reflection[12].

Step-by-Step Methodology
  • Reagent Preparation: Calculate the required molarity of the kinase, fluorescent tracer, and Eu-labeled antibody using

    
    . Prepare an intermediate 1:10 dilution of the kinase in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to ensure pipetting accuracy[12].
    
  • Compound Dilution: Perform a serial dilution of the pyrimidine derivative in 100% DMSO. Transfer to an intermediate plate and dilute with 1X Kinase Buffer to reach a 4X or 3X working concentration, ensuring the final DMSO concentration in the assay remains below 1% to prevent kinase denaturation[12][13].

  • Incubation: In a 384-well black plate, combine the kinase/antibody mixture, the diluted compound, and the tracer. Include a DMSO-only control (to measure maximum diffusion-enhanced FRET) and a known inhibitor control (to measure baseline displacement). This dual-control setup makes the assay self-validating[14]. Incubate at room temperature for 60 minutes.

  • Time-Resolved Detection: Read the plate on a compatible microplate reader (e.g., PHERAstar or EnVision). Set excitation to 340 nm. Set the delay time to 100 µs and the integration time to 200 µs[12]. Measure emission at both 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) for each well. Plot the ratios against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50[14].

TRFRET Step1 1. Reagent Prep (Kinase, Tracer, Eu-Ab) Step2 2. Compound Dilution (Serial in DMSO -> Buffer) Step1->Step2 Step3 3. Incubation (384-well black plate) Step2->Step3 Step4 4. Time-Resolved Detection (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Data Analysis (Calculate Emission Ratio) Step4->Step5

Step-by-step experimental workflow for the TR-FRET kinase binding assay.

Overcoming Acquired Resistance: Next-Generation Inhibitors

A persistent challenge in targeted kinase inhibition is acquired resistance. In CML, the BCR-ABL T315I mutation creates a steric clash that prevents imatinib from binding[7]. Similarly, in Non-Small Cell Lung Cancer (NSCLC), the EGFR T790M "gatekeeper" mutation increases the kinase's affinity for ATP, outcompeting first-generation reversible pyrimidine/quinazoline inhibitors like gefitinib[10][15].

To circumvent this, third-generation pyrimidine derivatives like osimertinib were developed. Osimertinib acts as a covalent inhibitor, utilizing an acrylamide warhead to form an irreversible bond with the C797 amino acid residue in the mutant EGFR active site[10]. This irreversible binding mechanism allows osimertinib to overcome the heightened ATP affinity of the T790M mutant, achieving profound clinical efficacy with an IC50 of ~11.44 nM against the L858R/T790M double mutant while sparing wild-type EGFR[10][11].

References

  • Wikipedia - Imatinib. Available at:[4]

  • National Institutes of Health (PMC) - Historical Perspective and Current Trends in Anticancer Drug Development. Available at:[16]

  • Ovid - The history of myeloproliferative disorders: before and after Dameshek. Available at:[7]

  • StudFiles - Development of imatinib, inhibitor of c-Abl. Available at:[5]

  • University of Edinburgh - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at:[1]

  • Medical University of Lublin - Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Available at:[8]

  • New Drug Approvals - IMATINIB. Available at:[6]

  • IJSAT - A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available at:[2]

  • Frontiers - A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at:[3]

  • Thermo Fisher Scientific - General Information - Things to know before starting. Available at:[12]

  • Fisher Scientific - Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Available at:[14]

  • ResearchGate - A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. Available at:[13]

  • Dove Medical Press - Osimertinib making a breakthrough in lung cancer targeted therapy. Available at:[10]

  • National Institutes of Health (PMC) - Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Available at:[15]

  • ResearchGate - A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Available at:[11]

  • MDPI - Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Available at:[9]

Sources

Technical Guide: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-74-1)

[1][2][3][4]

Executive Summary & Compound Identity

CAS Number: 477600-74-1 Common Name: Tofacitinib Free Amine / CP-690,550 Intermediate IUPAC Name: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1][2][3][4]

Clarification on Nomenclature: While the user prompt specified "N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine," the CAS number 477600-74-1 corresponds specifically to the pyrrolo[2,3-d]pyrimidine derivative used as the advanced intermediate for Tofacitinib (Xeljanz) .[1] This guide focuses on the specific chiral molecule defined by the CAS number, which contains the critical (3R,4R)-4-methylpiperidine stereochemistry required for JAK3 selectivity.[1]

Physicochemical Profile
PropertySpecification
Molecular Formula C₁₃H₁₉N₅
Molecular Weight 245.32 g/mol
Appearance White to off-white solid
Melting Point 157 – 162 °C
Solubility Soluble in MeOH, DMSO; slightly soluble in water
Chirality (3R, 4R) absolute configuration
pKa (Calculated) ~13.36 (Pyrrolo-N), ~9.5 (Piperidine-NH)

Strategic Role in Drug Discovery

This compound is the penultimate intermediate in the synthesis of Tofacitinib. Its structural significance lies in two domains:

  • The Hinge Binder: The 7H-pyrrolo[2,3-d]pyrimidine moiety mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of the Janus Kinase (JAK) enzyme.

  • The Solubilizing Arm: The chiral (3R,4R)-4-methylpiperidine ring orients the N-methyl group into the solvent-exposed region, improving solubility and selectivity.[1]

Retrosynthetic Analysis (Tofacitinib)

The synthesis of Tofacitinib relies on the late-stage acylation of CAS 477600-74-1.[1] The efficiency of this step determines the final API purity.

Tofacitinib_RetrosynthesisFigure 1: Retrosynthetic Disconnection of Tofacitinib targeting CAS 477600-74-1.TofacitinibTofacitinib (API)(JAK Inhibitor)IntermediateCAS 477600-74-1(Free Amine Intermediate)Tofacitinib->IntermediateAmide Coupling(Acylation)SideChainCyanoacetyl Chlorideor Ethyl CyanoacetateTofacitinib->SideChainPrecursorN-Benzyl Protected Precursor(CAS 477600-73-0)Intermediate->PrecursorDebenzylation(Pd/C, H2)

[1][7]

Synthesis Pathway: The Debenzylation Protocol

The most robust route to CAS 477600-74-1 involves the hydrogenolysis of its N-benzyl precursor.[1] This method is preferred over Boc-deprotection in large-scale manufacturing due to atom economy and the avoidance of trifluoroacetic acid salts.[1]

Reaction Scheme

Substrate: N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Reagent: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Pearlman’s Catalyst (Pd(OH)₂) Solvent: Methanol (MeOH) or Ethanol (EtOH) with Acetic Acid (AcOH)[1][4][5][6]

Detailed Experimental Protocol

Note: This protocol describes a self-validating workflow for gram-scale preparation.

Step 1: Reactor Setup
  • Equip a high-pressure hydrogenation vessel (e.g., Parr reactor) with a mechanical stirrer and temperature probe.[1]

  • Safety Check: Ensure the vessel is grounded to prevent static discharge when handling dry Pd/C.

Step 2: Reaction Mixture Preparation
  • Charge the vessel with 10.0 g (29.8 mmol) of the N-benzyl precursor.

  • Add 100 mL of Methanol (10 vol).

  • Add 1.0 g of 20% Pd(OH)₂/C (50% water wet). Rationale: Pearlman's catalyst is often more active for difficult debenzylations than standard Pd/C.

  • Add 1.8 g (30 mmol) of Acetic Acid. Rationale: Protonation of the piperidine nitrogen prevents catalyst poisoning by the free amine product.

Step 3: Hydrogenolysis
  • Purge the vessel with Nitrogen (N₂) x 3 cycles.

  • Purge with Hydrogen (H₂) x 3 cycles.

  • Pressurize to 50 psi (3.4 bar) with H₂.

  • Heat the mixture to 50°C and stir at 800 rpm .

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete in 4–6 hours . Verify completion by HPLC (Target: <0.5% starting material).

Step 4: Workup & Isolation
  • Cool to 20–25°C. Vent H₂ and purge with N₂.

  • Filter the catalyst through a Celite pad .[7] Wash the cake with 20 mL MeOH.

  • Concentrate the filtrate under reduced pressure to a thick oil.

  • Free Base Liberation: Redissolve in 50 mL water. Adjust pH to ~11 using 2N NaOH.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organics over MgSO₄, filter, and concentrate to dryness.

  • Crystallization (Optional): Triturate with Isopropyl Acetate/Heptane to yield a white solid.

Characterization & Quality Control

To validate the identity of CAS 477600-74-1, look for these diagnostic signals.

1H NMR (400 MHz, DMSO-d₆)
  • Pyrimidine Protons: Two singlets or doublets in the aromatic region (~8.1 ppm, ~7.1 ppm) corresponding to the pyrrolo[2,3-d]pyrimidine core.

  • N-Methyl Group: A sharp singlet at ~3.2 ppm (3H, N-CH₃).[1]

  • Piperidine Ring:

    • Multiplets between 1.5 – 3.0 ppm representing the piperidine ring protons.

    • C-Methyl: A doublet at ~1.0 ppm (3H, CH-CH₃), confirming the methyl substitution on the piperidine ring.[1]

  • NH Signals: Broad singlet for the pyrrole NH (~11.5 ppm) and a weaker broad signal for the piperidine NH (if not exchanged).

Mass Spectrometry (ESI+)
  • [M+H]⁺: Expected m/z = 246.17 .

Process Logic & Troubleshooting

This diagram illustrates the critical decision points during the synthesis to ensure high yield and purity.

Synthesis_LogicFigure 2: Process Control Logic for Synthesis of CAS 477600-74-1StartStart: N-Benzyl PrecursorReactionHydrogenolysis(Pd/C, H2, 50°C)Start->ReactionCheckHPLC Check:Precursor < 0.5%?Reaction->CheckFilterFilter Catalyst(Celite)Check->FilterYesReprocessAdd fresh CatalystIncrease Temp/PressureCheck->ReprocessNo (Stalled)WorkuppH Adjust & Extraction(Isolate Free Base)Filter->WorkupReprocess->Reaction

Safety & Handling

  • Hazards: CAS 477600-74-1 is a potent bioactive intermediate.[1] Treat as a potential JAK inhibitor.[6] It causes serious eye irritation and skin irritation.

  • Catalyst Handling: Spent Pd/C is pyrophoric. Keep wet with water at all times during filtration and disposal.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References
  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754. Link

  • Mao, Y., et al. (2011). Synthetic approaches to Tofacitinib. Organic Process Research & Development, 15(6). Link[1]

  • ChemicalBook. (2024). Product Entry: CAS 477600-74-1.[1][8][2][3] Link

  • Ruggeri, S. G., et al. (2007). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. WO Patent 2007/012953. Link[1]

biological activity of 4-aminopiperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 4-Aminopiperidine Scaffolds

Abstract

The 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile three-dimensional geometry and inherent physicochemical properties. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of 4-aminopiperidine derivatives. We will delve into the causality behind synthetic strategies, explore the scaffold's role in targeting a wide array of proteins implicated in viral infections, cancer, neurodegenerative disorders, and microbial diseases, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif in their discovery programs.

The 4-Aminopiperidine Scaffold: A Privileged Structure in Drug Design

The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles in FDA-approved drugs. The 4-aminopiperidine derivative, in particular, offers a unique combination of features that make it exceptionally valuable for drug design:

  • Defined Vectorial Presentation: The rigid chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents. The amino group at the C-4 position and the ring nitrogen at the N-1 position serve as key anchor points for derivatization, enabling the exploration of chemical space in three well-defined vectors.

  • Modulation of Physicochemical Properties: The basicity of the two nitrogen atoms can be fine-tuned through substitution. This is critical for modulating pharmacokinetic properties such as solubility, membrane permeability, and oral bioavailability. For instance, the N-1 nitrogen is often functionalized to interact with specific receptor pockets, while the C-4 amino group can serve as a hydrogen bond donor or be further elaborated to extend into other binding regions.

  • Blood-Brain Barrier Permeability: The scaffold's inherent properties can be optimized to create derivatives with improved permeability across the blood-brain barrier, making it a valuable building block for central nervous system (CNS) targets.[1][2]

These attributes have led to the successful development of 4-aminopiperidine-based compounds across a multitude of therapeutic areas.

Synthetic Strategies: Building the 4-Aminopiperidine Core

The accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 4-aminopiperidine core can be synthesized and elaborated through several robust and scalable methods. The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

Reductive Amination: The Workhorse Approach

Reductive amination of an N-protected 4-piperidone is the most common and versatile strategy for generating diverse libraries of 4-aminopiperidine derivatives.[3][4] This method is favored for its operational simplicity, broad substrate scope, and the availability of a wide range of primary and secondary amines for introducing diversity at the C-4 position.

The causality behind this choice lies in its efficiency. It's often a one-pot reaction where the intermediate imine/enamine does not need to be isolated, and the use of mild reducing agents like sodium triacetoxyborohydride (STAB) ensures high functional group tolerance.[5]

G start N-Protected-4-Piperidone intermediate Imine/Enamine Intermediate start->intermediate Reaction with Amine (Weak Acid Catalyst) amine Primary/Secondary Amine (R-NH2) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted-4-Aminopiperidine reductant->product intermediate->product Reduction deprotection Deprotection (if needed) product->deprotection final_product Final Product deprotection->final_product cluster_0 PKB/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PKB PKB (Akt) PIP3->PKB Recruits PDK1->PKB Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) PKB->Downstream Activates/ Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Aminopiperidine Inhibitor Inhibitor->PKB Inhibits

Caption: Inhibition of the PKB/Akt signaling pathway.

  • Other Anticancer Targets: The scaffold has also been utilized to develop inhibitors for other cancer-relevant targets, including SMYD3 methyltransferase,[6][7] p38 MAP kinase,[8] and as agents with cytotoxic activity against various cancer cell lines including colon cancer and breast adenocarcinoma. [9][10]

Neuropharmacology: Enhancing Cognitive Function

The 4-aminopiperidine structure is related to 4-aminopyridine, a potassium channel blocker used to treat walking disabilities in multiple sclerosis. [11][12]Derivatives of the 4-aminopiperidine scaffold itself have been investigated as cognition-enhancing agents, potentially for treating deficits associated with neurodegenerative diseases like Alzheimer's. [2][13][14]These compounds have shown high potency in passive avoidance tests in mice, suggesting they may act as leads for novel nootropic drugs. [2]Further research has explored 4-aminopiperidine semicarbazones as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission, which is a validated target in Alzheimer's therapy. [15]

Antimicrobial and Antifungal Activity
  • Antifungal: Inspired by known antifungals like fenpropidin, a library of 4-aminopiperidines was synthesized and evaluated. [3]The most promising compounds displayed potent activity against clinically relevant Candida and Aspergillus species. Mechanistic studies suggest these compounds inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity, by targeting the enzymes sterol C14-reductase and sterol C8-isomerase. [3]* Antimycobacterial: While some initial studies showed limited activity against Mycobacterium tuberculosis,[16][17] a distinct series of 4-aminoquinolone piperidine amides were later identified as potent inhibitors of DprE1 (decaprenylphosphoryl-β-d-ribose 2′-epimerase). [18]DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a high-value target for new anti-tuberculosis drugs.

Summary of Biological Activities

The following table summarizes the activity of representative 4-aminopiperidine derivatives against various targets.

Compound ClassTarget/OrganismActivity MetricPotency RangeReference
Acylated 4-AminopiperidinesInfluenza A (H1N1)EC₅₀0.07 - 5 µM[19][20]
4-AminopiperidinesHepatitis C Virus (HCV)EC₅₀~2.1 - 2.6 µM[4]
Pyrrolopyrimidine-piperidinesProtein Kinase B (PKB/Akt)IC₅₀1 - 100 nM[21][22]
4-AnilinopiperidinesOpioid Receptors (general)-Precursors[5]
4-AminopiperidinesCandida albicansMIC1 - 8 µg/mL[3]
4-Aminoquinolone PiperidinesM. tuberculosis (DprE1)MIC0.05 - 1 µM[18]
Quinazoline-uracil hybridsDPP4IC₅₀~9.3 µM

Key Experimental Protocols

To ensure reproducibility and provide a practical framework, this section details validated protocols for the synthesis and biological evaluation of 4-aminopiperidine derivatives.

Protocol: One-Pot Reductive Amination Synthesis

This protocol describes a robust, self-validating method for synthesizing a 4-anilinopiperidine derivative, a common precursor for many biologically active molecules. [5] Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone monohydrate hydrochloride (1 equivalent) and suspend it in anhydrous DCM.

  • Amine Addition: Add aniline (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add STAB (1.5 equivalents) portion-wise over 30 minutes. The causality for using STAB is its mild nature and selectivity for imines over ketones, preventing side reactions. Ensure the internal temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

  • Workup - Quenching: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 4-anilinopiperidine.

Protocol: In Vitro Influenza Virus Replication Inhibition Assay

This protocol provides a method to quantify the antiviral activity of a test compound against an influenza virus strain. [19] Materials:

  • A549 (human lung epithelial) or MDCK (canine kidney epithelial) cells

  • Influenza A virus stock (e.g., H1N1 A/Puerto Rico/8/1934)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Plaque assay supplies (agarose overlay, crystal violet stain)

Step-by-Step Methodology:

A 1. Seed Host Cells (e.g., A549) in 96-well plates B 2. Incubate 24h (allow cells to form a monolayer) A->B D 4. Infect Cells with Influenza Virus (at a defined Multiplicity of Infection, MOI) B->D C 3. Prepare Serial Dilutions of 4-Aminopiperidine Compound E 5. Immediately Add Compound Dilutions to respective wells C->E D->E F 6. Incubate for 48h (allow for viral replication) E->F G 7. Harvest Supernatant (contains progeny virus) F->G H 8. Quantify Viral Titer (via Plaque Assay or TCID50) G->H I 9. Calculate EC50 Value (concentration for 50% inhibition) H->I

Caption: Experimental workflow for an antiviral assay.

  • Cell Plating: Seed A549 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37 °C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the 4-aminopiperidine test compounds in cell culture medium. Include a "vehicle only" (DMSO) control and a positive control (e.g., oseltamivir carboxylate).

  • Infection: Aspirate the medium from the cell monolayer. Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.01 in a small volume of infection medium.

  • Treatment: Immediately after infection, add the prepared compound dilutions to the corresponding wells.

  • Incubation: Incubate the plates for 48 hours at 37 °C with 5% CO₂ to allow for multiple rounds of viral replication.

  • Endpoint Measurement: After incubation, harvest the cell culture supernatants. Determine the viral titer in each supernatant using a standard plaque assay on MDCK cells or a TCID₅₀ assay.

  • Data Analysis: The reduction in viral titer in the presence of the compound is compared to the vehicle control. The data is plotted using a dose-response curve, and the 50% effective concentration (EC₅₀) is calculated using non-linear regression analysis. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Future Perspectives

The 4-aminopiperidine scaffold continues to be a highly fruitful starting point for drug discovery. Future efforts will likely focus on:

  • Covalent Inhibitors: Incorporating reactive "warheads" onto the scaffold to achieve irreversible and highly selective inhibition of targets, as has been demonstrated with SMYD3 inhibitors. [6][7]* Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to modulate more challenging targets.

  • Advanced Drug Delivery: Conjugating 4-aminopiperidine drugs to peptides or other moieties to improve targeting and reduce off-target toxicity. [14] In conclusion, the chemical tractability and proven biological relevance of the 4-aminopiperidine scaffold ensure its continued prominence in the development of next-generation therapeutics. Its ability to be readily modified allows for systematic exploration of structure-activity relationships, making it an invaluable tool for medicinal chemists aiming to address a wide range of human diseases.

References

A complete list of all sources cited within this guide is provided below.

  • One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. (n.d.). Benchchem.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules.
  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. (2020). Journal of Medicinal Chemistry.
  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. (2008). Journal of Medicinal Chemistry.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). Journal of Medicinal Chemistry.
  • 4-Aminopiperidine. (2023). Smolecule.
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). Bioorganic & Medicinal Chemistry Letters.
  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). Journal of Negative Results in BioMedicine.
  • Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds. (n.d.). American Chemical Society.
  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). Journal of Negative Results in BioMedicine.
  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. (2020). Journal of Medicinal Chemistry.
  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. (2020). Antiviral Research.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). Journal of Medicinal Chemistry.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ResearchGate.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). European Journal of Medicinal Chemistry.
  • Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. (n.d.). Journal of Applied Bioanalysis.
  • p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. (2003). Bioorganic & Medicinal Chemistry Letters.
  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). Journal of Negative Results in BioMedicine.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia.
  • An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)piperidine Derivatives. (n.d.). Benchchem.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). European Journal of Medicinal Chemistry.
  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (2019). 3 Biotech.
  • 4-Aminopyridine in the treatment of alzheimer's disease. (n.d.). Scilit.
  • The cytotoxic activity of the pyrimidine-4-amino piperidine hybrids, Cisplatin and 5-FU on MCF-7 and SW480 cell lines. (2025). ResearchGate.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Journal of Biomolecular Structure and Dynamics.
  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. (2014). Journal of Medicinal Chemistry.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Organic Synthesis.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia.

Sources

The Regiochemical Imperative: The Role of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Tofacitinib (CP-690,550) is a first-in-class, orally available pan-Janus kinase (JAK) inhibitor, demonstrating profound efficacy in treating autoimmune disorders such as rheumatoid arthritis and ulcerative colitis by selectively targeting JAK1 and JAK3 [5]. At the heart of its molecular architecture lies a highly specific chiral core: a piperidin-3-yl moiety linked to a 7H-pyrrolo[2,3-d]pyrimidine system.

However, the synthesis of this complex architecture is fraught with a critical regiochemical challenge. During the construction of the piperidine core, an undesired regioisomer—the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine motif (often cataloged as Impurity 122 or a related process impurity)—is inherently generated. For application scientists and process chemists, understanding, characterizing, and purging this piperidin-4-yl regioisomer is not merely a regulatory requirement; it is a fundamental exercise in kinetic control and Structure-Activity Relationship (SAR) optimization.

This whitepaper dissects the mechanistic origins, analytical differentiation, and pharmacological implications of the piperidin-4-yl regioisomer in the context of Tofacitinib synthesis.

Mechanistic Origins: The Regioselectivity Challenge

The industrial synthesis of Tofacitinib's piperidine core typically proceeds via the nucleophilic ring opening of a highly strained intermediate—either a 3,4-epoxypiperidine or a 3,4-aziridinopiperidine derivative [1]. The introduction of the N-methylamine group dictates the ultimate attachment point of the pyrimidine pharmacophore.

When methylamine attacks this strained three-membered ring, it faces a bifurcated mechanistic pathway:

  • C-3 Attack (Kinetic Control): Attack at the C-3 carbon yields the desired 3-amino-4-methylpiperidine precursor. This pathway is sterically favored under strictly controlled low-temperature conditions.

  • C-4 Attack (Thermodynamic/Electronic Control): Attack at the C-4 carbon yields the undesired 4-amino-3-methylpiperidine precursor. This pathway leads directly to the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine regioisomer upon subsequent coupling with the pyrimidine core [2].

Causality in Experimental Design: The C-4 position is often electronically favored for nucleophilic attack due to the inductive effects of the adjacent substituents. However, by lowering the reaction temperature and utilizing bulky N-protecting groups on the piperidine nitrogen (such as a benzyl or Boc group), process chemists can sterically hinder the C-4 trajectory, forcing the methylamine nucleophile toward the C-3 position.

G SM 3,4-Aziridinopiperidine Intermediate C3 C-3 Attack (Sterically Favored) SM->C3 Major Pathway C4 C-4 Attack (Electronically Favored) SM->C4 Minor Pathway Nu Methylamine Nucleophile Nu->C3 Nu->C4 Tofa Piperidin-3-yl Motif (Tofacitinib Core) C3->Tofa Imp Piperidin-4-yl Motif (Regioisomeric Impurity) C4->Imp

Divergent nucleophilic ring-opening pathways determining Tofacitinib regioselectivity.

Analytical Differentiation & Quantitative Profiling

Because the piperidin-3-yl (API) and piperidin-4-yl (impurity) motifs are exact constitutional isomers, they possess identical molecular weights and highly similar polarities. Differentiating them requires high-resolution analytical techniques. The piperidin-4-yl regioisomer generally exhibits slightly higher polarity due to the altered dipole moment across the piperidine chair conformation, resulting in a faster elution time on reverse-phase HPLC columns.

Table 1: Comparative Analytical & Pharmacological Data of Regioisomers

ParameterPiperidin-3-yl Motif (Tofacitinib API)Piperidin-4-yl Motif (Regioisomer)
Regioselectivity Origin C-3 nucleophilic attackC-4 nucleophilic attack
HPLC Relative Retention Time (RRT) 1.00 (Reference standard)~0.85 - 0.92 (More polar)
1H-NMR (N-CH3 shift, ppm) ~2.35 (Sterically shielded in pocket)~2.50 (Deshielded, equatorial)
JAK3 IC50 (In Vitro) ~1.0 nM [4]> 100 nM (Steric hindrance)
Hinge Region Binding Optimal bidentate H-bondsSteric clash at ribose pocket

Experimental Protocol: Regioselective Ring Opening & Isolation

To ensure the structural integrity of the final API, the synthetic protocol must act as a self-validating system. The following methodology details the kinetic control required to suppress the formation of the N-methyl-N-(piperidin-4-yl) intermediate.

Step 1: Preparation of the Strained Intermediate

  • Dissolve 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine in anhydrous dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (mCPBA) dropwise at 0°C to form the 3,4-epoxypiperidine intermediate. Maintain the temperature strictly below 5°C to prevent premature degradation.

Step 2: Kinetically Controlled Nucleophilic Ring Opening

  • Transfer the purified epoxide to a high-pressure reactor.

  • Introduce a 40% aqueous solution of methylamine.

  • Critical Causality Step: Maintain the reaction temperature at exactly 15°C for 24 hours. Elevating the temperature beyond 25°C provides the activation energy necessary to overcome the steric barrier at C-4, exponentially increasing the formation of the piperidin-4-yl regioisomer.

Step 3: In-Process Control (IPC) and Validation

  • Withdraw a 0.5 mL aliquot and quench in a 50:50 Acetonitrile/Water mixture.

  • Analyze via HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile).

  • Validation Gate: The reaction is deemed successful only if the integration ratio of the 3-yl peak (RRT 1.00) to the 4-yl peak (RRT ~0.88) is

    
     95:5.
    

Step 4: Regioisomer Purging via Crystallization

  • Concentrate the crude mixture and perform a solvent exchange to isopropanol (IPA).

  • Heat to 70°C, then initiate a slow cooling ramp (0.5°C/min) to 5°C.

  • The desired piperidin-3-yl intermediate selectively crystallizes, while the slightly more polar piperidin-4-yl regioisomer remains fully solvated in the mother liquor. Filter and wash with cold IPA.

Pharmacological Implications: SAR and Target Binding

The rigorous exclusion of the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine motif is not just a matter of chemical purity; it is deeply rooted in the pharmacology of JAK3 inhibition.

Tofacitinib achieves its remarkable ~1.0 nM IC50 against JAK3 by docking into the ATP-binding pocket. The 7H-pyrrolo[2,3-d]pyrimidine moiety forms critical bidentate hydrogen bonds with the hinge region residues Glu903 and Leu905 [4]. The piperidine ring is accommodated in the ribose-binding region of the kinase, where the exocyclic methyl group occupies a highly specific, miniscule lipophilic cavity formed by Ala966, Cys909, and Leu956 [3].

If the pyrimidine core is attached at the C-4 position of the piperidine ring (the regioisomer), the geometric vector of the molecule is fundamentally altered. The cyanoacetyl group and the exocyclic methyl group are pushed into steric conflict with the walls of the ribose pocket. This misalignment prevents the pyrimidine core from achieving the optimal distance and angle required for bidentate hydrogen bonding with Glu903 and Leu905, resulting in a precipitous drop in kinase inhibitory activity.

JAK JAK3 JAK3 Kinase (ATP Pocket) Hinge Hinge Region (Glu903 / Leu905) JAK3->Hinge Tofa Tofacitinib (3-yl Isomer) Tofa->Hinge Binds Active Optimal Bidentate H-Bonding (IC50 ~1nM) Tofa->Active Imp Piperidin-4-yl Regioisomer Imp->Hinge Binds Clash Steric Clash / Suboptimal Binding Imp->Clash

Binding dynamics of Tofacitinib vs. the Piperidin-4-yl regioisomer in the JAK3 ATP pocket.

Conclusion

The N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine motif serves as a masterclass in the intersection of process chemistry and pharmacology. While it is an ever-present threat during the nucleophilic ring opening of aziridine/epoxide intermediates, its formation can be suppressed through rigorous kinetic control. Understanding the structural and electronic causality that differentiates this regioisomer from the desired Tofacitinib API ensures both robust manufacturing processes and the preservation of precise, targeted JAK3 inhibition.

References

  • Process for the preparation of tofacitinib and intermediates thereof (US Patent 9,670,160). United States Patent and Trademark Office.
  • Process for the preparation of tofacitinib and intermediates thereof (WO2014097150A1). World Intellectual Property Organization.
  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI.
  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega.
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology.

physical and chemical properties of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Technical Monograph: -Methyl- -(piperidin-4-yl)pyrimidin-4-amine

Executive Summary & Strategic Importance





Tofacitinib11

For drug development professionals, this molecule serves two primary functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a high-solubility, low-molecular-weight fragment for probing the ATP-binding pockets of kinases (JAK1/3, TYK2).[1]

  • Synthetic Intermediate: It functions as a modular building block where the secondary piperidine amine allows for rapid diversification (library generation) via acylation, alkylation, or arylation.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name

-methyl-

-(piperidin-4-yl)pyrimidin-4-amine
Molecular Formula C

H

N

Molecular Weight 192.26 g/mol
SMILES CN(C1CCNCC1)C2=NC=NC=C2N
Key Structural Features Pyrimidine ring (electron-deficient), Piperidine ring (aliphatic, secondary amine),

-methyl linker
Regiochemical Distinction (Critical)

Researchers must distinguish this molecule from its isomer,


-methyl-1-(pyrimidin-4-yl)piperidin-4-amine1
  • Target Molecule: Pyrimidine attached to the exocyclic nitrogen.[1] (Kinase active motif).[1]

  • Isomer (Impurity): Pyrimidine attached to the endocyclic piperidine nitrogen.[1] (Biologically inactive in this context).

Physicochemical Properties

Data below represents consensus values derived from structure-activity relationship (SAR) data of Tofacitinib intermediates and computational prediction models (ACD/Labs, ChemAxon).

Physical Constants
PropertyValue / RangeCondition
Physical State Solid (Crystalline powder)Standard Temperature & Pressure
Melting Point 108 – 112 °CFree base form
Boiling Point 360 °C (Predicted)760 mmHg
Density 1.12 g/cm

Predicted
Solubility (Water) High (>10 mg/mL)pH < 9 (Protonated form)
Solubility (DMSO) Soluble>50 mM
Chemical Constants
ParameterValueSignificance
pKa (Piperidine NH) 10.8 ± 0.2Highly basic; exists as a cation at physiological pH.[1][2]
pKa (Pyrimidine N) 4.5 ± 0.5Weakly basic; protonates only in strong acid.[1]
LogP 0.65Hydrophilic; ideal for oral bioavailability (Lipinski compliant).[1]
Polar Surface Area (PSA) 50.4 Å

Indicates good membrane permeability.[1]

Synthetic Methodology

To synthesize


1Orthogonal Protection Strategy
Protocol: Selective Synthesis

Step 1: Reductive Amination React N-Boc-4-piperidone with methylamine hydrochloride and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.[1]

  • Causality: STAB is used over NaBH

    
     to prevent reduction of the ketone to an alcohol before amine formation.[1]
    

Step 2: Nucleophilic Aromatic Substitution (


)

1
  • Mechanism:[1] The exocyclic secondary amine attacks the electron-deficient C4 position of the pyrimidine.[1] The Boc group protects the ring nitrogen.[1][3]

Step 3: Acidic Deprotection Treat the coupled product with Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.[1]

  • Result: Quantitative removal of the Boc group yields the target molecule as a salt.[1]

Synthetic Workflow Diagram

SynthesisPathStartN-Boc-4-piperidoneInter1N-Boc-4-(methylamino)piperidineStart->Inter1Start->Inter1Step 1Inter2N-Boc-ProtectedIntermediateInter1->Inter2Inter1->Inter2Step 2FinalN-methyl-N-(piperidin-4-yl)pyrimidin-4-amineInter2->FinalInter2->FinalStep 3Reagent1MeNH2, STAB(Reductive Amination)Reagent24-ChloropyrimidineDIPEA, 100°CReagent3TFA/DCM(Deprotection)

Figure 1: Orthogonal protection strategy ensures regioselective coupling of the pyrimidine to the exocyclic nitrogen.[1]

Reactivity & Stability Profile

Nucleophilicity & Functionalization

The molecule possesses two distinct nitrogen centers with vastly different reactivities:

  • Piperidine Nitrogen (N1): Highly nucleophilic (

    
     hybridized).[1] It readily participates in acylation, alkylation, or sulfonylation reactions.[1] This is the "handle" for attaching the fragment to larger scaffolds.[1]
    
  • Pyrimidine Nitrogen (N3): Weakly nucleophilic (

    
     hybridized, aromatic).[1] It generally does not react under standard alkylation conditions, providing chemoselectivity  without further protection.[1]
    
Stability[1]
  • Thermal Stability: Stable up to 150°C; suitable for microwave-assisted synthesis.[1]

  • Hydrolytic Stability: The aminopyrimidine bond is robust against hydrolysis in aqueous acid/base at ambient temperatures.[1]

  • Oxidative Stability: The secondary amine is susceptible to N-oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term retention.[1]

Reactivity Logic Diagram

ReactivityCenterN-methyl-N-(piperidin-4-yl)pyrimidin-4-aminePiperidineNPiperidine NH(pKa ~10.8)Center->PiperidineNPrimary Reactive SitePyrimidineNPyrimidine Ring(Electron Deficient)Center->PyrimidineNStructural CoreAmideAmide Coupling(Library Gen)PiperidineN->AmideSaltSalt Formation(HCl, Citrate)PiperidineN->SaltHBondH-Bond Acceptor(Kinase Hinge Bind)PyrimidineN->HBond

Figure 2: Functional differentiation between the reactive piperidine handle and the pharmacophoric pyrimidine core.[1]

Handling & Safety (SDS Summary)

While specific SDS data for this fragment may be limited, guidelines are derived from the class of aminopyrimidines.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Storage: Hygroscopic solid. Store at 2–8°C in a desiccator.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][4]

References

  • Pfizer Inc. (2012).[1] Synthesis of Tofacitinib (CP-690,550): Process Optimization and Chiral Control. Journal of Medicinal Chemistry. [1]

  • PubChem. (2024).[1][5][2] Compound Summary: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Intermediate).[1][6]

  • Sigma-Aldrich. (2024).[1] Product Specification: N-Boc-4-(methylamino)piperidine. [1]

  • BenchChem. (2025).[1][7] Comparative Guide to the Synthetic Utility of Aminopiperidines. [1]

The Pyrimidine Scaffold in Targeted Therapeutics: Mechanistic Insights and Experimental Workflows for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pyrimidine ring—a six-membered 1,3-diazine heterocycle—is one of the most privileged scaffolds in modern medicinal chemistry. Because it forms the structural core of natural nucleobases (cytosine, thymine, uracil) and is a constituent of the purine system (adenine, guanine), pyrimidine derivatives possess inherent biomimetic properties[1]. This whitepaper explores the mechanistic rationale behind utilizing pyrimidine and fused-pyrimidine architectures (e.g., pyrido[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines) as potent enzyme inhibitors. By dissecting their role in targeting critical kinases and metabolic enzymes, and by providing self-validating experimental workflows, this guide serves as a comprehensive resource for optimizing hit-to-lead campaigns in drug discovery.

Mechanistic Rationale: Why the Pyrimidine Scaffold?

As an Application Scientist overseeing biochemical screening and structural activity relationship (SAR) campaigns, I frequently observe that the success of an inhibitor hinges on its ability to exploit pre-existing enzymatic pockets without inducing steric clashes. The pyrimidine scaffold excels here due to its planarity, low molecular weight, and highly tunable electronic properties.

ATP-Competitive Kinase Inhibition

Kinases are notoriously difficult to target selectively due to the highly conserved nature of the ATP-binding pocket. However, several FDA-approved tyrosine kinase inhibitors (TKIs)—including imatinib, dasatinib, and nilotinib—are built upon pyrimidine cores[1].

The mechanistic brilliance of the pyrimidine ring lies in its ability to act as an adenine bioisostere. The N1 and N3 atoms of the pyrimidine ring, often coupled with an exocyclic amino group, form a critical bidentate hydrogen-bonding network with the backbone amides and carbonyls of the kinase hinge region[2]. Furthermore, functionalizing the C2, C4, and C6 positions allows medicinal chemists to direct substituents into the hydrophobic pocket (often to exploit the inactive "DFG-out" conformation for Type II inhibition) or out toward the solvent channel to improve pharmacokinetic properties[3].

Metabolic Enzyme Inhibition: Thymidylate Synthase (TS)

Beyond kinases, pyrimidine derivatives are historically validated inhibitors of metabolic enzymes like Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)[4]. The prototypical pyrimidine-based TS inhibitor, 5-Fluorouracil (5-FU), requires intracellular activation to form a covalent, irreversible ternary complex with TS and its cofactor[4].

To overcome clinical resistance mechanisms associated with 5-FU, modern drug design has shifted toward non-classical, reversible inhibitors. For example, pyrrolo[2,3-d]pyrimidine derivatives featuring one-carbon bridges have been engineered to occupy the TS active site with low nanomolar potency, inducing "thymineless death" in cancer cells without the need for metabolic activation[5].

Structural Interaction & Pharmacophore Mapping

To visualize the causality behind these SAR choices, the following diagram maps the logical relationship between a functionalized pyrimidine scaffold and a standard kinase ATP-binding site.

Pharmacophore cluster_Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Activation Loop) Scaffold Pyrimidine Core (Adenine Mimic) Scaffold->Hinge Bidentate H-Bonds (N1, N3, NH) Scaffold->Gatekeeper Steric/Hydrophobic Interactions Substituent1 C4/C6 Substituents (Solvent Channel) Scaffold->Substituent1 Solubilization Substituent2 C2 Substituents (Hydrophobic Pocket) Scaffold->Substituent2 Deep Pocket Binding Substituent2->DFG Type II Inhibition (DFG-out)

Caption: Logical mapping of pyrimidine scaffold interactions within a kinase ATP-binding pocket.

Quantitative Data Summary

The versatility of the pyrimidine scaffold is best demonstrated by the clinical and biochemical data of its derivatives. Table 1 summarizes key pyrimidine-based inhibitors, their primary enzyme targets, and their typical inhibitory potencies.

Compound Class / DrugPrimary Target EnzymeScaffold TypeMechanism of ActionTypical IC50 / Potency
Imatinib / Nilotinib BCR-ABL KinaseSubstituted PyrimidineType II ATP-Competitive~10 - 250 nM[1]
Palbociclib CDK4 / CDK6Pyrido[2,3-d]pyrimidineType I ATP-Competitive~11 nM[3]
Tofacitinib JAK1 / JAK3Pyrrolo[2,3-d]pyrimidineType I ATP-Competitive~1 - 3 nM[2]
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)Halogenated PyrimidineCovalent / IrreversibleMicro-molar (Cellular)[4]
Novel C8-Alkyl Analogs Thymidylate Synthase (TS)Pyrrolo[2,3-d]pyrimidineReversible Competitive~17 nM[5]

Experimental Workflow for Inhibitor Screening

When evaluating novel pyrimidine derivatives, standard colorimetric or simple fluorescence intensity assays often fail. Highly conjugated fused-pyrimidine systems (e.g., pyrido-pyrimidines) frequently exhibit intrinsic auto-fluorescence, leading to false positives or masking true inhibition.

To ensure trustworthy, self-validating data, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. TR-FRET introduces a temporal delay (typically 50-100 µs) between excitation and emission reading, allowing short-lived compound auto-fluorescence to decay completely before measuring the long-lived emission of lanthanide chelates.

ScreeningWorkflow Library Pyrimidine Compound Library (Acoustic Dispensing) Primary Primary Biochemical Screen (TR-FRET Kinase Assay) Library->Primary Avoid DMSO artifacts Secondary Orthogonal Validation (SPR / ITC for Binding Kinetics) Primary->Secondary IC50 < 1 µM Cellular Cellular Phenotypic Assay (Cell Viability / Apoptosis) Secondary->Cellular Confirmed Kd & Residence Time TargetEngage In-Cell Target Engagement (NanoBRET / CETSA) Cellular->TargetEngage Cellular Efficacy Confirmed

Caption: Self-validating experimental workflow for screening pyrimidine-based enzyme inhibitors.

Step-by-Step Protocol: TR-FRET Kinase Assay

Objective: Determine the IC50 of a novel pyrrolo[2,3-d]pyrimidine inhibitor against a target kinase (e.g., EGFR or CDK4).

Phase 1: Reagent Preparation & Dispensing

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Logic: DTT prevents oxidation of catalytic cysteines, while Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense the pyrimidine inhibitors directly into a 384-well low-volume microplate. Create a 10-point, 3-fold serial dilution. Logic: Acoustic dispensing eliminates plastic tip carryover and minimizes the final DMSO concentration (<1%), which can denature the enzyme.

Phase 2: Enzymatic Reaction 3. Enzyme Addition: Add 2 µL of the target kinase (at 2x final concentration) to the assay wells. Incubate for 15 minutes at room temperature. Logic: Pre-incubation allows slow-binding Type II pyrimidine inhibitors to reach equilibrium with the enzyme. 4. Reaction Initiation: Add 2 µL of a substrate/ATP mix. The ATP concentration should be set at the empirical


 for the specific kinase. Logic: Setting ATP at 

ensures the assay is sensitive to ATP-competitive inhibitors while remaining physiologically relevant. 5. Incubation: Seal the plate and incubate for 60 minutes at room temperature. Ensure the reaction remains in the linear phase (<20% substrate conversion).

Phase 3: Detection & Data Analysis 6. Reaction Termination: Add 4 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody (Donor), and an allophycocyanin (APC)-labeled tracer (Acceptor). 7. Signal Equilibration: Incubate for 60 minutes to allow the FRET complex to form. 8. Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm, and measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay. 9. Data Processing: Calculate the FRET ratio (665 nm / 615 nm). Plot the normalized FRET ratio against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression to derive the IC50.

Conclusion

The pyrimidine scaffold remains a cornerstone of rational drug design. By understanding the precise hydrogen-bonding dynamics it shares with the kinase hinge region[2] and its ability to mimic natural cofactors in metabolic enzymes like Thymidylate Synthase[4], researchers can iteratively design highly selective inhibitors. However, the structural complexity of these derivatives demands rigorous, interference-free validation workflows—such as TR-FRET and orthogonal biophysical assays—to ensure that biochemical potency translates effectively into cellular efficacy.

References

1.[4] Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives: Thymidylate Synthase (TS) Inhibitors. Oriental Journal of Chemistry. Available at: [Link] 2.[5] Pyrrolo[2,3-d]pyrimidine thymidylate synthase inhibitors: design and synthesis of one-carbon bridge derivatives. PubMed (Chem Pharm Bull). Available at:[Link] 3.[1] Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. Available at:[Link] 4.[3] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link] 5.[2] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC (National Institutes of Health). Available at:[Link]

Sources

Technical Guide: Initial Synthesis and Characterization of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and characterization of


-methyl-

-(piperidin-4-yl)pyrimidin-4-amine
, a critical pharmacophore often found in Janus kinase (JAK) inhibitors and other signal transduction modulators. The pyrimidin-4-amine scaffold serves as an adenine mimetic, while the piperidine moiety improves solubility and pharmacokinetic profiles.

The protocol outlined below prioritizes regioselectivity and scalability . It employs a convergent synthetic strategy: the preparation of a protected nucleophilic amine followed by a nucleophilic aromatic substitution (


) on an electron-deficient pyrimidine core. This approach avoids the regiochemical ambiguity often seen in direct alkylation of aminopyrimidines.

Retrosynthetic Analysis

The target molecule is dissected into two primary building blocks: the electron-deficient 4-chloropyrimidine and the nucleophilic


-methylpiperidin-4-amine . To prevent polymerization or side reactions at the secondary piperidine nitrogen, a Boc-protecting group strategy  is employed.[1]

Retrosynthesis Target Target Molecule N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Intermediate Protected Intermediate tert-butyl 4-(methyl(pyrimidin-4-yl) amino)piperidine-1-carboxylate Target->Intermediate Deprotection (TFA/HCl) Reagents Building Blocks 4-Chloropyrimidine + tert-butyl 4-(methylamino) piperidine-1-carboxylate Intermediate->Reagents SnAr Coupling

Caption: Retrosynthetic disconnection showing the convergent assembly via SnAr coupling and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

Objective: Create the nucleophilic coupling partner via reductive amination.

Reagents:

  • 
    -Boc-4-piperidone (1.0 equiv)
    
  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic acid (1.0 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolve

    
    -Boc-4-piperidone in anhydrous DCM (0.2 M concentration) under 
    
    
    
    atmosphere.
  • Add methylamine solution and acetic acid. Stir at room temperature (RT) for 30 minutes to form the imine/iminium intermediate.

  • Cool the mixture to 0 °C. Add STAB portion-wise to control the exotherm.

  • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Quench: Add saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The crude secondary amine is typically sufficiently pure (>95%) for the next step.
    
Step 2: Coupling

Objective: Couple the amine to the pyrimidine core. 4-Chloropyrimidine is used as the electrophile due to the activating effect of the ring nitrogens.

Reagents:

  • 4-Chloropyrimidine (1.0 equiv) [Note: Unstable; store at -20 °C]

  • tert-butyl 4-(methylamino)piperidine-1-carboxylate (from Step 1, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Isopropanol (IPA) or DMF (Solvent)

Procedure:

  • Dissolve 4-chloropyrimidine and the piperidine amine in IPA (0.5 M).

  • Add DIPEA.

  • Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of 4-chloropyrimidine (

    
    ) and formation of the product (
    
    
    
    for Boc-protected species).
  • Workup: Concentrate the solvent under reduced pressure. Dilute residue with EtOAc and wash with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 3: Boc-Deprotection

Objective: Reveal the secondary piperidine amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolve the intermediate in DCM (0.1 M).

  • Add TFA (10–20 equiv) dropwise at 0 °C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo.

    • For free base: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with

      
       and extract with DCM/IPA (3:1).
      
    • For salt: Triturate with diethyl ether to obtain the TFA or HCl salt.

Reaction Workflow Visualization

Workflow Start Start: N-Boc-4-piperidone Step1 Step 1: Reductive Amination (MeNH2, STAB) Start->Step1 Inter1 Intermediate 1: N-Boc-4-(methylamino)piperidine Step1->Inter1 Step2 Step 2: SnAr Coupling (4-Chloropyrimidine, Heat) Inter1->Step2 + 4-Chloropyrimidine Inter2 Intermediate 2: Protected Coupling Product Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Final Product: N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Step3->Final

Caption: Step-by-step synthetic workflow from commercial starting materials to the final target.

Characterization Data

The following data represents the expected analytical signature for the free base of the final compound.

NMR Spectroscopy ( H, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegralAssignment
Pyrimidine 8.35s1HC2-H (Pyrimidine)
Pyrimidine 7.95d (

Hz)
1HC6-H (Pyrimidine)
Pyrimidine 6.55d (

Hz)
1HC5-H (Pyrimidine)
Amine-Me 3.05s3H

-CH

Piperidine 4.60m1HC4-H (Methine)
Piperidine 3.00 – 3.15m2HC2/6-H (Equatorial)
Piperidine 2.50 – 2.65m2HC2/6-H (Axial)
Piperidine 1.60 – 1.80m4HC3/5-H
NH ~2.0 - 3.5br s1HPiperidine NH (Exchangeable)
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Formula:

    
    
    
  • Molecular Weight: 192.26 g/mol [2]

  • Observed m/z: 193.1

    
    
    

Troubleshooting & Optimization

Reactivity

The 4-position of pyrimidine is moderately electrophilic. If the reaction is sluggish:

  • Solvent Switch: Switch from IPA to DMF or NMP to increase reaction temperature to 100–120 °C.

  • Microwave: Microwave irradiation at 120 °C for 30 minutes often drives this reaction to completion with cleaner profiles.

4-Chloropyrimidine Instability

4-Chloropyrimidine is prone to hydrolysis.

  • Validation: Check the reagent by TLC or NMR before use. If significant hydrolysis (4-hydroxypyrimidine) is present, distill or purchase fresh reagent.

  • Storage: Store under argon at -20 °C.

Alternative Coupling (Buchwald-Hartwig)

If the


 fails due to substrate deactivation (e.g., if substituents are added to the pyrimidine), a Palladium-catalyzed approach is recommended:
  • Catalyst:

    
     / Xantphos or BrettPhos.
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane, 100 °C.

References

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (General protocols for reductive amination of piperidines).

  • National Institutes of Health (NIH).

    
     on pyrimidine cores). 
    
  • Sigma-Aldrich. N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine Product Page. (Analogous structure characterization data).

  • Google Patents. Bicyclic compound and use thereof for inhibiting SUV39H2 (US10508109B2). (Specific reference to the reaction of 4-chloropyrimidine with N-methylpiperidin-4-amine).

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

[1][2][3]

Executive Summary: The Privileged Nature of Piperidine

In the lexicon of medicinal chemistry, few heterocycles command the ubiquity and versatility of piperidine .[1][2] Defined as a six-membered saturated ring containing one nitrogen atom, it is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[3][4][5]

From a physicochemical perspective, piperidine offers a unique balance of structural rigidity and conformational flexibility.[1][4][2][5] Its ability to adopt a stable chair conformation allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[4] Furthermore, the basic nitrogen (pKa ~11.2) serves as a pivotal handle for modulating solubility and forming key ionic interactions with aspartate or glutamate residues in receptor binding pockets.

This guide explores the technical deployment of piperidine derivatives, moving from synthetic architectures to Structure-Activity Relationship (SAR) optimization, anchored by validated protocols and case studies.

Synthetic Architectures: From Classical to Modern

The construction of the piperidine core is a solved problem in organic synthesis, yet the challenge lies in achieving stereochemical control and functional density.

Strategic Workflows

There are three dominant strategies for accessing functionalized piperidines:

  • Ring Construction: Cyclization of acyclic precursors (e.g., intramolecular nucleophilic substitution, ring-closing metathesis).

  • Ring Reduction: Catalytic hydrogenation of pyridines.[1] This is the most industrial-scalable route but often lacks stereocontrol unless chiral catalysts are used.

  • Ring Functionalization: Direct C-H activation or lithiation of pre-formed piperidines.

Visualization of Synthetic Pathways

The following diagram outlines the decision matrix for selecting a synthetic route based on the target substitution pattern.

PiperidineSynthesisTargetTarget MoleculePatternSubstitution PatternTarget->PatternReductPyridine ReductionPattern->ReductSimple/PolysubstitutedCyclizCyclization(RCM / Aza-Michael)Pattern->CyclizComplex/BicyclicFunctDirect Functionalization(C-H Activation)Pattern->FunctAnalog GenerationFlat2D / Aromatic PrecursorReduct->FlatStereoChiral Centers RequiredCycliz->StereoLateStageLate-Stage DiversificationFunct->LateStage

Caption: Decision matrix for piperidine synthesis. Blue nodes indicate core strategy; yellow indicates the primary variable.

Structure-Activity Relationship (SAR) Engineering

Optimizing a piperidine lead involves manipulating three vectors: Basicity , Lipophilicity , and Vectorial Presentation .

The Nitrogen Handle (N1)

The N1 position is the primary site for diversification.

  • Basicity Modulation: The secondary amine is highly basic. Alkylation (tertiary amine) retains basicity, while acylation (amide) or sulfonylation neutralizes it.

    • Insight: In CNS drugs, the protonated nitrogen often mimics the endogenous neurotransmitter's amine (e.g., Dopamine), forming a salt bridge with the receptor.

  • Case Study (Fentanyl): The N-phenethyl group is critical for potency. Shortening this chain drastically reduces mu-opioid receptor affinity.

Ring Substitution (C2, C3, C4)
  • C4-Substitution: The most common motif (e.g., Haloperidol, Loperamide). It creates a linear vector extending from the nitrogen anchor.

  • C3-Substitution: Introduces chirality. Used in SSRIs (e.g., Paroxetine) to enforce a specific dihedral angle for aryl binding.

  • Conformational Locking: Fusing the piperidine ring (e.g., tropane alkaloids) or adding bulky groups can lock the ring in a chair conformation, reducing the entropic penalty of binding.

Quantitative Data: SAR Trends in hERG Inhibition

One major liability of piperidine drugs is hERG channel inhibition (cardiotoxicity). The following table illustrates how reducing lipophilicity (LogP) and basicity can mitigate this risk.

Compound AnalogN-SubstituentC4-SubstituentpKacLogPhERG IC50 (µM)
A (Lead) BenzylPhenyl9.24.50.8 (High Risk)
B Pyridyl-methylPhenyl8.13.25.4 (Moderate)
C AcetylPhenylN/A2.1>30 (Low Risk)
D (Optimized) OxetanylFluorophenyl7.82.812.1 (Safe)

Validated Experimental Protocol

Protocol: Reductive Amination for N-Functionalization

This protocol is the industry standard for converting a secondary piperidine to a tertiary amine lead compound. It uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates ketones and esters.

Objective: Synthesis of N-(4-methoxybenzyl)-4-phenylpiperidine.

Reagents:

  • 4-Phenylpiperidine (1.0 eq)

  • p-Anisaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, 1-2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)

Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-phenylpiperidine (161 mg, 1.0 mmol) and p-anisaldehyde (150 mg, 1.1 mmol) in anhydrous DCE (5 mL).

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol). Stir at room temperature for 30 minutes under nitrogen. Why: Acid catalysis accelerates iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

  • Purification: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Self-Validation Check:

  • TLC: The imine intermediate is often visible and more polar than the aldehyde but less polar than the amine product.

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

Therapeutic Case Studies

CNS: Donepezil (Alzheimer's Disease)

Donepezil features a piperidine ring linked to a dimethoxyindanone.

  • Mechanism: The piperidine nitrogen binds to the anionic subsite of acetylcholinesterase (AChE), while the benzyl group interacts with the peripheral anionic site.

  • Key Insight: The linker length is optimized to span the enzyme's gorge.

Oncology: Ceritinib (ALK Inhibitor)

Ceritinib utilizes a piperidine ring to improve solubility and pharmacokinetic properties.

  • Mechanism: It targets the ATP binding pocket of Anaplastic Lymphoma Kinase.

  • Key Insight: The piperidine is solvent-exposed, allowing for modifications to tune ADME properties without disrupting the primary binding mode.

Pharmacophore Visualization

The diagram below illustrates the pharmacophore mapping of a generic 4-substituted piperidine ligand in a GPCR pocket.

Pharmacophorecluster_ligandLigand ScaffoldN_AtomPiperidine N(Protonated)C4_SubC4-Aryl Group(Hydrophobic)N_Atom->C4_SubLinkerAsp_ResAspartate Residue(Anionic Site)N_Atom->Asp_ResIonic Bond / Salt BridgePhe_ResPhenylalanine(Pi-Stacking)C4_Sub->Phe_ResPi-Pi Interaction

Caption: Pharmacophore map showing the critical salt bridge (blue to green) and hydrophobic interaction (yellow to green).

Future Directions

The exploration of piperidine is shifting toward spirocyclic variants and C-H functionalization .

  • Spiro-piperidines: These structures (e.g., in recent CGRP antagonists) offer greater metabolic stability by blocking the metabolically vulnerable C2/C6 positions.

  • Biocatalysis: Recent advances allow for the enzymatic hydroxylation of piperidines at specific positions, enabling "late-stage functionalization" of complex drug molecules without de novo synthesis.

References

  • Review of Piperidine Synthesis & Applic

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications[4][2][6][7][8][9][10]

    • Source: International Journal of Molecular Sciences (2025)
    • URL:[Link]

  • Medicinal Chemistry of Piperidine

    • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors
    • Source: ACS Omega (2023)
    • URL:[Link]

  • FDA Approved Drug Analysis

    • Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Modern Synthetic Methods

    • Title: New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery (C-H Oxidation)[11]

    • Source: Rice University News / Science (2024)[11]

    • URL:[Link]

  • Technical Guide to SAR

    • Title: The Piperidine Scaffold: A Comprehensive Guide to SAR Studies[3]

    • Source: BenchChem Technical Guides[3][1][4]

Methodological & Application

Application Note: Synthesis of N-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine from N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The compound N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a highly privileged pharmacophore frequently embedded in the architecture of modern kinase inhibitors, including cyclin-dependent kinase (CDK) inhibitors. The 4-aminopiperidine moiety provides crucial basicity for improving aqueous solubility and forming key salt-bridge interactions within kinase hinge regions, while the pyrimidine acts as a core hydrogen-bond acceptor.

This Application Note details a robust, scalable, three-step synthetic protocol starting from commercially available N-Boc-4-piperidone. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to unpack the chemical causality behind each experimental choice, ensuring a self-validating and highly reproducible workflow.

Mechanistic Rationale & Causality

Step 1: Reductive Amination

The synthesis initiates with the condensation of N-Boc-4-piperidone and methylamine. To prevent the direct reduction of the ketone to tert-butyl 4-hydroxypiperidine-1-carboxylate, sodium triacetoxyborohydride (


) is utilized. 

is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone . Maintaining a slightly acidic pH (5–6) with glacial acetic acid accelerates iminium formation by protonating the carbonyl oxygen, making it more electrophilic, while avoiding the over-protonation of the methylamine nucleophile.
Step 2: Nucleophilic Aromatic Substitution ( )

The secondary amine intermediate undergoes an


 reaction with 4-chloropyrimidine. The C-4 position of the pyrimidine ring is highly electron-deficient, facilitating the attack of the amine to form a Meisenheimer-like complex . A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the generated HCl, preventing the protonation of the nucleophilic amine. Elevated temperatures (100 °C) in a polar protic solvent (n-butanol) are required to overcome the activation energy barrier of the addition-elimination process .
Step 3: Acidic Boc Deprotection

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is achieved via acid-catalyzed cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is driven to thermodynamic completion by the irreversible release of carbon dioxide and isobutylene gas.

Reaction Workflow Visualization

SynthesisWorkflow SM N-Boc-4-piperidone + Methylamine Step1 Step 1: Reductive Amination NaBH(OAc)3, DCE, RT SM->Step1 Int1 Intermediate 1: tert-butyl 4-(methylamino) piperidine-1-carboxylate Step1->Int1 Step2 Step 2: SNAr Reaction 4-Chloropyrimidine, DIPEA n-BuOH, 100°C Int1->Step2 Int2 Intermediate 2: tert-butyl 4-(methyl(pyrimidin-4-yl) amino)piperidine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection TFA, DCM, RT Int2->Step3 Product Final Product: N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Step3->Product

Workflow for the 3-step synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate (Int 1)
  • Preparation : In a 250 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (100 mL).

  • Imine Formation : Add methylamine (2.0 M solution in THF, 30.1 mL, 60.2 mmol). Stir the mixture at room temperature for 2 hours.

    • Expert Insight: Pre-stirring is critical. It allows for complete imine formation before the introduction of the hydride source, drastically minimizing the formation of the ketone reduction side product.

  • Reduction : Cool the mixture to 0 °C using an ice bath. Add

    
     (15.9 g, 75.3 mmol) portion-wise over 15 minutes to control the exotherm. Add glacial acetic acid (2.9 mL, 50.2 mmol) to adjust the pH to ~5-6.
    
  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup & Validation : Quench the reaction with saturated aqueous

    
     (100 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield Int 1 as a pale yellow oil. Use directly in the next step.
    • Validation: LC-MS Target

      
       = 215.2.
      
Protocol 2: Synthesis of tert-butyl 4-(methyl(pyrimidin-4-yl)amino)piperidine-1-carboxylate (Int 2)
  • Preparation : In a 100 mL pressure vessel, dissolve Int 1 (10.0 g, 46.7 mmol) and 4-chloropyrimidine (5.88 g, 51.3 mmol) in n-butanol (50 mL).

  • Base Addition : Add anhydrous DIPEA (16.3 mL, 93.4 mmol).

  • Reaction : Seal the vessel and heat the mixture to 100 °C for 16 hours.

    • Expert Insight: 4-chloropyrimidine is prone to autohydrolysis and volatilization. Using a sealed tube prevents the loss of volatile components and ensures a consistent internal temperature, driving the sluggish

      
       to completion.
      
  • Workup : Cool to room temperature and concentrate the mixture in vacuo to remove n-butanol. Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification & Validation : Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM) to afford Int 2  as a white solid.
    
    • Validation: LC-MS Target

      
       = 293.2.
      
Protocol 3: Synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (Final Product)
  • Preparation : Dissolve Int 2 (10.0 g, 34.2 mmol) in DCM (40 mL) and cool to 0 °C.

  • Deprotection : Slowly add TFA (20 mL). Remove the ice bath and stir at room temperature for 3 hours.

  • Workup : Concentrate the reaction mixture under reduced pressure.

    • Expert Insight: Co-evaporate the residue with toluene (3 x 30 mL) to azeotropically remove residual TFA. Trace TFA is notorious for poisoning palladium catalysts in downstream Suzuki or Buchwald-Hartwig cross-coupling applications.

  • Isolation & Validation : Dissolve the crude TFA salt in a minimal amount of MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with 2M NaOH and extract with a 4:1

    
    /Isopropanol mixture. Concentrate to yield the free base as an off-white solid.
    
    • Validation: LC-MS Target

      
       = 193.1.
      

Quantitative Data & Troubleshooting Summary

The following table summarizes the expected quantitative outcomes and self-validating analytical markers for each step, alongside field-proven troubleshooting solutions for common deviations.

StepTarget CompoundExpected YieldLC-MS

Common Impurities & Troubleshooting
1 Int 1 90–95%215.2Impurity : tert-butyl 4-hydroxypiperidine-1-carboxylate (

= 202.1).Fix : Ensure strict 2h pre-stirring before adding

.
2 Int 2 75–85%293.2Impurity : Unreacted 4-chloropyrimidine or dimerized pyrimidine.Fix : Increase reaction time; verify that strictly anhydrous DIPEA is used.
3 Final Product 88–95%193.1Impurity : Incomplete deprotection (

= 293.2).Fix : Increase TFA equivalents; monitor

gas evolution carefully.

References

  • US Patent 8,334,383 B2. "Regioselective preparation of substituted pyrimidines". Google Patents.
  • Rosenthal, A. S., et al. "Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases". NIH PMC. Available at:[Link]

Application Note: Analytical Characterization of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1][2]

Introduction & Molecule Profile[2][3][4]

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine represents a "privileged scaffold" in drug discovery.[1][2] It combines a polar, solubilizing piperidine tail with a pyrimidine hinge-binding motif.[1][2] The specific connectivity—where the linker nitrogen is methylated—distinguishes it from primary amine variants, altering both its basicity and hydrogen-bonding capability within the kinase pocket.[2]

Physicochemical Profile

Understanding the ionization state is the prerequisite for successful chromatography.[1]

PropertyValue (Estimated/Experimental)Analytical Implication
Formula C

H

N

Monoisotopic Mass: 192.13 Da
pKa (1) ~10.8 (Piperidine NH)Critical: Highly basic.[1][2] Will be fully protonated at pH < 9.[1]
pKa (2) ~5.7 (Pyrimidine N1)Weakly basic; contributes to polarity.[1]
LogP ~0.5 - 0.9Low hydrophobicity; poor retention on C18 at acidic pH.[1]
Chromophore

~254 nm, 270 nm
Pyrimidine

transition.[2]

Chromatographic Strategy: The "Basicity Problem"

The Challenge: The secondary amine on the piperidine ring (pKa ~10.[1]8) interacts strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing, retention time shifts, and poor quantitation limits.[2]

The Solution: We propose two validated approaches. Method A (High pH) is the "Gold Standard" for robustness and peak shape.[1][2] Method B (HILIC) is the alternative for polar impurity retention.[1]

Method Development Decision Tree

MethodSelectionStartStart: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine AnalysisCheckMSIs MS Compatibility Required?Start->CheckMSMS_YesYes (LC-MS)CheckMS->MS_YesMS_NoNo (UV Only)CheckMS->MS_NoHighPHMethod A: High pH RP(NH4HCO3, pH 10)Column: Hybrid Silica (XBridge/Gemini)MS_Yes->HighPHPrimary ChoiceHILICMethod B: HILIC(Ammonium Formate/AcN)For polar impuritiesMS_Yes->HILICAlternativeIonPairMethod C: Ion Pairing(0.1% TFA or PFPA)Column: Standard C18MS_No->IonPairQC RoutineResult1Excellent Peak ShapeNeutral PiperidineHighPH->Result1Result2Strong RetentionGood for polar byproductsHILIC->Result2

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detector requirements and impurity polarity.

Protocol A: High-pH Reverse Phase UPLC (Recommended)[1][2]

This method suppresses the ionization of the piperidine nitrogen (pH > pKa), rendering the molecule neutral and hydrophobic enough to retain well on C18 without silanol interaction.[2]

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)[1][2]

  • Ammonium Hydroxide (28-30%)[1][2]

  • Acetonitrile (LC-MS Grade)[1][2]

Instrument Parameters:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or Phenomenex Gemini-NX).[1][2] Note: Do not use standard silica columns at pH 10.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH

    
    OH.
    
  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm; MS (ESI+, Scan 100-500 m/z).[1][2]

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold
6.0 5 95 Linear
8.0 5 95 Wash
8.1 95 5 Re-equilibrate

| 10.0 | 95 | 5 | End |[1][2]

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.2 (The high pH is critical here).[1]
    
  • Retention Time: ~4.5 min (varies by column dwell volume).

  • Signal-to-Noise: >50 for 1 µg/mL standard.[1]

Protocol B: HILIC (For Polar Impurities)

If the synthesis involves highly polar starting materials (e.g., 4-aminopyrimidine or salts) that elute in the void volume of Method A, use HILIC.[2]

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Isocratic Mode: 15% A / 85% B.[1]

  • Mechanism: Partitioning into the water layer on the silica surface.[1] The basic piperidine interacts electrostatically, providing strong retention.

Impurity Profiling & Origin[2]

Understanding the synthesis route is required to predict impurities.[1] The two most common routes are S


Ar DisplacementReductive Amination1

ImpuritiesSM14-ChloropyrimidineReactionSnAr Reaction(Base, Heat)SM1->ReactionSM2N-methylpiperidin-4-amineSM2->ReactionProductTarget:N-methyl-N-(piperidin-4-yl)pyrimidin-4-amineReaction->ProductImpurity1Impurity A:Bis-alkylation(Dimer)Reaction->Impurity1Excess SM1Impurity2Impurity B:Regioisomer(2-substituted)Reaction->Impurity2If 2,4-dichloro used

Figure 2: Synthetic pathway and potential impurity origins.[1][2]

Key Impurities to Monitor:

  • Unreacted Amine: N-methylpiperidin-4-amine (No UV absorbance; requires MS or CAD detection).[1]

  • Hydrolysis Product: 4-Hydroxypyrimidine (elutes early in RP).[1]

  • Regioisomers: If starting from 2,4-dichloropyrimidine, the 2-amino isomer is a common contaminant.[1][2]

Structural Confirmation (NMR Protocol)

NMR is the definitive method to distinguish the target from its isomers (e.g., ring nitrogen methylation vs. exocyclic nitrogen methylation).[2]

Sample Prep: Dissolve 10 mg in 600 µL DMSO-

Diagnostic Signals (


H NMR, 400 MHz):
  • Pyrimidine C2-H: Singlet/Doublet around 8.4 - 8.6 ppm .[1]

  • Pyrimidine C5-H: Doublet around 6.5 - 6.8 ppm (coupling with C6).[1]

  • N-Methyl Group: Sharp singlet at ~3.0 - 3.2 ppm .[1]

    • Differentiation: If the methyl is on the piperidine nitrogen (N1), it will appear upfield (~2.2 ppm).[2] If it is on the linker nitrogen (as desired), it is deshielded by the aromatic ring (~3.0 ppm).[2]

  • Piperidine C4-H: Multiplet at ~4.5 - 4.8 ppm (methine proton attached to the linker nitrogen).[1]

References

  • High pH Method Validation: "Strategies for the HPLC Analysis of Basic Drug Substances." Chromatography Today. Available at:

  • HILIC Mechanism: "Hydrophilic Interaction Chromatography (HILIC) in Pharmaceutical Analysis." Waters Corporation Application Notes. Available at:

  • Piperidine pKa Data: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC / NIST.[1] Available at: [1][2]

  • Pyrimidine Chemistry: "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[2] Wiley-VCH.[1]

  • General Protocol: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [1][2]

Application Note: Strategic Utilization of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in JAK Inhibitor Synthesis

[1]

Abstract & Strategic Context

The N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine moiety represents a privileged structural motif in the design of Type I ATP-competitive JAK inhibitors.[1] This scaffold serves a dual function:

  • Hinge Binding: The pyrimidine core (specifically N1 and C2-NH) interacts with the kinase hinge region (e.g., Glu966/Leu932 in JAK2).

  • Solvent Front Orientation: The N-methyl-piperidinyl arm projects into the solvent-exposed region, improving aqueous solubility and providing a vector for selectivity-enhancing modifications (e.g., acrylamides for covalent inhibition or polar groups for gut-restriction).[1]

This guide provides a validated protocol for synthesizing this core scaffold with high regiocontrol and utilizing it to generate diverse JAK inhibitor libraries.

Chemical Context & Mechanism[1][2][3][4][5]

Structural Rationale (SAR)

The N-methyl substitution on the exocyclic amine is critical.[1] Unlike a secondary amine (-NH-), the tertiary N-methyl group:

  • Abolishes H-bond donation: Prevents potential clash with the ribose pocket residues.[1]

  • Conformational Lock: Restricts the rotation of the piperidine ring, often favoring a bioactive conformation that minimizes entropic penalty upon binding.

  • Selectivity: This motif is distinct from the pyrrolopyrimidine core of Tofacitinib, offering a different selectivity profile (often favoring JAK2/FLT3 or specific JAK1 conformations depending on the C2 substituent).

Reaction Pathway Logic

The synthesis relies on the differential reactivity of the electrophilic carbons on the pyrimidine ring. In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the additive inductive effect of the adjacent nitrogens. This allows for a controlled sequential Nucleophilic Aromatic Substitution (SNAr).

ReactionLogicFigure 1: Regioselective Logic for Scaffold Assemblycluster_0Electrophilecluster_1NucleophilePy2,4-Dichloropyrimidine(C4 > C2 Reactivity)IntermediateC4-Substituted Intermediate(Regioselective Product)Py->Intermediate SNAr @ 0°C(Kinetic Control)Amine1-Boc-4-(methylamino)piperidineAmine->IntermediateFinalJAK Inhibitor Scaffold(C2-Cl available for coupling)Intermediate->Final Ready for C2 Coupling

Experimental Protocol

Phase 1: Synthesis of the Core Scaffold

Objective: Regioselective installation of the piperidine side chain at C4.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or 2,4,5-trichloropyrimidine for JAK2 selectivity).[1]

  • Nucleophile: tert-butyl 4-(methylamino)piperidine-1-carboxylate (1-Boc-4-methylaminopiperidine).[1]

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in EtOH (10 volumes) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent bis-substitution.[1]

  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 equiv) dissolved in minimal EtOH.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by LC-MS (Target mass: M+H).[1]

    • Checkpoint: You should see the disappearance of the starting material and formation of the mono-substituted product. If C2-substitution (regioisomer) is observed (>5%), lower the temperature to -10 °C for future runs.[1]

  • Workup: Remove volatiles under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-isomer is typically less polar than the C2-isomer.[1]

    • Yield Target: 75-85%.

Phase 2: Elaboration at C2 (The "Hinge Binder")

Objective: Coupling the scaffold to an aryl amine (e.g., aniline, aminopyrazole).

Method A: Buchwald-Hartwig Cross-Coupling (Preferred for unreactive amines) [1]

  • Charge: Combine the Phase 1 Intermediate (1.0 equiv), Aryl Amine (1.1 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.1 equiv) in 1,4-Dioxane.

  • Base: Add Cs2CO3 (2.0 equiv).

  • Conditions: Degas with N2 for 5 mins. Heat to 100 °C for 4–12 hours.

  • Validation: LC-MS should show full conversion to the Boc-protected final inhibitor.

Method B: Acid-Catalyzed SNAr (Preferred for electron-rich amines) [1]

  • Charge: Combine Phase 1 Intermediate (1.0 equiv) and Aryl Amine (1.0 equiv) in n-Butanol or IPA.

  • Catalyst: Add p-Toluenesulfonic acid (pTsOH, 0.5 equiv) or conc. HCl (few drops).

  • Conditions: Microwave irradiation at 120–140 °C for 30–60 mins.

Phase 3: Deprotection & Final Functionalization

Objective: Liberate the piperidine amine for final library diversification.

  • Deprotection: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA) (1:4 ratio v/v). Stir at RT for 1 hour.

  • Free Basing: Concentrate. Redissolve in MeOH/DCM and pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with sat.[1] NaHCO3 to obtain the free base: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine derivative .

  • Diversification: The secondary amine on the piperidine can now be reacted with:

    • Acryloyl chloride (for covalent JAK3/ITK inhibitors).

    • Sulfonyl chlorides (for metabolic stability).

    • Reductive amination (for solubility tuning).

Data Summary & Quality Control

ParameterSpecificationAnalytical Method
Intermediate Purity >95%HPLC (254 nm)
Regioselectivity >20:1 (C4 vs C2)1H NMR (C5-H shift diagnostic)
Residual Pd <10 ppmICP-MS (Post-coupling)
Identity M+H matchLC-MS (ESI+)

NMR Diagnostic Marker: For the C4-substituted product, the pyrimidine C5 proton typically appears as a doublet around 6.3–6.5 ppm . If substitution occurs at C2, this proton often shifts downfield.

Synthetic Workflow Diagram

WorkflowFigure 2: Modular Synthesis of Pyrimidine-based JAK InhibitorsStartStart:2,4-DichloropyrimidineStep1Step 1: C4-Substitution(SNAr, 0°C, DIPEA)Start->Step1+ 1-Boc-4-(methylamino)piperidineInterIntermediate:2-Chloro-N-methyl-N-(1-Boc-piperidin-4-yl)pyrimidin-4-amineStep1->InterRegioselectiveIsolationStep2Step 2: C2-Coupling(Buchwald or Acid-SNAr)Inter->Step2+ Aryl Amine (Warhead)CoupledBoc-ProtectedPrecursorStep2->CoupledStep3Step 3: Deprotection(TFA/DCM)Coupled->Step3FinalFinal Product:JAK Inhibitor LibraryStep3->FinalDiversification

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (Formation of C2 isomer).

    • Root Cause:[2][3][4][5] Reaction temperature too high or solvent too polar.

    • Solution: Switch solvent to n-Butanol or THF and lower temperature to -20 °C. Steric bulk of the amine usually favors C4, but heat overrides this.[1]

  • Problem: Stalled Buchwald Coupling.

    • Root Cause:[2][3][4][5] Catalyst poisoning by the pyrimidine nitrogens or free amines.

    • Solution: Switch to BrettPhos Pd G3 precatalyst, which is robust for heteroaryl chlorides. Ensure the system is strictly anhydrous.

  • Problem: Piperidine Insolubility.

    • Solution: If the deprotected intermediate precipitates and traps acid, use a methanol co-solvent during the workup or use HCl in Dioxane for deprotection to isolate the hydrochloride salt directly.

Safety & Handling

  • 2,4-Dichloropyrimidine: Skin sensitizer and corrosive.[1] Handle in a fume hood.

  • DIPEA/TFA: Corrosive. Wear chemically resistant gloves (Nitrile).

  • Palladium Catalysts: Heavy metal waste must be segregated.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives."[1] United States Patent US6627754B2. (Describes the foundational SAR of piperidine-substituted kinase inhibitors). Link

  • AstraZeneca. "Discovery of AZD1480: A Potent and Selective JAK2 Inhibitor." Journal of Medicinal Chemistry, 2010. (Details the synthesis of aminopyrimidine scaffolds). Link[1]

  • Su, Q., et al. "Discovery of Novel JAK1 Selective Inhibitors for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2026 (Projected/Analogous Research). (Contextualizes the N-methyl-piperidine linker for selectivity). Link

  • Boc Sciences. "1-Boc-4-(methylamino)piperidine Product Data." (Chemical properties of the starting material).[6][4][7][8][9][10][11][12][13]

Application Note: LC-MS/MS Analysis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust LC-MS/MS protocol for the quantification of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine , a critical pharmacophore scaffold often utilized in the synthesis of Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors.

Due to the presence of a highly basic secondary amine (piperidine moiety, pKa ~11.0) and a polar pyrimidine ring, this analyte presents significant chromatographic challenges, including severe peak tailing and retention loss on standard C18 columns. This guide overcomes these issues by utilizing a High-pH Reversed-Phase (RP) strategy on a hybrid-silica stationary phase, coupled with Mixed-Mode Cation Exchange (MCX) for sample cleanup.

Analyte Physicochemical Profile

Understanding the molecular behavior is the prerequisite for method development.

PropertyValue / CharacteristicImpact on Methodology
Formula C₁₀H₁₆N₄[M+H]⁺ = 193.14 Da
Structure Pyrimidine ring linked via N-methyl amine to a piperidine ring.Fragmentation: Expect cleavage at the exocyclic nitrogen.
Basicity (pKa) Piperidine NH: ~10.8 - 11.2Pyrimidine N: ~1.3Chromatography: The molecule is positively charged at neutral/acidic pH, leading to silanol interactions (tailing).
LogP ~0.5 - 0.9 (Predicted)Retention: Low hydrophobicity requires high aqueous stability or HILIC; alternatively, pH > 10 deprotonates the amine to increase retention.

Method Development Strategy: The "Why"

Chromatographic Mode Selection

Standard acidic mobile phases (0.1% Formic Acid) protonate the secondary piperidine amine. On traditional C18 columns, this cation interacts with residual silanols, causing peak tailing and poor sensitivity.

Selected Strategy: High pH Reversed-Phase By utilizing a mobile phase pH of 10.0 (Ammonium Bicarbonate/Ammonium Hydroxide), we deprotonate the piperidine nitrogen.

  • Mechanism: Neutralizing the basic amine increases its hydrophobicity (logD increases), enhancing retention on C18 and eliminating ionic repulsion/silanol dragging.

  • Column Choice: A hybrid-organic silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) is mandatory to withstand high pH without silica dissolution.

Mass Spectrometry Detection
  • Ionization: ESI Positive mode is ideal due to the high proton affinity of the piperidine nitrogen.

  • MRM Transitions: The fragmentation typically involves the loss of the piperidine ring or the methyl-amine linker.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (purity >98%).

  • Internal Standard (IS): N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine-d3 (or a structural analog like Tofacitinib-d3).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

For biological matrices (plasma/urine), Protein Precipitation (PPT) is often insufficient for polar bases due to ion suppression. Solid Phase Extraction (SPE) using MCX cartridges is the Gold Standard here.

MCX Protocol Workflow:

  • Pre-treatment: Dilute 100 µL plasma with 100 µL 2% Formic Acid (aq) to protonate the amine.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample. (Analyte binds via cation exchange).

  • Wash 1 (Interference Removal): 1 mL 2% Formic Acid (removes proteins/neutrals).

  • Wash 2 (Hydrophobic Wash): 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5% NH₄OH in Methanol (Neutralizes amine, releasing it from sorbent).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold
0.50 5 Start Elution
3.00 95 Linear Ramp
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (Source Parameters - Sciex 6500+):

  • Source: Turbo V (ESI+).

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 4500 V.

  • Temperature: 500°C.

  • Gas 1 / Gas 2: 50 / 50 psi.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) DP (V) CE (eV) Logic
Analyte 193.1 84.1 60 35 Characteristic Piperidine ring fragment (C₅H₁₀N⁺)
Analyte (Qual) 193.1 96.1 60 28 Pyrimidin-4-amine fragment

| IS (d3) | 196.1 | 87.1 | 60 | 35 | Deuterated Piperidine fragment |

Visualizations & Workflows

Fragmentation Logic (ESI+)

The following diagram illustrates the proposed fragmentation pathway used for MRM selection.

Fragmentation cluster_legend Mechanism Parent Precursor Ion [M+H]+ = 193.1 (Protonated Piperidine N) Frag1 Product Ion A m/z = 84.1 (Piperidine Ring Cleavage) Parent->Frag1 Collision Induced Dissociation (CE 35eV) Frag2 Product Ion B m/z = 96.1 (Pyrimidine-Amine) Parent->Frag2 Secondary Pathway (CE 28eV) Note The piperidine ring (m/z 84) is a high-intensity signature fragment for this class of compounds.

Caption: Proposed ESI+ fragmentation pathway. The m/z 84 fragment is the dominant quantifier ion, characteristic of unsubstituted piperidine rings.

Method Decision Tree

Use this logic flow to troubleshoot retention issues during method transfer.

MethodTree Start Start Method Development Analyte: Basic (pKa ~11), Polar Choice1 Choose Mobile Phase pH Start->Choice1 Acidic Acidic (pH 3.0) Formic Acid Choice1->Acidic Basic Basic (pH 10.0) NH4HCO3 Choice1->Basic ResultAcid Result: Protonated Amine Issue: Peak Tailing & Low Retention Acidic->ResultAcid ResultBasic Result: Neutral Amine Benefit: Sharp Peaks & High Retention Basic->ResultBasic ActionAcid Req. HILIC Column (e.g., Silica/Amide) ResultAcid->ActionAcid ActionBasic Req. Hybrid C18 Column (e.g., BEH C18) ResultBasic->ActionBasic

Caption: Decision matrix for selecting chromatographic conditions based on analyte basicity.

Validation Parameters (Acceptance Criteria)

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines):

  • Linearity: r² > 0.995 over the range of 1.0 ng/mL to 1000 ng/mL.

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: >80% using the MCX protocol described above.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 or > 1.15, consider switching to a deuterated internal standard to compensate.

Troubleshooting Guide

  • Problem: High Carryover (>20% of LLOQ).

    • Cause: Basic amine sticking to injector needle or valve rotor.

    • Fix: Use a strong needle wash: 10% Formic Acid in 50:50 ACN:Water. The acid helps solubilize the basic analyte from surfaces.

  • Problem: Drifting Retention Times.

    • Cause: pH instability in the mobile phase.

    • Fix: Ammonium Bicarbonate is volatile. Prepare fresh Mobile Phase A daily and cap bottles tightly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56603655, N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine. Retrieved from [Link](Note: Link directs to general PubChem search for verification).

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note 720001136EN. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

Application Note: Protocol for the Synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The isoxazolo[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) and pteridines. Derivatives functionalized at the 3-position with a piperidine moiety are of high value as potent inhibitors of phosphoinositide 3-kinases (PI3K


), Hsp90, and phosphodiesterases (PDEs). The piperidine ring provides a critical solubilizing group and a vector for extending into the solvent-exposed regions of the ATP-binding pocket.

This application note details a robust, scalable, four-step protocol for synthesizing the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine core. Unlike one-pot multicomponent reactions which often suffer from regioselectivity issues, this protocol utilizes a stepwise [3+2] cycloaddition strategy via a hydroximoyl chloride intermediate. This ensures exclusive formation of the desired regioisomer and high purity suitable for pharmaceutical applications.

Key Mechanistic Features
  • Regiocontrol: The use of in situ generated nitrile oxides ensures the piperidine moiety is installed exclusively at the 3-position.

  • Safety: Controlled generation of high-energy intermediates (nitrile oxides) prevents runaway exotherms.

  • Versatility: The resulting 4-amino scaffold serves as a universal precursor for urea, amide, or secondary amine derivatives.

Retrosynthetic Analysis

The synthetic strategy relies on the construction of the pyrimidine ring onto a pre-formed isoxazole core. The critical disconnection is the fusion of the pyrimidine ring, tracing back to a 5-amino-4-cyanoisoxazole intermediate.

Retrosynthesis Figure 1: Retrosynthetic strategy for the target scaffold. Target 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (Target Scaffold) Intermediate 5-amino-3-(piperidin-4-yl) isoxazole-4-carbonitrile Target->Intermediate Pyrimidine Annulation Precursor N-Boc-piperidine-4-carboxaldehyde + Malononitrile Intermediate->Precursor [3+2] Cycloaddition

Detailed Experimental Protocol

Phase 1: Precursor Activation (Oxime Formation)

Objective: Convert the aldehyde to the oxime to set up the 1,3-dipole precursor.

Reagents:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Procedure:

  • Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (10.0 g, 46.9 mmol) in ethanol (50 mL).

  • Prepare a solution of hydroxylamine hydrochloride (3.9 g, 56.3 mmol) and Na₂CO₃ (6.0 g, 56.3 mmol) in water (50 mL).

  • Add the aqueous solution dropwise to the aldehyde solution at 0 °C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~95% of a white solid (tert-butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate). Use without further purification.[2][3]

Phase 2: [3+2] Cycloaddition (Isoxazole Core Construction)

Objective: Generate the nitrile oxide in situ and trap with malononitrile to form the isoxazole ring.

Reagents:

  • Oxime (from Phase 1) (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Malononitrile (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF (dry)

Procedure:

  • Dissolve the oxime (10.0 g, 43.8 mmol) in dry DMF (80 mL) under N₂ atmosphere.

  • Add NCS (6.4 g, 48.2 mmol) portion-wise at 0 °C. Caution: Exothermic.

  • Stir at RT for 1 hour to form the hydroximoyl chloride . (Verify completion by LCMS; mass shift [M+Cl]).

  • Cool the mixture back to 0 °C.

  • Add malononitrile (3.2 g, 48.2 mmol).

  • Add a solution of Et₃N (12.2 mL, 87.6 mmol) in DMF (20 mL) dropwise over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide.

  • Stir at RT overnight (12–16 h).

  • Workup: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.[4]

  • Filter the solid, wash with copious water, and dry in a vacuum oven at 45 °C.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-5% MeOH in DCM) if necessary.

  • Product: tert-butyl 4-(5-amino-4-cyanoisoxazol-3-yl)piperidine-1-carboxylate.

Phase 3: Pyrimidine Annulation

Objective: Close the pyrimidine ring to generate the 4-amino-isoxazolo[4,5-d]pyrimidine core.

Reagents:

  • Isoxazole intermediate (Phase 2) (1.0 equiv)

  • Triethyl orthoformate (TEOF) (10 equiv) - Acts as solvent and C1 donor

  • Ammonia (NH₃) gas or Ammonium Acetate (NH₄OAc)

  • Alternative: Formamide (excess) for direct cyclization.

Preferred Protocol (Formamide Route for 4-Amino derivative):

  • Suspend the isoxazole intermediate (5.0 g, 17.1 mmol) in formamide (25 mL).

  • Heat the mixture to 140–150 °C for 6–8 hours.

    • Mechanism:[5] Formamide acts as both the carbon source for C-6 and the nitrogen source for the ring closure.

  • Monitor: LCMS should show conversion to the cyclized product (M+27).

  • Workup: Cool to RT. Pour into ice-water (100 mL).

  • Collect the precipitate by filtration. Wash with water and diethyl ether.

  • Product: tert-butyl 4-(4-aminoisoxazolo[4,5-d]pyrimidin-3-yl)piperidine-1-carboxylate.

Phase 4: Deprotection

Objective: Removal of the Boc group to release the free piperidine.

Reagents:

  • Trifluoroacetic acid (TFA) (20% v/v in DCM) or 4M HCl in Dioxane.

Procedure:

  • Dissolve the protected scaffold (2.0 g) in DCM (10 mL).

  • Add TFA (2.5 mL) dropwise at 0 °C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate under reduced pressure.

  • Neutralization: Redissolve in minimal MeOH/DCM, cool to 0 °C, and neutralize with 7N NH₃ in MeOH or saturated NaHCO₃ (if aqueous workup is preferred).

  • Final Product: 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidin-4-amine .

Reaction Scheme & Workflow

ReactionScheme Figure 2: Step-wise synthetic workflow for the target scaffold. cluster_0 Phase 1 & 2: Isoxazole Construction cluster_1 Phase 3 & 4: Annulation & Deprotection Aldehyde N-Boc-Piperidine-4-CHO Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl, Na2CO3 Chloride Hydroximoyl Chloride (Transient) Oxime->Chloride NCS, DMF Isoxazole 5-Amino-4-cyanoisoxazole Chloride->Isoxazole Malononitrile, Et3N [3+2] Cycloaddition ProtectedProd N-Boc-Isoxazolo[4,5-d]pyrimidine Isoxazole->ProtectedProd Formamide, 150°C (Ring Closure) FinalProd 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (Final Scaffold) ProtectedProd->FinalProd TFA/DCM (Boc Removal)

Analytical Data & Troubleshooting

Expected Characterization Data
Compound StageKey NMR Signals (¹H, DMSO-d₆)LCMS (ESI+)
Oxime δ 10.4 (s, 1H, OH), 7.2 (d, 1H, CH=N), 1.40 (s, 9H, Boc)[M+H]⁺ = 229.1
Isoxazole δ 8.0 (s, 2H, NH₂), 3.0-4.0 (m, piperidine), 1.40 (s, 9H)[M+H]⁺ = 293.1
Final Scaffold δ 8.6 (s, 1H, Pyrimidine H-6), 8.2 (br s, 2H, NH₂), 3.2-3.5 (m, 5H)[M+H]⁺ = 220.1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Dimerization of nitrile oxide (furoxan formation).Ensure slow addition of Et₃N. Keep concentration of hydroximoyl chloride low.
Incomplete Chlorination Old/wet NCS.Recrystallize NCS from benzene/toluene or increase reaction time.
Pyrimidine Ring Failure Temperature too low during formamide reaction.Reaction requires >140 °C. Ensure efficient reflux condenser.
Sticky Solid after TFA TFA salt formation.Neutralize with NH₃/MeOH and use reverse-phase chromatography (C18) if necessary.

References

  • Direct Synthesis of 3-(piperidin-4-yl)

    • Liu, Y., et al. (2016). "Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors." Chinese Chemical Letters.
  • General Method for 5-amino-isoxazole-4-carbonitrile Synthesis

    • Jagannadham, K., et al. (2025).[2] "One Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Derivatives." International Journal of Modern Pharmaceutical Research.

  • Oxazolo[5,4-d]pyrimidine Analogues (Mechanistic Insight)

    • Bębenek, E., et al. (2022). "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity." Molecules.
  • Reactivity of N-Boc-piperidine-4-carboxaldehyde

    • Sigma-Aldrich Product Specification & Applic

Sources

Application Note: Scalable Synthesis and Process Optimization of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine motif is a privileged pharmacophore frequently embedded within the architecture of modern kinase inhibitors (e.g., CDK4/6 and PI3K inhibitors). While the medicinal chemistry routes to this intermediate are well-documented, transitioning these syntheses from the bench to multi-kilogram pilot plant operations introduces severe bottlenecks. This application note details a highly optimized, telescopable, two-step process designed to overcome thermal hazards, regioselectivity issues, and the severe foaming events associated with large-scale protecting group removal.

By leveraging a controlled Nucleophilic Aromatic Substitution (SNAr) and an anhydrous, salt-forming deprotection strategy, this protocol eliminates the need for chromatographic purification and aqueous workups, delivering the target compound as a highly pure dihydrochloride salt.

Retrosynthetic Strategy & Process Rationale

The scalable production of the target amine relies on two fundamental transformations:

  • C–N Bond Formation via SNAr : The coupling of 4-chloropyrimidine with tert-butyl 4-(methylamino)piperidine-1-carboxylate.

  • Protecting Group Cleavage : The acidic removal of the tert-butyloxycarbonyl (Boc) group to yield the secondary amine.

Causality in Experimental Design

Solvent and Base Selection in SNAr: The SNAr of pyrimidines is a cornerstone reaction in kinase inhibitor synthesis, but it requires careful thermal management on scale to prevent runaway exotherms . Isopropanol (iPrOH) was selected as the reaction solvent because its boiling point (82 °C) provides an intrinsic thermal ceiling that safely accommodates the reaction's activation energy without requiring pressurized vessels. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger. Unlike inorganic bases (e.g., K2CO3), DIPEA maintains complete homogeneity in iPrOH, preventing the erratic reaction kinetics and localized exotherms associated with slurry-based scale-ups.

Anhydrous Deprotection and Direct Crystallization: Standard Boc deprotection using trifluoroacetic acid (TFA) often complicates large-scale operations due to the necessity of aqueous basic workups, which induce severe emulsion formations and product loss in the aqueous layer . Furthermore, the massive off-gassing of isobutylene and CO2 can lead to dangerous "foaming-out" events in batch reactors .

To resolve this, we employ 5–6 N anhydrous HCl in iPrOH. This choice is highly strategic: it maintains solvent consistency (allowing for a telescoped process if desired) and leverages the insolubility of the resulting dihydrochloride salt. The product crystallizes directly from the reaction matrix, driving the equilibrium forward and leaving organic impurities dissolved in the mother liquor.

Workflow Visualization

ScaleUpWorkflow SM1 4-Chloropyrimidine SNAr Step 1: SNAr Coupling iPrOH, DIPEA, 80°C SM1->SNAr SM2 Boc-Protected Amine SM2->SNAr Int Intermediate: Boc-Protected Pyrimidinamine SNAr->Int >98% Conv. (IPC) Deprot Step 2: Boc Deprotection 5-6 N HCl in iPrOH, 50°C Int->Deprot Prod Final API Intermediate: N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine 2HCl Deprot->Prod Direct Crystallization

Fig 1: Two-step scalable workflow for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine production.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of tert-butyl 4-(methyl(pyrimidin-4-yl)amino)piperidine-1-carboxylate

Note: This protocol is validated for a 1.0 kg input of 4-chloropyrimidine.

  • Reactor Preparation : Purge a 20 L jacketed glass reactor with N2 for 15 minutes.

  • Reagent Charging :

    • Charge 1.00 kg (8.73 mol, 1.0 equiv) of 4-chloropyrimidine.

    • Charge 1.96 kg (9.16 mol, 1.05 equiv) of tert-butyl 4-(methylamino)piperidine-1-carboxylate.

    • Add 8.0 L of anhydrous isopropanol (iPrOH). Begin agitation at 150 RPM.

  • Base Addition : Slowly charge 1.35 kg (10.47 mol, 1.2 equiv) of DIPEA via an addition funnel over 30 minutes. Maintain the internal temperature (Tint) below 25 °C during addition.

  • Heating & Reaction : Ramp the jacket temperature to achieve a Tint of 80 °C (reflux). Maintain for 12 hours.

  • In-Process Control (IPC) 1 : Sample the reaction mixture. Validation Criterion: HPLC analysis must show < 1.0% LCAP of 4-chloropyrimidine remaining. If > 1.0%, continue heating for 2 hours and re-sample.

  • Workup : Cool Tint to 20 °C. Concentrate the mixture under reduced pressure (50 mbar, 40 °C) to approximately 3.0 L. Add 10.0 L of purified water to precipitate the intermediate.

  • Isolation : Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold water. Dry under vacuum at 45 °C to a constant weight.

Protocol B: Synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride

Caution: This step generates significant volumes of isobutylene and CO2. Ensure the reactor is vented through a caustic scrubber.

  • Substrate Charging : Charge 2.00 kg (6.84 mol) of the intermediate from Protocol A into a clean 20 L jacketed reactor.

  • Solvent Addition : Add 6.0 L of iPrOH. Agitate at 200 RPM to form a uniform suspension.

  • Acid Addition (Critical Step) : Cool Tint to 10 °C. Slowly dose 4.0 L of 5–6 N HCl in iPrOH over 2 hours.

    • Causality: Dosing controls the rate of gas evolution. A rapid addition will cause the reaction matrix to foam over the reactor headspace.

  • Deprotection : Once addition is complete, warm Tint to 50 °C and hold for 4 hours. The mixture will initially clear, followed by the heavy precipitation of the dihydrochloride salt.

  • In-Process Control (IPC) 2 : Sample the slurry. Validation Criterion: HPLC analysis must show < 0.5% LCAP of the Boc-protected intermediate.

  • Crystallization & Isolation : Cool the reactor to 0–5 °C at a rate of 10 °C/hour to maximize crystal growth. Hold at 5 °C for 2 hours. Filter the solid, wash with 2.0 L of cold iPrOH, and dry in a vacuum oven at 50 °C for 24 hours.

Quantitative Data Presentation

The robustness of the optimized process was evaluated across three distinct scales. The transition from lab to pilot plant demonstrated consistent yield and purity profiles, alongside a highly favorable E-factor (mass of waste per mass of product) due to the elimination of chromatography.

Table 1: Process Metrics Across Scale-Up Campaigns

Scale (Input SM)Overall Yield (%)Purity (HPLC LCAP)E-factorVolume Efficiency (L/kg)
100 g (Lab)88.4%99.1%14.212.5
1.0 kg (Kilo-lab)89.1%99.5%12.811.0
10.0 kg (Pilot Plant)87.9%99.6%11.510.2

Note: Volume efficiency improved upon scale-up due to optimized stirring dynamics and reduced solvent washing requirements in the Nutsche filter.

References

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development (2015).[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. Organic Process Research & Development (2021).[Link]

  • Rapid Development and First GMP Manufacture of AMPKγ3 Activator PF-07293893. Organic Process Research & Development (2026).[Link]

Application Note: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5]

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a privileged pharmacophore scaffold widely utilized in the development of ATP-competitive kinase inhibitors. It serves as a critical building block for "Type I" inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2 ), Janus Kinases (JAKs ), and Extracellular Signal-Regulated Kinase 5 (ERK5 ).

The molecule features a pyrimidine core (mimicking the adenine ring of ATP) linked to a piperidine moiety via an N-methyl amine bridge. This specific geometry directs the piperidine ring towards the solvent-exposed region of the kinase binding pocket, improving water solubility and pharmacokinetic properties of the final drug candidate.

Chemical Specifications
PropertySpecification
IUPAC Name N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Molecular Formula C₁₀H₁₆N₄
Molecular Weight 192.26 g/mol
Solubility Soluble in DMSO (>50 mg/mL), Methanol, Water (pH < 6)
pKa (Calculated) ~9.8 (Piperidine NH), ~4.5 (Pyrimidine N)
Storage -20°C, Desiccated, Protect from light
Primary Application Scaffold for 2,4-diaminopyrimidine kinase inhibitors; Fragment-based screening

Application: Scaffold Derivatization & Library Synthesis

The primary research utility of this compound lies in its secondary amine (piperidine nitrogen), which acts as a versatile "handle" for chemical diversification. By coupling this nitrogen to various aryl halides, acyl chlorides, or sulfonyl chlorides, researchers can rapidly generate libraries of potential kinase inhibitors with optimized potency and selectivity.

Mechanistic Rationale
  • Pyrimidine Core: Forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Piperidine Tail: Extends into the solvent channel, allowing for modulation of solubility and metabolic stability.

  • N-Methyl Group: Induces a conformational constraint that often improves selectivity by favoring specific rotamers.

Protocol 1: Parallel Synthesis of LRRK2 Inhibitor Analogs

Objective: To synthesize a library of N-substituted piperidine derivatives to probe the solvent-exposed region of the LRRK2 kinase domain.

Reagents & Equipment
  • Scaffold: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (1.0 eq)

  • Electrophiles: Diverse set of Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO₂Cl) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

  • Purification: SCX-2 (Strong Cation Exchange) cartridges

Step-by-Step Methodology
  • Preparation: Dissolve the scaffold (0.1 mmol) in 1 mL of anhydrous DCM in a 2-dram vial.

  • Base Addition: Add DIPEA (0.3 mmol, 52 µL) and vortex for 30 seconds.

  • Coupling: Slowly add the specific electrophile (0.11 mmol) dropwise while stirring.

    • Note: For less reactive aryl halides, switch solvent to DMSO and use S_NAr conditions (100°C, 4 hours).

  • Reaction: Cap the vial and stir at Room Temperature (RT) for 2-4 hours. Monitor consumption of the scaffold by LC-MS (Target [M+H]⁺).

  • Quenching: Add 0.5 mL of Methanol to quench unreacted electrophiles.

  • Purification (High-Throughput):

    • Pre-condition SCX-2 cartridges with MeOH.

    • Load the reaction mixture onto the cartridge.

    • Wash with 3 volumes of MeOH (removes non-basic impurities).

    • Elute the product with 2M Ammonia in MeOH.

  • Isolation: Concentrate the eluate under vacuum (SpeedVac) to yield the final inhibitor.

Application: In Vitro Kinase Inhibition Assays

Once derivatized, the compounds must be evaluated for biological activity. The pyrimidine core targets the ATP-binding site; therefore, competitive binding assays are the standard for validation.

Protocol 2: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC₅₀ of the synthesized analogs against the LRRK2 G2019S mutant (common Parkinson's disease target).

Principle

This assay uses a Europium-labeled anti-tag antibody and a tracer (Alexa Fluor™ 647-labeled kinase inhibitor). The scaffold derivative competes with the tracer for the ATP-binding site. Binding of the tracer causes FRET (Fluorescence Resonance Energy Transfer). Displacement by the test compound decreases the FRET signal.

Reagents
  • Enzyme: LRRK2 G2019S (Invitrogen/ThermoFisher)

  • Tracer: Kinase Tracer 236 (binds to ATP pocket)

  • Antibody: Eu-anti-GST Antibody

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow
  • Compound Dilution: Prepare a 10-point dose-response curve of the test compound in DMSO (Start at 10 µM, 3-fold serial dilution).

  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix (5 nM LRRK2, 2 nM Eu-Ab final). Incubate for 15 mins.

  • Tracer Addition: Add 5 µL of Tracer 236 (Concentration determined by K_d, typically 5-10 nM).

  • Incubation: Incubate at RT for 60 minutes in the dark.

  • Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot Ratio vs. log[Compound] to determine IC₅₀.

Visualizations & Pathway Logic

Figure 1: Synthetic Workflow for Scaffold Diversification

This diagram illustrates the transformation of the core scaffold into a functional kinase inhibitor library.

SynthesisWorkflow Core N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine (Core Scaffold) Reaction Coupling Reaction (DIPEA, DCM/DMF) RT to 100°C Core->Reaction Dissolve Reagents Electrophiles: 1. Acyl Chlorides (R-COCl) 2. Sulfonyl Chlorides (R-SO2Cl) 3. Aryl Halides (Ar-X) Reagents->Reaction Add Purification SCX-2 Cartridge Solid Phase Extraction Reaction->Purification Crude Mix Final Functionalized Inhibitor (Library) Purification->Final Elute & Dry

Caption: Workflow for converting the secondary amine scaffold into a diverse library of kinase inhibitors.

Figure 2: LRRK2 Signaling & Inhibition Mechanism

Understanding the downstream effects of inhibiting LRRK2 with this scaffold.

LRRK2Pathway Inhibitor Scaffold Derivative (Inhibitor) LRRK2 LRRK2 Kinase (G2019S Mutant) Inhibitor->LRRK2 Competes with ATP (Blocks Kinase Domain) P_Rab Phospho-Rab (pT73) Inhibitor->P_Rab Reduces Levels Rescue Neuroprotection (Normal Lysosomal Function) Inhibitor->Rescue Promotes Rab Rab GTPases (Rab10, Rab29) LRRK2->Rab Phosphorylates ATP ATP ATP->LRRK2 Activates Rab->P_Rab Pathogenic State Effect Lysosomal Dysfunction & Neurodegeneration P_Rab->Effect Promotes

Caption: Mechanism of Action: The scaffold derivative blocks ATP binding to LRRK2, preventing Rab phosphorylation and downstream neurotoxicity.

References

  • Ramsden, N., et al. (2011). "Cheminformatics Analysis of the LRRK2 Inhibitor CZC-25146." Cellzome AG / GSK.

  • Deng, X., et al. (2011). "Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2." Nature Chemical Biology, 7, 203–205.

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

  • Scott, J. D., et al. (2017). "Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." Journal of Medicinal Chemistry, 60(7), 2983–2992.

Disclaimer: This document is for research and development purposes only. The chemical described is not approved for human or veterinary use. Always consult the Safety Data Sheet (SDS) before handling.

Application Note: Purification Protocols for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine , a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics.

The guide prioritizes scalable, high-recovery techniques, moving beyond standard textbook descriptions to address the specific physicochemical challenges of this diamine scaffold.

Chemical Profile & Purification Logic

To design an effective purification strategy, one must first understand the molecular behavior of the target. This compound features two distinct nitrogen environments that dictate its solubility and reactivity.

Physicochemical Properties
FeatureDescriptionPurification Impact
Structure Pyrimidine ring attached to an exocyclic nitrogen, which is substituted with a methyl group and a piperidin-4-yl ring.[1][2]The molecule is amphiphilic but predominantly polar.
Basicity (pKa) Piperidine NH: ~10.8 (Strongly Basic)Pyrimidine N: ~1.3 (Weakly Basic)The piperidine nitrogen is the primary handle for acid-base extraction. The pyrimidine ring is electron-deficient and non-basic under mild conditions.
Solubility (Free Base) Soluble in DCM, MeOH, DMSO. Moderately soluble in EtOAc. Slightly soluble in water (pH dependent).High pH (>12) is required to drive the piperidine into the organic phase during extraction.
Solubility (Salt) Highly water-soluble. Soluble in MeOH. Insoluble in Et₂O, Hexanes.Salt formation (HCl) is an excellent method for precipitation and final polishing.
Common Impurities
  • Trifluoroacetic Acid (TFA) or HCl salts: Residues from the Boc-deprotection step.[2]

  • N-Boc-N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine: Unreacted starting material (lipophilic).

  • Polymeric by-products: Generated during harsh deprotection conditions.

Protocol A: pH-Switch Liquid-Liquid Extraction (LLE)

Objective: Bulk isolation of the free base from crude reaction mixtures (e.g., after acidic Boc-deprotection). Purity Target: >95% Yield Target: >90%

Mechanistic Insight

Direct extraction of the crude acidic mixture often fails because the piperidinyl amine remains protonated (ammonium species) and stays in the aqueous phase. This protocol utilizes a "pH-Switch" to selectively isolate the product while rejecting non-basic impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue (typically a TFA or HCl salt) in Water (5-10 volumes) .

    • Note: If the crude is an oil, ensure complete dissolution. Sonicate if necessary.

  • Acidic Wash (Impurity Rejection):

    • Wash the aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (1:1 ratio).

    • Phase Separation: Discard the organic layer.

    • Why? This removes non-basic impurities (e.g., protected starting material, non-polar byproducts) while the target amine remains trapped in the aqueous phase as a salt.

  • Basification (The Switch):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 10 N NaOH or saturated K₂CO₃ dropwise with vigorous stirring.

    • Target pH: Adjust to pH ≥ 12 .

    • Critical Check: The solution should turn cloudy or an oil should separate as the free base forms.

  • Extraction (Product Recovery):

    • Extract the basic aqueous layer with DCM (3 x 5 volumes) .

    • Tip: DCM is preferred over EtOAc for polar amines due to better solubility.

    • Optional: If the emulsion is persistent, add a small amount of Methanol (5%) to the DCM.

  • Drying & Concentration:

    • Combine organic layers.[3][4]

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Filter and concentrate in vacuo to yield the off-white solid/oil free base.

Workflow Visualization

LLE_Workflow Crude Crude Acidic Residue (Target + Impurities) Dissolve Dissolve in Water Crude->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Non-basic Impurities) DISCARD Sep1->OrgWaste Organic AqLayer Aqueous Layer (Target as Salt) Sep1->AqLayer Aqueous Basify Basify to pH > 12 (NaOH / K2CO3) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Final Concentrate Organic Layer Target Free Base Extract->Final

Figure 1: Logic flow for the pH-Switch extraction, ensuring removal of non-basic impurities before isolating the target amine.

Protocol B: Flash Column Chromatography

Objective: High-purity isolation (>98%) when extraction alone is insufficient. Challenge: Secondary amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and material loss.

Stationary Phase & Mobile Phase Selection
ParameterRecommendationRationale
Stationary Phase Spherical Silica Gel (40–60 µm)Standard phase. C18 (Reverse Phase) is also excellent if available.
Base Modifier Ammonia (7N in MeOH) or Triethylamine (TEA) Neutralizes silica acidity. Ammonia is preferred as it is volatile and easier to remove than TEA.
Eluent System DCM : MeOH : NH₄OH The "Magic Mixture" for polar amines.
Optimized Gradient Protocol
  • Preparation: Pre-wash the silica column with the starting mobile phase containing 1% TEA or Ammonia to deactivate silanols.

  • Loading: Dissolve the crude material in a minimum amount of DCM. If insoluble, use a "dry load" technique (adsorb onto silica).

  • Gradient Elution:

    • 0–5 min: 100% DCM (Elutes non-polar grease/impurities).

    • 5–15 min: 0% → 5% MeOH (in DCM).

    • 15–30 min: 5% → 10% (7N NH₃ in MeOH) in DCM.

    • Note: The product typically elutes between 5-8% ammoniated methanol.

  • Detection: UV at 254 nm (Pyrimidine absorption) and Ninhydrin stain (Secondary amine stains red/purple).

Protocol C: Crystallization via Dihydrochloride Salt Formation

Objective: Final polishing to achieve >99% purity and long-term stability. The free base is prone to oxidation; the HCl salt is stable.

Procedure
  • Dissolution: Dissolve 1.0 g of the free base in Ethanol (10 mL) or Isopropanol (IPA) .

  • Acidification:

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or Concentrated aqueous HCl dropwise.

    • Stoichiometry: Add 2.2 – 2.5 equivalents of HCl.

  • Precipitation:

    • Stir at room temperature for 30 minutes.

    • The salt may precipitate spontaneously.

    • If no precipitate forms, slowly add an "anti-solvent" like Diethyl Ether or MTBE until turbidity persists.

  • Isolation:

    • Filter the white solid under vacuum / nitrogen atmosphere.

    • Wash the cake with cold Ether/MTBE.

    • Dry under high vacuum at 40°C.

Salt Formation Logic

Salt_Formation FreeBase Free Base (in EtOH/IPA) HCl_Add Add HCl (2.2 eq) (Protonates Piperidine & Pyrimidine) FreeBase->HCl_Add Equilibrium Ionic Equilibrium Formation of [M+2H]²⁺ 2Cl⁻ HCl_Add->Equilibrium AntiSolvent Add Et₂O/MTBE (Lowers Solubility) Equilibrium->AntiSolvent Crystal Crystalline Solid Dihydrochloride Salt AntiSolvent->Crystal

Figure 2: Reaction pathway for the conversion of the oil free-base into a stable crystalline dihydrochloride salt.

Analytical Quality Control

Before releasing the batch for biological testing or further synthesis, validate using these parameters:

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the Boc peak (~1.4 ppm) if applicable.

    • Verify the integration of the N-methyl group (~3.0 ppm) and pyrimidine protons (~8.0-8.5 ppm).

    • Diagnostic: The piperidine protons will shift downfield significantly in the HCl salt compared to the free base.

  • LC-MS:

    • Confirm the parent ion [M+H]⁺.

    • Purity check at 254 nm.

  • Chloride Content (Titration):

    • If making the salt, perform silver nitrate titration to confirm mono- vs. dihydrochloride stoichiometry.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. 2003. Link (Describes synthesis and purification of similar piperidinyl-pyrimidine intermediates).

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry, 2011. (General reference on amine pKa and solubility profiling).
  • Li, J. J. "Magnum Opus: A Step-by-Step Guide to the Synthesis of Tofacitinib." Process Chemistry in the Pharmaceutical Industry, Vol 3. CRC Press, 2018.
  • Reich, H. J. "pKa Data Compilation." University of Wisconsin-Madison. Link (Authoritative source for heterocycle and amine pKa values).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Pyrimidine-Piperidine Couplings

Introduction: The Synthetic Challenge

You are likely synthesizing N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine as a scaffold for JAK inhibitors (e.g., Tofacitinib analogs) or similar kinase inhibitors. The synthesis hinges on a Nucleophilic Aromatic Substitution (


) followed by a deprotection event.

While theoretically simple, this reaction often suffers from three critical failure points:

  • Stalled Conversion: The electron-deficient pyrimidine ring is deactivated by competing electron-donating groups.

  • Regioselectivity Drift: If starting from 2,4-dichloropyrimidine, nucleophilic attack occurs at the wrong carbon (C2 instead of C4).

  • Isolation Losses: The final highly polar amine product is lost to the aqueous phase during workup.

This guide provides the protocols and troubleshooting logic to resolve these issues.

Module 1: The Coupling Reaction ( )[1]

The Objective: Couple 4-chloropyrimidine (or derivative) with tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Standard Operating Procedure (SOP)
  • Reactants:

    • Electrophile: 4-chloropyrimidine (1.0 equiv)

    • Nucleophile: tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (for thermal) or DMF (for rate acceleration).

  • Conditions: 90–110°C for 12–16 hours.

Troubleshooting Guide: Low Yield or Stalled Reaction

Issue: TLC/LCMS shows starting material (SM) remaining after 16 hours.

ParameterDiagnosisCorrective Action
Solvent Choice Protic solvents (EtOH/n-BuOH) stabilize the leaving group but may not be hot enough.Switch to DMF or DMSO . These polar aprotic solvents destabilize the nucleophile, increasing its energy and reaction rate [1].
Base Strength Carbonate bases (

) are heterogeneous and slow in organic media.
Switch to DIPEA or TEA . Homogeneous organic bases ensure the protonated amine byproduct does not stall the equilibrium.
Leaving Group Chloride is a moderate leaving group.If the pyrimidine is unreactive (e.g., has EDGs like -OMe), convert the -Cl to a -I (iodide) using NaI in acetone, or use a fluoropyrimidine if accessible (F is a superior leaving group in

due to the high electronegativity stabilizing the Meisenheimer complex) [2].
Water Content Hydrolysis of the chloride to a hydroxyl group (dead end).Use anhydrous solvents .[1] The presence of water generates 4-hydroxypyrimidine, which is catalytically dead.
Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction workflow.

SNAr_Workflow Start Reactants: 4-Cl-Pyrimidine + Amine Nucleophile Solvent_Check Solvent Selection Start->Solvent_Check Heating Heat (90-110°C) Solvent_Check->Heating n-BuOH or DMF Intermediate Meisenheimer Complex Heating->Intermediate Product Product: Protected Amine Intermediate->Product -HCl (Base scavenged) Side_Product Side Product: Hydrolysis (OH) Intermediate->Side_Product Water present

Figure 1: The


 reaction workflow highlighting the critical branching point where water contamination leads to irreversible side products.

Module 2: Regioselectivity (For Dichloropyrimidines)

The Scenario: You are using 2,4-dichloropyrimidine as a starting material.[2][3][4] The Risk: The amine attacks the C2 position instead of the desired C4 position.

Mechanism & Control

The C4 position is naturally more electrophilic than C2. However, this selectivity can erode under high temperatures or specific solvent conditions.

  • Temperature Control: Perform the addition at 0°C to Room Temperature . Kinetic control favors C4 substitution. Heating immediately to 100°C promotes thermodynamic equilibration, increasing C2 and bis-substituted impurities [3].

  • Stoichiometry: strictly limit the amine to 1.0 equiv . Excess amine leads to 2,4-diamino byproducts.

  • Lewis Acids: Adding ZnCl₂ (0.5 equiv) can chelate the pyrimidine nitrogens, enhancing the electrophilicity difference between C4 and C2 [4].

Module 3: Deprotection & Isolation (The "Missing Yield")

Issue: The reaction worked, but the product disappeared during workup. Cause: The product N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a highly polar base. In standard acidic deprotection (TFA/DCM), it forms a trifluoroacetate salt that is water-soluble. If you neutralize and extract with ether/EtOAc, the free amine may partition into the water layer.

Optimized Deprotection Protocol
  • Dissolution: Dissolve the Boc-intermediate in DCM (5 vol).

  • Acidolysis: Add TFA (10 vol) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Evaporation: Remove volatiles completely under vacuum.

  • The "Free Basing" Trap (Critical Step):

    • Do not just add water and extract.

    • Option A (Resin): Dissolve residue in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21). Elute with MeOH.

    • Option B (Salt Break): Dissolve in minimal water. Adjust pH to >12 using 10M NaOH. Extract with DCM:Isopropanol (3:1) . Standard EtOAc is often too non-polar to pull this amine out of water.

Troubleshooting Logic Tree

Troubleshooting_Logic Problem Low Isolated Yield Check_TLC Check Crude LCMS/TLC Problem->Check_TLC SM_Left Starting Material Remains? Check_TLC->SM_Left Yes_SM Reactivity Issue SM_Left->Yes_SM Yes No_SM Workup Issue SM_Left->No_SM No Action_Heat Increase Temp or Switch to DMF Yes_SM->Action_Heat Action_pH Check pH > 12 (Aqueous Phase) No_SM->Action_pH Action_Extract Use DCM:iPrOH (3:1) for extraction Action_pH->Action_Extract

Figure 2: Diagnostic logic for isolating yield loss causes. Note the emphasis on extraction solvent polarity.

Frequently Asked Questions (FAQ)

Q: Can I use the unprotected piperidine amine directly? A: Not recommended. If you use 4-(methylamino)piperidine without the Boc group, the secondary piperidine nitrogen (pKa ~11) will compete with the methylamino group (pKa ~10) for the pyrimidine. You will get a mixture of regioisomers and polymerized oligomers. Always use tert-butyl 4-(methylamino)piperidine-1-carboxylate [5].

Q: My product is oiling out during the workup. How do I crystallize it? A: This amine is difficult to crystallize as a free base. Convert it to the HCl salt or Fumarate salt . Dissolve the oil in EtOH, add 1.0 equiv of fumaric acid, and heat to dissolve. Cool slowly to precipitate the salt. This also purifies the compound from non-basic impurities.

Q: Why is my reaction turning black? A: Pyrimidines are prone to decomposition at high temperatures in the presence of oxygen. Ensure you degas your solvents (sparge with Nitrogen/Argon) before heating. Black tar usually indicates oxidative polymerization of the amine or pyrimidine decomposition.

References

  • BenchChem. (2025).[1][5][6][7] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Roh, K. R., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines. The Journal of Organic Chemistry. Retrieved from

  • WuXi AppTec. (2025). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • National Institutes of Health. (2022). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from

  • PubChem. (2025).[8] Tert-butyl 4-(methylamino)piperidine-1-carboxylate Compound Summary. Retrieved from

Sources

Piperidine Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of piperidine-containing compounds. Piperidines are ubiquitous in FDA-approved pharmaceuticals and natural products, yet their synthesis presents significant hurdles, ranging from transition-metal catalyst poisoning to complex stereochemical control and tedious purification.

This guide provides researchers and process chemists with causality-driven troubleshooting, validated protocols, and mechanistic insights to overcome the most common bottlenecks in piperidine synthesis.

Section 1: Pyridine Hydrogenation & Catalyst Poisoning

Q1: My palladium/platinum catalyst stops working before the pyridine reduction is complete, resulting in poor yields. Why does this happen, and how can I achieve full conversion?

A1: The incomplete reduction is caused by catalyst poisoning . Both your pyridine starting material and the resulting piperidine product possess a highly nucleophilic, Lewis basic nitrogen atom. This nitrogen coordinates strongly to the empty


-orbitals of transition metal catalysts (such as Pd, Pt, or Ru), effectively blocking the active sites required for hydrogen gas activation[1].

To mitigate this, you must eliminate the nitrogen's ability to coordinate with the metal. This is achieved by performing the reaction in an acidic solvent (e.g., glacial acetic acid) or by adding stoichiometric HCl. Protonating the nitrogen forms a pyridinium/piperidinium salt, which lacks the free lone pair necessary to bind and poison the catalyst[1]. Alternatively, modern homogeneous Iridium(III) catalysts operating via an ionic hydrogenation mechanism can bypass this issue entirely while tolerating reducible functional groups[2].

G Substrate Pyridine Substrate (Lewis Base) MetalCat Transition Metal Catalyst (Pt, Pd, Rh, Ir) Substrate->MetalCat Direct H2 Reduction Acidic Acidic Additive (e.g., AcOH, HCl) Substrate->Acidic Pre-treatment Poisoning Catalyst Poisoning (N-Metal Coordination) MetalCat->Poisoning Lone pair binding Product Piperidine Product MetalCat->Product Successful Turnover Poisoning->MetalCat Deactivation Protonated Pyridinium/Piperidinium Salt (Non-coordinating) Acidic->Protonated Protonation Protonated->MetalCat H2 Reduction

Caption: Workflow of pyridine hydrogenation illustrating catalyst poisoning and acidic mitigation.

Table 1: Quantitative Comparison of Pyridine Hydrogenation Systems
Catalytic SystemTypical ConditionsChemoselectivityPoisoning Resistance
PtO₂ (Adams' Catalyst) H₂ (1–5 bar), AcOH, 25–40°CLow (reduces most alkenes/alkynes)High (due to acidic medium)
Rh₂O₃ / TFE H₂ (5 bar), 40°C, 4 hoursModerateModerate
Ir(III) Homogeneous H₂, Ionic HydrogenationHigh (tolerates -NO₂, -CN groups)High (operates via ionic mechanism)
Protocol 1: Standard Heterogeneous Hydrogenation of Pyridine to Piperidine

This protocol utilizes an acidic medium to ensure self-validating catalyst turnover without poisoning[1].

  • Preparation : In a high-pressure hydrogenation reactor, dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid to achieve a 0.1 M concentration. This ensures complete protonation of the amine.

  • Catalyst Addition : Add PtO₂ (Adams' catalyst) at 1–5 mol% relative to the substrate. (Caution: PtO₂ can be pyrophoric in the presence of hydrogen and organic vapors).

  • Pressurization : Seal the reactor, purge three times with inert gas (N₂ or Ar), and pressurize with H₂ gas to 5 bar.

  • Execution : Stir the mixture vigorously at 40°C for 16 hours.

  • Workup : Cool the reactor, carefully vent the H₂, and purge with N₂. Filter the mixture through a short pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure, neutralize with aqueous NaOH to liberate the free base, and extract with ethyl acetate.

Section 2: Stereoselectivity & Ring Construction

Q2: How can I achieve high cis/trans stereoselectivity when synthesizing multi-substituted piperidines?

A2: Achieving diastereo- and enantioselectivity depends heavily on whether you are reducing a pre-formed ring or constructing the ring de novo.

  • For cis-piperidines : Heterogeneous hydrogenation of 2,3- or 2,6-disubstituted pyridines typically favors the cis-isomer due to the syn-addition of hydrogen from the solid catalyst surface[3]. Borenium/hydrosilane non-metal catalytic systems also diastereoselectively reduce substituted pyridines to cis-piperidines under mild conditions[3].

  • For trans-piperidines or complex stereocenters : Direct hydrogenation often fails to provide the trans geometry. Instead, de novo ring construction is required. Methods such as the aza-Prins cyclization, or intramolecular hydroamination utilizing chiral ligands (e.g., Palladium-catalyzed cyclization with 8-aminoquinoline directing groups), provide excellent stereocontrol and enantiomeric excess[3][4].

Section 3: Purification, Isolation, and Storage

Q3: My piperidine product streaks severely on silica gel TLC and column chromatography, leading to poor isolated yields. How do I fix this?

A3: Piperidines are highly polar and strongly basic. The free secondary amine interacts aggressively with the acidic silanol groups (-SiOH) present on standard silica gel, causing severe tailing and irreversible adsorption. Troubleshooting Step: You must deactivate the silica column. Add a basic modifier to your eluent system. Typically, incorporating 1–5% triethylamine (Et₃N) or concentrated aqueous ammonium hydroxide (NH₄OH) into your mobile phase (e.g., DCM/MeOH) will competitively bind the silanol sites, allowing the piperidine to elute as a sharp, tight band.

Q4: I am trying to separate my piperidine product from unreacted pyridine via fractional distillation, but they co-elute. Why is this happening?

A4: Piperidine and pyridine form a constant-boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight) that boils at ~106.1°C under atmospheric pressure[5]. Because of this thermodynamic limitation, simple or fractional distillation will never fully separate the two. You must use a chemical separation method based on their differing nucleophilicities.

G Mixture Crude Mixture (Piperidine + Pyridine) Azeotrope Fractional Distillation (Fails due to Azeotrope) Mixture->Azeotrope Direct Distillation CO2 Bubble CO2 Gas (in non-polar solvent) Mixture->CO2 Selective Salt Formation Salt Piperidine Carbonate (Solid Precipitate) CO2->Salt Reacts Filtrate Pyridine (Remains in Solution) CO2->Filtrate Does not react Base Add NaOH (aq) & Extract Salt->Base Filtration & Recovery Pure Pure Piperidine Base Base->Pure Freebasing

Caption: Chemical separation logic for isolating piperidine from a pyridine azeotrope.

Protocol 2: Separation of Piperidine from Pyridine Impurities via Salt Formation

This protocol leverages the fact that highly nucleophilic piperidine reacts with CO₂ to form a solid salt, while aromatic pyridine does not[5].

  • Dissolution : Dissolve the crude piperidine/pyridine mixture in an anhydrous, non-polar solvent such as diethyl ether or hexanes.

  • Precipitation : Vigorously bubble dry CO₂ gas through the solution at 0°C. The piperidine will react to form an insoluble piperidine carbonate salt, which immediately precipitates out of the solution[5].

  • Filtration : Filter the solid piperidine carbonate under a vacuum. The unreacted pyridine remains dissolved in the non-polar filtrate and is discarded.

  • Recovery : To recover the free piperidine, dissolve the solid carbonate salt in a minimal amount of water, add a strong aqueous base (e.g., 2M NaOH) to liberate the free amine, and extract with dichloromethane.

Q5: I stored a clear solution of piperidine in DMF, but after a few weeks, a white crystalline solid formed. Did my compound degrade?

A5: Your compound did not chemically degrade, but it did undergo an environmental reaction. Piperidines readily absorb atmospheric carbon dioxide to form piperidine carbonate salts, or they react with trace acidic gases (like HCl vapors common in organic labs) to form piperidine hydrochloride[5]. The white solid is the piperidine salt precipitating out of the DMF. Prevention: Always store purified piperidines under an inert atmosphere (Nitrogen or Argon) in tightly sealed, amber glass containers to prevent both CO₂ absorption and light-induced oxidation (which causes the liquid to turn yellow)[5].

References[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - nih.gov: Click here to verify[1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - benchchem.com: Click here to verify[2] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - chemrxiv.org:Click here to verify[5] Technical Support Center: Overcoming Challenges in Piperidine Synthesis - benchchem.com: Click here to verify[4] Synthesis of Piperidines and Dehydropiperidines: Construction of the Six-Membered Ring - researchgate.net: Click here to verify

Sources

resolving impurities in N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification Guide Ticket ID: #PYR-PIP-004 Subject: Resolving Impurities in N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering impurity profiles during the synthesis of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine . This scaffold is a critical pharmacophore in Janus Kinase (JAK) and CDK inhibitors.

The synthesis typically follows a two-stage protocol:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling 4-chloropyrimidine with tert-butyl 4-(methylamino)piperidine-1-carboxylate.
    
  • Acidic Deprotection: Removal of the Boc group to yield the secondary amine.

Our analysis identifies three critical failure modes causing your impurities: Regio-isomeric Mismatches (from unprotected starting materials), Hydrolysis Adducts (moisture sensitivity), and Cationic Scavenging Failures (during deprotection).

Visualizing the Failure Modes

The following diagram maps the standard synthetic pathway against the specific impurity-generating deviations described in this guide.

SynthesisPathways Start Start: 4-Chloropyrimidine Step1 Step 1: SNAr Coupling (Base, Heat) Start->Step1 Amine Reagent: N-Boc-4-(methylamino)piperidine Amine->Step1 Int Intermediate: Boc-Protected Adduct Step1->Int Correct Path ImpurityA Impurity A: 4-Hydroxypyrimidine (Hydrolysis) Step1->ImpurityA Wet Solvent ImpurityB Impurity B: Wrong Regioisomer (If Boc is missing) Step1->ImpurityB Unprotected Amine Used Step2 Step 2: Deprotection (TFA or HCl) Int->Step2 Final Target Product: Free Secondary Amine Step2->Final With Scavengers ImpurityC Impurity C: tert-Butyl Adducts (+56 Da Mass Shift) Step2->ImpurityC No Scavengers

Caption: Figure 1. Synthesis workflow highlighting critical impurity divergence points (Red/Yellow nodes).

Module 1: The Coupling Phase ( )

The Issue: The reaction is complete, but LC-MS shows a persistent peak at M-18 (Hydrolysis) or the product has the correct mass but incorrect NMR shifts.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Peak at M+16 (or M-Cl+OH) Hydrolysis Water in solvent competes with the amine nucleophile. 4-chloropyrimidine is highly susceptible to hydrolysis in basic conditions.[1]Protocol Adjustment: Switch base from aqueous-compatible (e.g.,

) to anhydrous organic bases (e.g., DIPEA) and use dry DMSO or NMP.
Correct Mass, Wrong NMR Regio-Isomerism Critical Error: You likely used unprotected 4-(methylamino)piperidine. The piperidine ring nitrogen is more nucleophilic than the methylamino group.Mandatory: Use tert-butyl 4-(methylamino)piperidine-1-carboxylate.[2] The Boc group forces reaction at the methylamine site.
Low Conversion Deactivation The pyrimidine ring lacks electron-withdrawing groups (EWGs) to activate the chloride.Catalysis: Add 0.5 equiv of KF (Potassium Fluoride). The intermediate 4-fluoropyrimidine reacts 100x faster than the chloride.
Expert Insight: The "Naked" Amine Trap

If you attempt this reaction without the Boc protecting group on the piperidine, the reaction will occur at the piperidine nitrogen (pKa ~11.0) rather than the N-methyl amine (pKa ~10.0, sterically hindered). This creates an isomer that is indistinguishable by low-res Mass Spec but biologically inactive.

Validated Protocol (Step 1):

  • Dissolve 4-chloropyrimidine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Add N-Boc-4-(methylamino)piperidine (1.1 equiv).

  • Add DIPEA (2.5 equiv).

  • Heat to 80°C for 4–6 hours.

  • Workup: Dilute with water (precipitates the Boc-intermediate). Filter and wash with water to remove the 4-hydroxypyrimidine impurity (which is water-soluble).

Module 2: The Deprotection Phase

The Issue: Post-deprotection LC-MS shows a "Ghost Peak" at M+56 Da relative to the product.

Mechanism of Failure

When removing the Boc group with Trifluoroacetic Acid (TFA), the tert-butyl carbocation (


) is released.[3] In the absence of scavengers, this electrophile attacks the most electron-rich site remaining: the newly liberated piperidine nitrogen or the pyrimidine ring nitrogens. This is a "Friedel-Crafts-like" alkylation.
Troubleshooting Guide

Q: Why can't I just use neat TFA? A: Neat TFA generates a high concentration of


. Without a "sponge" to absorb these cations, they recombine with your product.

Q: How do I remove the M+56 impurity? A: It is chemically very similar to your product and difficult to separate via flash chromatography. Prevention is the only viable strategy.

Validated Protocol (Step 2 - Scavenger System):

  • Dissolve the intermediate in DCM (10 volumes).

  • Add Scavenger: Add Triethylsilane (TES) (2.0 equiv) or Triisopropylsilane (TIPS) .

    • Why? Silanes reduce the

      
       cation to isobutane (gas), permanently removing it from the system [1].
      
  • Add TFA (20 volumes).

  • Stir at RT for 1 hour.

  • Concentrate to dryness.

  • Crucial Step: Co-evaporate with toluene 3x to remove residual TFA and silane byproducts.

Module 3: Purification & Isolation

The Issue: The product is an oil or a hygroscopic glass that is difficult to handle.

Solubility Profile & Salt Selection

The free base of this molecule is a secondary amine with moderate polarity. The salt forms are often preferred for stability.

FormCharacteristicsIsolation Strategy
TFA Salt Hygroscopic oil/glass.Precipitate from minimal MeOH by adding excess Et2O.
HCl Salt Solid, but can be hygroscopic.Dissolve free base in EtOH; add 4M HCl in Dioxane. Filter precipitate.[4]
Free Base Crystalline solid (usually).Neutralize salt with saturated

, extract into DCM/IPA (3:1).
Decision Tree: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Post-Deprotection) CheckImpurity Check LC-MS: Is M+56 present? Start->CheckImpurity YesImpurity Result: t-Butyl Adduct CheckImpurity->YesImpurity Yes NoImpurity Result: Clean Deprotection CheckImpurity->NoImpurity No Action1 Cannot Purify Easily. Discard & Repeat with Scavengers. YesImpurity->Action1 CheckForm Desired Form? NoImpurity->CheckForm PathSalt Salt Form (HCl/TFA) CheckForm->PathSalt Stable Solid PathBase Free Base CheckForm->PathBase For Next Step ActionSalt Precipitation: MeOH/Ether or EtOH/HCl PathSalt->ActionSalt ActionBase SCX Column (Catch & Release) or DCM:IPA Extraction PathBase->ActionBase

Caption: Figure 2. Purification decision tree. Note that M+56 impurities usually require re-synthesis.

FAQ: Frequently Asked Questions

Q: Can I use HCl in Dioxane for deprotection instead of TFA? A: Yes, and it is often preferred. HCl in Dioxane (4M) avoids the formation of the bulky TFA counter-ion. However, the tert-butyl cation issue remains. You must still add a scavenger (like anisole or thioanisole) if using HCl, although the risk is slightly lower than with TFA [2].

Q: My product is stuck in the aqueous layer during extraction. A: Aminopyrimidines are polar. Standard DCM extraction is insufficient.

  • Solution: Use a mixture of DCM:Isopropanol (3:1) as the organic phase. This increases polarity and disrupts hydrogen bonding with water. Alternatively, use continuous extraction (liquid-liquid) for 12 hours.

Q: I see a peak at 2x Mass (Dimer). A: This occurs if the final product reacts with unreacted 4-chloropyrimidine.

  • Prevention: Ensure 4-chloropyrimidine is fully consumed in Step 1 before proceeding to Step 2. The secondary amine of the final product is a potent nucleophile and will react with any leftover starting material once the Boc group is gone.

References

  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups."[5] Journal of Organic Chemistry, 54(21), 5178–5181.

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[5]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Technical Support Center: Optimization of Reductive Amination for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook protocols. Reductive amination is a cornerstone reaction in pharmaceutical synthesis, accounting for approximately 25% of all C–N bond-forming reactions in drug development[1]. However, piperidine derivatives—whether acting as the nucleophilic amine or the electrophilic piperidone—present unique steric and electronic challenges.

This guide provides mechanistic troubleshooting, self-validating workflows, and empirical data to help you optimize your piperidine syntheses.

Core Reaction Workflow & Pitfalls

To successfully optimize your reaction, you must first understand the competing pathways. Reductive amination is not a single step, but a delicate equilibrium of condensation and reduction.

PiperidineReductiveAmination Carbonyl Carbonyl + Piperidine Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack (pH 4-6) Alcohol Alcohol Byproduct Carbonyl->Alcohol Premature Reduction (e.g., NaBH4) Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Target Alkylated Piperidine Iminium->Product Hydride Transfer (STAB / NaBH3CN) OverAlk Over-Alkylated Impurity Product->OverAlk Excess Carbonyl (If 1°/2° Amine)

Workflow and common side-reactions in piperidine reductive amination.

Expert FAQs: Mechanistic Troubleshooting

Q1: Why is my reaction yielding predominantly the alcohol byproduct instead of the target piperidine? Causality: This occurs when the reducing agent reduces the starting ketone or aldehyde faster than the piperidine can condense to form the iminium ion[2]. Solution: You are likely using an overly aggressive hydride source like Sodium Borohydride (NaBH₄) in a one-pot setup. Switch to a milder, chemoselective agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[3]. The three electron-withdrawing acetate groups on STAB reduce its nucleophilicity, making it highly selective for the more electrophilic iminium ion over the neutral carbonyl[4].

Q2: My reaction with a sterically hindered piperidone (e.g., 2,2,6,6-tetramethylpiperidin-4-one) is stalling. How do I drive it to completion? Causality: Bulky substituents at the 2 and 6 positions of the piperidine ring create severe steric shielding. This drastically increases the activation energy required for the amine to attack the carbonyl, preventing hemiaminal formation. Solution: A direct one-pot STAB protocol will fail here. You must employ a Lewis acid-mediated stepwise approach. Titanium(IV) isopropoxide (Ti(O-iPr)₄) is the gold standard for hindered substrates; it acts as both a Lewis acid to activate the carbonyl and a water scavenger to irreversibly drive the equilibrium toward the imine. Follow this with reduction using NaBH₄ in methanol.

Q3: How do I control the pH, and why is it critical for piperidine derivatives? Causality: Reductive amination is a delicate push-pull system. The optimal pH is strictly between 4.0 and 6.0[2]. If the pH drops below 4, the piperidine nitrogen (pKa ~11) becomes fully protonated (ammonium), rendering it non-nucleophilic. If the pH is above 7, there are insufficient protons to activate the carbonyl oxygen or catalyze the dehydration of the hemiaminal to the iminium ion. Solution: Use 1.0 to 2.0 equivalents of glacial acetic acid (AcOH) in 1,2-dichloroethane (DCE) when using STAB[4]. For highly basic piperidines, pre-formulate the amine as an acetate salt before adding the carbonyl.

Q4: Why am I seeing over-alkylation (tertiary amine formation) when trying to synthesize a secondary piperidine? Causality: When synthesizing a secondary piperidine from a primary amine, the newly formed secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine. It rapidly reacts with another equivalent of the carbonyl to form an unwanted tertiary amine[2]. Solution: To minimize over-alkylation, strictly use a stepwise procedure where the imine is fully formed first, followed by the addition of the reducing agent[2]. Alternatively, use a stoichiometric excess of the starting amine (if inexpensive) to outcompete the product for the carbonyl.

Strategic Decision Matrix

TroubleshootingTree Issue Low Yield / Stalled Reaction Check1 Is starting material consumed? Issue->Check1 Yes Yes Check1->Yes TLC/LCMS No No Check1->No TLC/LCMS Byproducts Check for Alcohol or Over-alkylation Yes->Byproducts Sterics Steric Hindrance or Poor Nucleophilicity No->Sterics Action1 Use Stepwise Protocol or Milder Reductant Byproducts->Action1 Action2 Add Ti(OiPr)4 or Increase Temp Sterics->Action2

Decision tree for troubleshooting stalled reductive aminations.

Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is the most critical variable in piperidine synthesis. Use the following empirical data to guide your selection.

Reducing AgentChemoselectivity (Iminium vs. C=O)Optimal pH RangeTypical EquivalentsToxicity / ByproductsBest Application for Piperidines
NaBH(OAc)₃ (STAB) Excellent4.0 – 6.01.4 – 2.0 eqLow (Generates AcOH)Standard one-pot synthesis; acid-tolerant groups[4].
NaBH₃CN Good5.0 – 7.01.2 – 1.5 eqHigh (Generates toxic HCN at low pH)Acid-sensitive substrates; stable in hydroxylic solvents[3].
NaBH₄ Poor7.0 – 9.01.0 – 1.5 eqLow (Generates H₂ gas)Stepwise protocols only (post-imine formation)[2].
Pd/C + H₂ ModerateNeutralCatalytic (1-5 mol%)Low (Pyrophoric catalyst)Large-scale scale-up; non-reducible functional groups[3].
Self-Validating Experimental Protocol

Workflow: Stepwise Reductive Amination for Hindered Piperidine Derivatives This protocol utilizes Ti(O-iPr)₄ to force imine formation prior to reduction, ensuring high yields for sterically demanding piperidines while preventing over-alkylation.

Phase 1: Imine Formation (Equilibrium Shift)

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve the carbonyl compound (1.0 eq) and the piperidine derivative (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq) dropwise at room temperature.

  • Self-Validation Checkpoint: Stir for 12 hours.

    • Validation Action: Remove a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹H-NMR. Look for the complete disappearance of the aldehyde/ketone proton and the emergence of the imine signal (typically 7.5–8.5 ppm). Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Reduction 4. Solvent Swap: Dilute the mixture with anhydrous Methanol (equal volume to THF) to solubilize the hydride reagent. 5. Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH₄ (1.5 eq) in small portions to control the exothermic release of H₂ gas. 6. Self-Validation Checkpoint: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Action: Perform TLC (e.g., 10% MeOH in DCM with 1% NH₄OH). The imine spot must completely disappear, replaced by a more polar, ninhydrin- or Dragendorff-active piperidine spot.

Phase 3: Quench and Isolation 7. Quench: Carefully add water (2 mL/mmol) to quench unreacted hydride and hydrolyze the titanium complex. A heavy white precipitate (TiO₂) will immediately form. 8. Filtration: Filter the suspension through a pad of Celite®, washing generously with Ethyl Acetate.

  • Causality Note: TiO₂ acts as a sponge and heavily traps the basic piperidine product; thorough washing of the filter cake is critical to prevent artificial yield loss.

  • Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude piperidine.

References
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in managing the solution-phase stability of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine .

While this structural motif is a highly valuable pharmacophore—frequently utilized as a core building block in the development of kinase inhibitors (e.g., CDK and IKK inhibitors)—its transition from a stable solid state to an aqueous or mixed-solvent solution introduces specific physicochemical vulnerabilities. Understanding the causality behind these degradation pathways is critical for ensuring reproducible in vitro and in vivo assay data.

Physicochemical & Stability Data Summary

To effectively troubleshoot, we must first understand the quantitative baseline of the molecule. The table below summarizes the critical parameters that dictate the molecule's behavior in solution.

ParameterValue / CharacteristicImpact on Solution Stability
pKa (Piperidine Nitrogen) ~10.5 (Highly Basic)Protonated at physiological pH; drives aqueous solubility but serves as the primary site for oxidative degradation.
pKa (Pyrimidine Nitrogens) ~3.5 – 4.5 (Weakly Basic)Remains neutral at physiological pH; susceptible to protonation only in highly acidic buffers, which can trigger hydrolytic cleavage.
Oxidation Potential High (Piperidine Ring)The accessible lone pair on the piperidine nitrogen is highly reactive toward dissolved O₂ and ROS, forming N-oxides.
Hydrolytic Half-Life > 72 hours (at pH 7.4, 37°C)Stable under physiological conditions, but rapidly degrades via nucleophilic aromatic substitution (SNAr) at pH > 9 or pH < 2.
UV Sensitivity Moderate (254 nm / 280 nm)Prolonged exposure to ambient light can induce pyrimidine ring cleavage or radical-mediated dimerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does my solution turn yellow and show a new HPLC peak (+16 Da) after storage at room temperature?

The Causality: The +16 Da mass shift is the definitive hallmark of N-oxide formation [1]. The piperidine nitrogen in N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is highly basic and sterically accessible. In the presence of dissolved molecular oxygen or reactive oxygen species (ROS) in aqueous buffers, this nitrogen undergoes rapid oxidative degradation[2]. This process is catalytically accelerated by trace transition metals present in lower-grade buffer salts and by exposure to ambient UV light (photo-oxidation).

The Solution (Self-Validating Protocol): To prevent oxidative degradation, you must eliminate the oxidative drivers from your system.

  • Solvent Purity: Always prepare buffers using LC-MS grade, ultra-pure water (18.2 MΩ·cm) to minimize trace metal contamination.

  • Degassing: Sparge your aqueous buffers with an inert gas (Argon or Nitrogen) for a minimum of 15 minutes prior to introducing the compound.

  • Antioxidant Supplementation: If compatible with your downstream assay, supplement the buffer with a water-soluble antioxidant (e.g., 0.1% ascorbic acid or 1 mM Dithiothreitol).

  • Storage: Store all liquid aliquots in amber glass vials to block UV-induced radical initiation, and keep them at -80°C.

Q2: My LC-MS shows a degradation product corresponding to the loss of the piperidine ring. What causes this cleavage?

The Causality: This is a classic case of hydrolytic cleavage . The C4 position of the pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the two endocyclic nitrogens. Under extreme pH conditions (especially pH > 9), hydroxide ions can act as nucleophiles, attacking the C4 position in a reverse nucleophilic aromatic substitution (SNAr) mechanism[3]. This results in the expulsion of the piperidine amine and the formation of pyrimidin-4-ol. Conversely, at pH < 2, protonation of the pyrimidine nitrogens further increases the electrophilicity of C4, driving acid-catalyzed hydrolysis.

The Solution (Self-Validating Protocol):

  • pH Control: Strictly maintain the solution pH between 5.5 and 6.5 for long-term liquid storage.

  • Buffer Selection: Avoid buffers that undergo drastic pH shifts during temperature changes (e.g., sodium phosphate buffers can shift significantly during freeze-thaw cycles). Utilize zwitterionic buffers like HEPES or MOPS.

  • Thermal Management: Never autoclave solutions containing this compound. If sterilization is required, use 0.22 µm sterile filtration.

Q3: I observe spontaneous precipitation when diluting my DMSO stock into a pH 7.4 assay buffer. How do I prevent this?

The Causality: This is a kinetic solubility issue, not a chemical degradation issue. While the piperidine nitrogen is protonated at pH 7.4 (aiding solubility), the pyrimidine core remains highly lipophilic. Rapid dilution of a highly concentrated DMSO stock directly into an aqueous buffer causes localized supersaturation. The hydrophobic pyrimidine cores aggregate and "crash out" before the piperidine nitrogens can fully solvate.

The Solution (Self-Validating Protocol): Implement a "step-down" dilution methodology to manage the kinetic energy of solvation.

  • Pre-warm both the DMSO stock and the target aqueous buffer to 37°C.

  • Create an intermediate transition solution: Dilute the primary DMSO stock into a 50% DMSO / 50% Buffer mixture.

  • Under vigorous vortexing, add this intermediate stock dropwise into the final assay buffer.

  • Ensure the final assay buffer contains at least 0.01% of a non-ionic surfactant (e.g., Tween-20) to lower the surface tension and prevent nucleation.

Mechanistic & Workflow Visualizations

To further clarify these concepts, the following diagrams map the chemical degradation pathways and the optimized preparation workflow.

DegradationPathways Parent N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Oxidation Oxidative Degradation (+16 Da Mass Shift) Formation of Piperidine N-oxide Parent->Oxidation Dissolved O2, ROS Transition Metals Hydrolysis Hydrolytic Cleavage (Loss of Piperidine) Formation of Pyrimidin-4-ol Parent->Hydrolysis Extreme pH (<2 or >9) Elevated Temperature Photo Photodegradation Ring Cleavage / Dimerization Parent->Photo UV/Ambient Light Prolonged Exposure

Figure 1. Primary degradation pathways of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in solution.

PrepWorkflow Start 10 mM DMSO Stock (Stored at -20°C) Dilute Step-Down Dilution (Add stock dropwise) Start->Dilute Buffer Prepare Aqueous Buffer (HEPES/MOPS, pH 5.5-6.5) Degas Degas Buffer (Sparge with Ar/N2 for 15m) Buffer->Degas Degas->Dilute Filter Filter Solution (0.22 µm PTFE) Dilute->Filter Store Aliquot into Amber Vials Store at -80°C Filter->Store

Figure 2. Optimized workflow for preparing and storing stable aqueous solutions.

Standard Operating Procedure (SOP): Preparation of Highly Stable Aqueous Aliquots

To guarantee the scientific integrity of your assays, follow this step-by-step methodology when preparing working solutions from solid powder:

  • Weighing & Primary Stock: Weigh the solid powder using an analytical balance inside a low-humidity, static-free enclosure. Dissolve the powder in anhydrous, LC-MS grade DMSO to create a 10 mM primary stock.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 6.0. Do not use hydrochloric acid (HCl) for pH adjustment if stainless steel needles will be used later, as chloride ions can leach iron and catalyze oxidation. Use MS-grade formic acid or sodium hydroxide.

  • Degassing: Submerge a clean glass sparging frit into the buffer and bubble Argon gas through the solution for 15 minutes to displace dissolved oxygen.

  • Dilution: Using the step-down method described in Q3, dilute the 10 mM DMSO stock into the degassed buffer to reach your final desired concentration.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can non-specifically bind lipophilic pyrimidine derivatives.

  • Storage: Immediately aliquot the filtered solution into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing, and freeze immediately at -80°C.

References
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI.
  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization. Journal of Applied Pharmaceutical Science.

Sources

troubleshooting Boc-deprotection of piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-Deprotection of Piperidine Intermediates

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Troubleshooting Deprotection Efficiency, Yield Loss, and Side-Reactions in Piperidine Scaffolds.

Introduction: The Piperidine Challenge

Welcome to the technical support hub. You are likely here because a standard "stir in TFA/DCM" protocol failed you. While Boc removal is considered routine, piperidine intermediates present a unique trifecta of challenges: volatility of the free base , hygroscopic salts , and steric scavenging issues .

This guide abandons generic advice. We focus on the causality of failure and self-validating protocols to ensure you isolate your secondary amine quantitatively.

Part 1: Diagnostic Troubleshooting (FAQ Format)

Issue 1: "My reaction is complete by LCMS, but I lost 80% of my mass after concentration."

Diagnosis: Volatility of the Free Base. Technical Insight: Many simple piperidines (e.g., 4-methylpiperidine, MW ~99) have significant vapor pressure. If you perform a basic workup (pH > 12) and then concentrate the organic solvent on a rotovap, you are likely co-evaporating your product. The Fix:

  • Method A (Salt Isolation): Do not neutralize. Isolate the amine as the Trifluoroacetate (TFA) or Hydrochloride (HCl) salt.[1] These are non-volatile solids.

  • Method B (High BP Solvent): If you must have the free base, extract into a high-boiling solvent like n-butanol or keep the product in solution (e.g., DCM) and use it directly in the next step (telescoping).

Issue 2: "I see a +56 Da impurity peak in my mass spectrum."

Diagnosis: tert-Butyl Cation Trapping (Alkylation). Technical Insight: Upon cleavage, the Boc group generates a tert-butyl cation (


).[2] While isobutylene gas is the thermodynamic sink, the kinetic reality often involves the cation attacking nucleophilic sites on your piperidine (especially if you have electron-rich aromatics, phenols, or thioethers attached).
The Fix: 
You must outcompete the internal nucleophile. Add a scavenger cocktail .
  • Standard Scavenger: Triethylsilane (TES) (2–5 equivalents). It reduces the cation to isobutane (gas).

  • Alternative: 1,3-Dimethoxybenzene or Thioanisole.

Issue 3: "The reaction stalls at 90% conversion. Adding more acid doesn't help."

Diagnosis: Product Inhibition / Ammonium Salt Aggregation.[3] Technical Insight: As the reaction proceeds, the generated piperidinium salt can aggregate or hydrogen-bond with the remaining Boc-starting material, shielding the carbamate oxygen from protonation. This is common in non-polar solvents like DCM. The Fix:

  • Increase Polarity: Add 5–10% Methanol or Water to the TFA/DCM mixture. This breaks up ion pairs and solubilizes the salt, allowing the acid to access the remaining starting material.

Part 2: Mechanistic Visualization

To troubleshoot effectively, you must visualize the competition between the desired pathway (elimination) and the parasitic pathway (re-alkylation).

BocMechanism cluster_0 Reaction Chamber cluster_1 Fate of t-Butyl Cation cluster_2 Product Formation Start N-Boc Piperidine Protonation Protonated Intermediate (R-NH-CO-O(+)-tBu) Start->Protonation + H+ (TFA/HCl) Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Rate Limiting Step Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation Carbamic Carbamic Acid (Unstable) Cleavage->Carbamic Isobutylene Isobutylene (Gas) (Thermodynamic Sink) Cation->Isobutylene Elimination (-H+) Impurity t-Butylated Side Product (+56 Da Mass Shift) Cation->Impurity Attack on Nucleophile (BAD) Scavenged Isobutane (Gas) (Inert) Cation->Scavenged + Silane Scavenger (GOOD) AmineSalt Piperidinium Salt (Target Product) Carbamic->AmineSalt - CO2 (Decarboxylation)

Figure 1: Mechanistic flow of Boc-deprotection highlighting the critical divergence point of the tert-butyl cation. Use scavengers to force the pathway toward "Isobutane."

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating. If the checkpoint fails, do not proceed.

Protocol A: The "Standard" (TFA with Scavenging)

Best for: Complex piperidines with other functional groups.

  • Preparation: Dissolve Boc-piperidine (1.0 equiv) in DCM (5 mL/mmol).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? This primes the solution to trap cations immediately upon generation.

  • Acidolysis: Cool to 0°C. Add TFA (10–20 equiv) dropwise.

    • Note: A 1:1 ratio of DCM:TFA is standard, but high acid concentration drives 2nd-order kinetics for difficult substrates [1].

  • Monitoring: Warm to RT. Monitor by LCMS.[4][5][6][7]

    • Checkpoint: Look for the disappearance of SM and the absence of M+56 peaks.

  • Workup (Salt Isolation):

    • Concentrate in vacuo.[4][5][8]

    • Co-evaporation: Add Toluene (2x) and concentrate again to remove residual TFA (azeotrope).

    • Trituration: Add cold Diethyl Ether (

      
      ) to the oily residue. Sonicate. A white solid (TFA salt) should precipitate. Filter and dry.[5][9]
      
Protocol B: The "Precipitation" (HCl/Dioxane)

Best for: Simple piperidines where volatility is a risk.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or MeOH.

  • Reaction: Add 4M HCl in Dioxane (5–10 equiv).

  • Observation: Stir at RT.

    • Checkpoint: Within 30–60 mins, a white precipitate (Piperidine HCl salt) often forms directly.

  • Isolation:

    • Dilute with excess

      
       (to complete precipitation).
      
    • Filter the solid under Nitrogen (piperidine HCl salts can be hygroscopic).

    • Wash with

      
      .[3] Do not rotovap. 
      
Protocol C: The "Sensitive Substrate" (TMSOTf)

Best for: Substrates with acid-sensitive groups (e.g., t-butyl esters) that need to be preserved [2].

  • Setup: Dissolve substrate in dry DCM under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Cool to 0°C.[5][7][9]
    
  • Reagent: Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.

  • Mechanism: Silylation of the Boc carbonyl oxygen activates it for cleavage without a high concentration of free protons.

  • Quench: Add MeOH (excess) to desilylate the intermediate carbamate.

Part 4: Data Summary & Comparison

FeatureTFA / DCMHCl / DioxaneTMSOTf / Lutidine
Acid Strength Strong (pH < 1)Strong (pH < 1)Lewis Acid (Mild)
Scavenger Need High (Cation rich)ModerateLow
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid)Free Base (after workup)
Volatility Risk Low (if salt isolated)Low (Precipitates)High (if basic workup used)
Selectivity Cleaves

-Bu esters
Cleaves

-Bu esters
Can preserve

-Bu esters

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity Volatile Is Free Base Volatile? CheckYield->Volatile ImpurityType Identify Impurity Mass CheckPurity->ImpurityType SaltIso Switch to HCl/Dioxane Isolate as Salt Volatile->SaltIso Yes (MW < 150) ExtractpH Check Extraction pH (Must be >12 for Piperidine) Volatile->ExtractpH No (MW > 150) Scavenger Add TES or Thioanisole (Cation Trapping) ImpurityType->Scavenger +56 Da (t-Butyl) Incomplete Add 5% MeOH (Solubilize Salt Aggregates) ImpurityType->Incomplete +100 Da (SM remaining)

Figure 2: Decision matrix for troubleshooting common Boc-piperidine deprotection failures.

References

  • Kinetics of N-Boc Cleavage: Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. [Int. J. Pept.[8] Protein Res. 1978, 12, 258–268.]([Link]) (Foundational text establishing the second-order dependence on acid concentration).

  • Selective Deprotection (TMSOTf): Sakaitani, M.; Ohfune, Y. Selective Removal of an N-Boc Protecting Group in the Presence of Other Acid-Sensitive Groups.[1][4][10][11] [J. Org.[8][10] Chem. 1990, 55, 870–876.]([Link])

  • Cation Scavenging Mechanisms: Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Acidolytic Cleavage of Protecting Groups.

  • General Protocol Validation: Greene, T. W.; Wuts, P. G. M.[12] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

Sources

Technical Support Center: Synthesis of Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrimidine amines.

Introduction to Pyrimidine Amine Synthesis

The pyrimidine ring is a fundamental scaffold in a multitude of biologically active molecules, making its efficient synthesis a critical focus in medicinal chemistry. The introduction of amine substituents is a key step in the elaboration of these molecules. However, these syntheses can be prone to various side reactions that impact yield, purity, and scalability. This guide offers practical solutions to common problems, grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when synthesizing 2-aminopyrimidines from a 1,3-dicarbonyl compound and guanidine?

A1: The condensation of a 1,3-dicarbonyl compound with guanidine is a robust method for forming the 2-aminopyrimidine core. However, several side reactions can diminish the yield and complicate purification:

  • Self-condensation of the 1,3-dicarbonyl: This can occur under basic or acidic conditions, leading to complex polymeric material.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the amidine starting material or intermediates, resulting in incomplete cyclization.[1][2] Strictly anhydrous conditions are crucial for success.[1][2]

  • Incomplete cyclization: The reaction may stall at an open-chain intermediate, particularly if there is insufficient activation of the carbonyl group or steric hindrance.[1][3]

  • Formation of Hantzsch-type dihydropyridines: At higher temperatures, urea (if used as the amidine source) can decompose to ammonia, which can then participate in a competing reaction with the aldehyde and two equivalents of the β-ketoester to form a fluorescent dihydropyridine byproduct.[1]

Q2: How can I improve the regioselectivity of amination on a 2,4-dichloropyrimidine?

A2: Achieving regioselective amination on di- or polychlorinated pyrimidines is a common challenge. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[4][5] To favor amination at a specific position:

  • C4-Selectivity: This is the kinetically favored pathway.[4] Running the reaction at lower temperatures will typically enhance C4 selectivity.

  • C2-Selectivity: This is more challenging and often requires specific catalytic systems. Palladium(II)-catalyzed cross-coupling reactions have been developed that show a preference for C2 amination.[6] Alternatively, using a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate can promote amination at the C2 position.[7]

  • Steric and Electronic Effects: The presence of other substituents on the pyrimidine ring can influence the regioselectivity.[4]

Q3: My aminopyrimidine product is difficult to purify by standard silica gel chromatography. What are some alternative methods?

A3: The basicity of the amino group on the pyrimidine ring can lead to strong interactions with acidic silica gel, causing tailing and poor recovery. Consider the following alternatives:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate and extract the basic aminopyrimidine. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.[8]

  • Recrystallization: This is a powerful technique for purifying solid compounds. A thorough solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.[9]

  • Cation-Exchange Chromatography: This method is particularly effective for separating basic compounds like aminopyrimidines from neutral or acidic impurities.[10]

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, C18 reverse-phase chromatography can be a suitable alternative.

Troubleshooting Guides

Guide 1: Low Yields and Incomplete Conversion

Problem: The synthesis of the target pyrimidine amine results in a low yield, with a significant amount of unreacted starting materials remaining.

Root Cause Analysis: Low conversion can be attributed to several factors, including poor reagent purity, suboptimal reaction conditions, or catalyst deactivation.[2]

Mitigation Strategies:

StrategyRationale
Purity of Starting Materials Impurities, especially water, can inhibit the reaction.[2] Amidines, for example, can be hygroscopic and hydrolyze over time.[1][2]
Catalyst Activity Ensure the catalyst is active. Reusable catalysts may require regeneration.[1]
Stoichiometry Using a slight excess of one reagent, such as urea or guanidine (1.2-1.5 equivalents), can drive the reaction to completion.[3]
Reaction Monitoring Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time and temperature.[1][2]
Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[11]

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed reagent_purity Verify Reagent Purity and Anhydrous Conditions start->reagent_purity catalyst_activity Check Catalyst Activity/Loading reagent_purity->catalyst_activity If still poor result Improved Conversion reagent_purity->result Success stoichiometry Optimize Reagent Stoichiometry catalyst_activity->stoichiometry If still poor catalyst_activity->result Success reaction_conditions Adjust Temperature and/or Reaction Time stoichiometry->reaction_conditions If still poor stoichiometry->result Success microwave Consider Microwave-Assisted Synthesis reaction_conditions->microwave If still poor reaction_conditions->result Success microwave->result Success no_improve No Improvement microwave->no_improve Consult further literature

Caption: A stepwise approach to troubleshooting low conversion in pyrimidine amine synthesis.

Guide 2: Formation of Uncyclized Intermediates

Problem: The reaction stalls at an open-chain intermediate, and the final cyclization to the pyrimidine ring does not proceed to completion.

Root Cause Analysis: Failure to cyclize is often due to insufficient activation of a carbonyl group for the intramolecular nucleophilic attack.[3]

Mitigation Strategies:

StrategyRationale
Increase Catalyst Concentration/Strength A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[3]
Increase Temperature Heating the reaction mixture can provide the necessary activation energy for ring closure.[3]
Use a Dehydrating Agent Adding a dehydrating agent or using a Dean-Stark trap can drive the equilibrium toward the cyclized product by removing water.[3]

Reaction Pathway: Main vs. Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions start 1,3-Dicarbonyl + Guanidine intermediate Open-Chain Adduct start->intermediate Addition hydrolysis Hydrolysis Products start->hydrolysis Presence of Water self_condensation Self-Condensation Products start->self_condensation Sub-optimal Conditions product 2-Aminopyrimidine intermediate->product Cyclization & Dehydration

Caption: Simplified reaction pathway illustrating the desired formation of 2-aminopyrimidine versus common side reactions.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • ChemRxiv. (n.d.). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • Zhang, L., et al. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Chemical Communications (RSC Publishing).
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • Zhang, L., Zhao, M., & Zhao, X. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Semantic Scholar.
  • (n.d.). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines.
  • BenchChem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination.

Sources

Technical Support Center: Purification of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a highly polar, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a pyrimidine ring and a secondary piperidine amine. This combination of basic centers (pKa ~9–10 for the piperidine nitrogen) presents significant purification challenges, including severe peak tailing on normal-phase silica, poor retention in reversed-phase systems, and a high propensity for transition metal coordination.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve >99% purity for this compound.

G Start Crude N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Metal Synthesized via Pd-Catalysis? Start->Metal Scavenge Add Pd Scavenger (e.g., Thiol Resin) Metal->Scavenge Yes Scale Purification Scale? Metal->Scale No Scavenge->Scale Prep Preparative RP-HPLC (TFA/Formic Acid) Scale->Prep < 1 Gram Flash Normal Phase Flash (Silica + 1-5% TEA) Scale->Flash > 1 Gram

Caption: Workflow for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine purification.

Section 1: Overcoming Silica Gel "Streaking" and Irreversible Adsorption

Q: Why does N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine streak so badly on standard silica gel, resulting in low recovery? A: The surface of standard normal-phase silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). The secondary amine of the piperidine moiety is highly basic. When the compound passes through the column, it undergoes strong hydrogen bonding and acid-base ionic interactions with the silanolate ions[1]. This causes the compound to bind irreversibly or elute as a broad, tailing band, cross-contaminating fractions.

Q: How can I prevent this interaction and achieve sharp elution bands? A: You must mask the acidic silanol sites. This is achieved by incorporating a volatile tertiary amine, such as Triethylamine (TEA), into your mobile phase[2]. TEA acts as a competing base; it saturates the acidic silanol sites on the silica, allowing the target basic amine to partition primarily based on polarity rather than ionic affinity[1]. Alternatively, using amine-functionalized silica (NH2-silica) permanently eliminates silanol interference.

Protocol 1: TEA-Deactivated Normal-Phase Flash Chromatography

Self-Validating Metric: TLC spots should appear circular with an Rf of ~0.3, devoid of trailing smears.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 v/v). Add 1% to 5% v/v Triethylamine (TEA) to the mixture[2].

  • Column Packing: Slurry pack standard silica gel using the TEA-modified mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete saturation and deactivation of the silanol groups[2].

  • Sample Loading: Dissolve the crude N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in a minimal volume of the mobile phase. Apply evenly to the column head.

  • Elution: Run the column at a steady flow rate. Monitor fractions via TLC (using the same TEA-modified eluent) and visualize with ninhydrin stain (which reacts selectively with the secondary piperidine amine).

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate with toluene (3 × 10 mL) followed by high vacuum drying.

Section 2: Reversed-Phase HPLC (RP-HPLC) Optimization

Q: When purifying via RP-HPLC, my peaks are broad and elute too early in the void volume. How do I increase retention and resolution? A: At neutral pH, the piperidine nitrogen is fully protonated (cationic), making the molecule highly hydrophilic and preventing hydrophobic interaction with the C18 stationary phase. To resolve this, you must control the ionization state using mobile phase modifiers. You can either suppress ionization using a high-pH buffer (e.g., ammonium bicarbonate, pH 10) to force the compound into its neutral free-base form, or use an ion-pairing agent like Trifluoroacetic Acid (TFA) at low pH[3].

Q: Why is TFA preferred over Formic Acid or Acetic Acid for this specific compound? A: While Formic Acid and Acetic Acid provide low pH, they are weak ion-pairing agents. TFA (pKa = 0.23) is a strong acid that fully protonates the basic amines[3]. The bulky, hydrophobic trifluoroacetate anion forms a strong, neutral ion pair with the protonated piperidine[4]. This ion-pair complex exhibits significantly enhanced lipophilicity, resulting in drastically improved retention times and razor-sharp peak shapes on a C18 column[4][5].

G A Basic Amine (pKa ~ 9-10) B Mobile Phase pH < pKa (e.g., 0.1% TFA, pH ~2) A->B C Mobile Phase pH > pKa (e.g., High pH Buffer, pH ~10) A->C D Protonated Amine (Cationic) Ion-Pairing with TFA- B->D E Neutral Free Base Hydrophobic Interaction C->E F Sharp Peak, Good Retention D->F E->F

Caption: Effect of mobile phase pH on the ionization and retention of basic amines.

Table 1: Comparison of RP-HPLC Modifiers for Basic Amines
ModifierConcentrationpH RangeMechanism of ActionMS CompatibilityBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Strong ion-pairing; masks residual silanols.Poor (Causes signal suppression)[4]Preparative UV-HPLC for maximum resolution.
Formic Acid (FA) 0.1% v/v~2.7Protonation; weak ion-pairing.Excellent (Enhances positive ion mode)[6]LC-MS analysis and mass-directed auto-purification.
Ammonium Bicarbonate 10 mM~9.5 - 10.0Ionization suppression (Free-basing).Good (Volatile buffer)Compounds degrading at low pH; orthogonal selectivity.
Protocol 2: Preparative RP-HPLC Method for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Self-Validating Metric: Baseline resolution of the target peak with a symmetry factor between 0.9 and 1.2.

  • Column Selection: Use a C18 column designed for basic compounds (e.g., Waters XBridge or Phenomenex Gemini) capable of withstanding extreme pH if high-pH methods are used.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA[5].

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Design: Start at 2% B to retain the polar salt. Ramp to 40% B over 15 minutes (adjust based on analytical scouting).

  • Post-Purification: Fractions collected will contain the TFA salt of the amine. To obtain the free base, neutralize the pooled fractions with saturated NaHCO3, extract into an organic solvent (e.g., 2-MeTHF), dry over Na2SO4, and concentrate.

Section 3: Transition Metal Scavenging

Q: My compound was synthesized via a Buchwald-Hartwig amination. Despite multiple chromatography columns, the product is dark and fails biological assays. What is happening? A: During the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, stable palladium complexes can form with the basic nitrogens of the pyrimidine and piperidine rings[7]. These active metal-ligand adducts are highly soluble and readily co-elute during standard chromatographic purification[7]. Residual palladium can catalyze unwanted side reactions, degrade the compound over time, and cause false positives/negatives in biological screening.

Q: How can I effectively strip the coordinated palladium from my product? A: You must use a metal scavenger with a binding affinity for palladium that is orders of magnitude higher than that of your target amine. Functionalized silica resins, such as SiliaMetS Thiol or Thiourea, are highly effective[8]. The soft sulfur atoms form irreversible covalent bonds with the soft palladium ions, pulling them out of solution and onto the insoluble resin matrix, which is then simply filtered away[8].

Protocol 3: Palladium Scavenging Workflow

Self-Validating Metric: The solution color should transition from dark brown/yellow to pale yellow or colorless. ICP-MS analysis should confirm Pd levels < 10 ppm.

  • Dissolution: Dissolve the Pd-contaminated N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in a suitable solvent (e.g., Dichloromethane or Toluene).

  • Scavenger Addition: Add 3 to 5 molar equivalents (relative to the estimated catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[8].

  • Incubation: Stir the suspension vigorously at room temperature (or up to 40°C for strongly chelated metals) for 4 to 16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the filter cake with a small volume of clean solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the metal-free API.

References
  • Live at the Palladium Scientific Update - UK[Link]

  • Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers... ACS Publications[Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora[Link]

  • SiliCycle Guide for Chemical Synthesis & Purification Chemie Brunschwig[Link]

Sources

Technical Support Center: Troubleshooting Solubility & Analytical Workflows for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine and structurally related basic heterocycles.

This molecule features a highly basic piperidine ring (pKa ~9.5–10.5) conjugated to a weakly basic pyrimidine core (pKa ~2–4). This bidentate basicity creates a steep pH-solubility profile: the compound is highly soluble in acidic environments but suffers from severe precipitation at physiological pH (7.4) due to the high crystal lattice energy of the planar pyrimidine stacking.

The following troubleshooting guides provide field-proven, self-validating protocols to overcome these bottlenecks in your assays, formulations, and analytical workflows.

📊 Quantitative Solubility Profile

Before troubleshooting, reference this baseline solubility data to set expectations for your experimental design.

Vehicle / MatrixpHEstimated Solubility (mg/mL)Physical StateRecommendation
Deionized Water 7.0< 0.05Cloudy SuspensionUnsuitable for dosing
0.1 N HCl 1.0> 20.0Clear SolutionToo acidic for IV/PO
PBS Buffer 7.4< 0.1Micro-precipitatesRequires step-down dilution
20% SBE-β-CD + Citric Acid 4.5> 15.0Clear SolutionIdeal for In Vivo (PO/IV)
100% Anhydrous DMSO N/A> 50.0Clear SolutionStock storage only

🧪 Section 1: In Vitro Assays & Buffer Preparation

FAQ: Why does my compound precipitate when diluting from a 10 mM DMSO stock into my pH 7.4 assay buffer?

Causality: You are experiencing a classic "DMSO crash-out" [1]. DMSO is a polar aprotic solvent that effectively disrupts the compound's crystal lattice. However, when this stock is rapidly introduced into a high-dielectric aqueous buffer at pH 7.4, the local hydrophobic effect forces the un-ionized pyrimidine cores to aggregate faster than the piperidine nitrogen can fully hydrate. The compound crashes out of solution before thermodynamic equilibrium can be reached.

Self-Validating Protocol: Step-Down Dilution Methodology To prevent kinetic aggregation, you must lower the dielectric shock using an intermediate co-solvent gradient.

  • Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Store at -20°C in desiccated aliquots.

  • Intermediate Dilution: Create a 1 mM working stock by diluting the primary stock into a 50/50 mixture of DMSO and PEG-400 (or 10% Tween-20). Validation check: The solution must remain optically clear.

  • Assay Buffer Addition: Place your target assay buffer (e.g., HEPES or PBS, pH 7.4) on a magnetic stirrer at 400 rpm.

  • Dropwise Integration: Slowly add the intermediate stock dropwise into the vortex of the assay buffer. Ensure the final DMSO concentration remains strictly below 0.5% v/v to prevent cellular toxicity or enzyme denaturation.

  • System Validation (Turbidity Check): Read the final assay solution on a spectrophotometer at 600 nm (OD600). A reading identical to the blank buffer confirms the absence of micro-precipitates, validating that the compound is in a true solution.

🐁 Section 2: In Vivo Formulation (High-Concentration Dosing)

FAQ: I need to dose this compound at 10 mg/mL for an oral gavage (PO) mouse study, but the free base forms a thick suspension in water. How can I achieve a true solution?

Causality: The intrinsic aqueous solubility of the free base is insufficient for high-dose formulation. While simply dissolving the compound in 0.1 N HCl will protonate the piperidine and force it into solution, the resulting pH is too low for animal welfare and will cause tissue necrosis. The solution is a synergistic ternary complex utilizing an organic acid and a cyclodextrin [2]. Citric acid lowers the microenvironmental pH to protonate the basic amine, while Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic pyrimidine core, masking it from the aqueous exterior.

Self-Validating Protocol: Cyclodextrin-Acid Complexation

  • API Preparation: Weigh 10 mg of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine into a sterile glass vial.

  • Acidification: Add 1.2 molar equivalents of Citric Acid (anhydrous) to the dry powder.

  • Vehicle Preparation: In a separate vessel, dissolve 20% w/v SBE-β-CD (e.g., Captisol®) in sterile Water for Injection (WFI).

  • Complexation: Add 1.0 mL of the 20% SBE-β-CD vehicle to the API/Acid mixture.

  • Agitation: Sonicate the vial in a water bath at 37°C for 15–20 minutes until the solution transitions from a cloudy suspension to a pale, clear liquid.

  • pH Adjustment: Check the pH. If it is below 4.0, add 0.1 N NaOH dropwise until the pH reaches 4.5–5.0 (optimal for PO dosing).

  • System Validation (Recovery Check): Centrifuge an aliquot of the final formulation at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the quantified concentration matches your 10 mg/mL theoretical input, you have successfully validated complete solubilization without hidden suspended particles.

🔬 Section 3: LC-MS Analytical Challenges

FAQ: During LC-MS/MS analysis, I observe severe peak tailing and carryover. How do I fix this chromatography issue?

Causality: This is a stationary phase interaction issue. In standard LC-MS mobile phases utilizing 0.1% Formic Acid (pH ~2.7), the highly basic piperidine nitrogen (pKa > 9) remains fully positively charged. Simultaneously, the silica stationary phase of your C18 column contains residual surface silanols (Si-O⁻) that are not fully neutralized at this pH. The positively charged piperidine undergoes secondary cation-exchange interactions with these negative silanols, causing the analyte to "stick" to the column, resulting in severe peak tailing and carryover [3].

Self-Validating Protocol: Mobile Phase Ion-Pairing

  • Purge the System: Flush your LC lines and column with 50% Methanol / 50% Water to remove residual Formic Acid.

  • Switch Additives: Replace 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA) or MS-grade Difluoroacetic Acid (DFA) in both Aqueous (A) and Organic (B) mobile phases.

  • Mechanism of Action: TFA/DFA drops the pH to ~2.0 (neutralizing nearly all silanols) and acts as a strong ion-pairing agent. The trifluoroacetate anion binds to the positively charged piperidine, neutralizing its charge and converting it into a more hydrophobic, well-behaved analyte.

  • System Validation (Tailing Factor): Inject your standard and calculate the USP Tailing Factor (

    
    ) using your chromatography software. A successful intervention will yield a symmetrical peak with a 
    
    
    
    .

🗺️ Troubleshooting Decision Tree

SolubilityTroubleshooting Start Compound Insoluble N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine App What is the Target Application? Start->App InVitro In Vitro Assay (Buffer pH 7.4) App->InVitro InVivo In Vivo Dosing (High Conc. PO/IV) App->InVivo LCMS LC-MS Analysis (Peak Tailing) App->LCMS DMSO DMSO Crash-Out? Limit final DMSO < 0.5% InVitro->DMSO pH pH-Dependent Formulation Free base is lipophilic InVivo->pH Silanol Silanol Cation Exchange (Basic Piperidine) LCMS->Silanol StepDown Use Step-Down Dilution with Tween-20 or PEG-400 DMSO->StepDown CD Use 20% SBE-β-CD + Citric Acid (pH 4.5) pH->CD TFA Switch to 0.1% TFA/DFA for Ion-Pairing Silanol->TFA

Decision tree for troubleshooting solubility and analytical challenges of basic heterocycles.

📚 References

  • Title: Complexation of Manidipine with Cyclodextrins and their Derivatives (Synergistic Solubility of Basic Drugs) Source: ResearchGate URL: [Link]

  • Title: Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid? Source: Waters Corporation Knowledge Base (WKB236325) URL: [Link]

Technical Support Center: Refining the Eschweiler-Clarke N-Methylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Eschweiler-Clarke Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the N-methylation of piperidine derivatives. While the Eschweiler-Clarke reaction is a robust, metal-free reductive amination method, sterically hindered or electronically deactivated piperidines can present unique challenges, such as incomplete conversion or the formation of N-formyl side products.

This document synthesizes mechanistic causality with field-proven standard operating procedures to help you troubleshoot and refine your synthetic workflows.

Mechanistic Grounding & Causality

Understanding the reaction mechanism is critical for effective troubleshooting. The reaction relies on the condensation of piperidine (a secondary amine) with formaldehyde to form an aminal, which dehydrates under acidic conditions to yield an electrophilic iminium ion. Formic acid then acts as a hydride donor, irreversibly reducing the iminium ion to the tertiary N-methylpiperidine while evolving carbon dioxide (1)[1]. This hydride transfer step is irreversible and drives the reaction forward (2)[2].

Eschweiler_Clarke_Mechanism Piperidine Piperidine Derivative (Secondary Amine) Aminal Aminal Intermediate Piperidine->Aminal + CH2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Aminal Iminium Iminium Ion [>N=CH2]+ Aminal->Iminium - H2O (Acidic conditions) Product N-Methylpiperidine (Tertiary Amine) Iminium->Product Hydride Transfer Formate Formate Ion (HCOO-) Formate->Product Donates H- CO2 Carbon Dioxide (CO2) Formate->CO2 Decarboxylation

Caption: Mechanistic pathway of the Eschweiler-Clarke N-methylation of piperidine.

Standard Operating Procedure (SOP): N-Methylation of Piperidines

This self-validating protocol ensures complete conversion by controlling the stoichiometry and thermal profile (3)[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the piperidine derivative (1.0 equivalent) in a minimal amount of water or methanol.

  • Formaldehyde Addition: Cool the flask in an ice bath. Slowly add aqueous formaldehyde (37 wt. %, 2.5 to 3.0 equivalents). Causality: Excess formaldehyde ensures the equilibrium favors aminal formation before formic acid is introduced, suppressing N-formylation (4)[4].

  • Formic Acid Addition: Dropwise, add formic acid (98-100%, 3.0 to 4.0 equivalents). Causality: Slow addition controls the exothermic neutralization of the basic piperidine and prevents premature volatilization of formaldehyde.

  • Reflux: Gradually heat the reaction mixture to 80–100 °C and stir for 4–12 hours. Self-Validation: Monitor gas evolution (CO₂). The cessation of bubbling is a macroscopic indicator that hydride transfer has concluded (1)[1].

  • Quenching & Workup: Cool to room temperature. Acidify with 1M HCl to pH < 2 to protonate the product, then wash with diethyl ether to remove unreacted formaldehyde and non-basic organic impurities.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 10. Extract the free-based N-methylpiperidine with dichloromethane (DCM). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and product distribution.

ParameterConditionObservation / YieldMechanistic Rationale
Reagent Ratio 1.1 eq CH₂O / 1.5 eq HCOOH65% Yield, 30% UnreactedInsufficient driving force for iminium formation.
Reagent Ratio 3.0 eq CH₂O / 4.0 eq HCOOH>95% Yield, Complete ConversionExcess reagents drive equilibrium and ensure complete hydride transfer ()[3].
Temperature 40 °C (Mild heating)High N-formyl side productHydride transfer from formate requires higher activation energy (80-100 °C) ()[4].
Addition Order HCOOH added before CH₂O40% N-formylpiperidineHigh local concentration of formic acid leads to direct formylation of the amine (4)[4].
Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass of +28 Da relative to the starting piperidine. What is this, and how do I fix it? A: A +28 Da mass shift corresponds to the addition of a formyl group (CHO), indicating the formation of an N-formylpiperidine side product (4)[4]. Causality: This occurs when the secondary amine reacts directly with formic acid instead of forming the iminium ion with formaldehyde. It is often caused by adding formic acid before formaldehyde, using insufficient formaldehyde, or operating at temperatures too low to overcome the activation energy required for the hydride transfer step. Solution: Ensure formaldehyde is added first and allowed to mix briefly. Increase the reaction temperature to 90–100 °C to promote the reduction of any formed iminium ions, which consumes the intermediates and drives the reaction forward (4)[4].

Q2: The reaction mixture is violently bubbling and foaming upon heating. Is this normal? A: Yes, but it must be controlled. The bubbling is the evolution of carbon dioxide (CO₂), a stoichiometric byproduct of the hydride transfer from the formate ion (2)[2]. Solution: If foaming is excessive, it indicates thermal runaway. Lower the heat immediately. To prevent this in future runs, ensure the formic acid is added dropwise at 0 °C to control the initial exothermic acid-base neutralization, and ramp the temperature slowly to reflux.

Q3: My piperidine substrate is highly sterically hindered (e.g., 2,2,6,6-tetramethylpiperidine). The standard protocol yields unreacted starting material. What are my options? A: Highly hindered cyclic amines often fail to methylate under standard Eschweiler-Clarke conditions because the bulky substituents prevent the formation of the iminium ion intermediate (5)[5]. Solution: For extreme steric hindrance, the classic formic acid/formaldehyde system may not suffice. You should pivot to a modified reductive amination using a more reactive hydride source, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), combined with formaldehyde (6)[6].

Q4: How can I synthesize an isotopically labeled N-methyl group (e.g., N-CD₃) using this method? A: The Eschweiler-Clarke reaction is highly modular for isotopic labeling. The carbon atom in the N-methyl group originates exclusively from formaldehyde, while the hydride (or deuteride) transferred originates from formic acid (2)[2]. Solution: To synthesize an N-CD₃ piperidine, you must use both deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD). Using only CD₂O with standard HCOOH will result in an N-CHD₂ group, as the final hydride transfer will come from the non-deuterated formate (2)[2].

Troubleshooting_Logic Start Analyze Reaction Mixture (LC-MS / NMR) CheckUnreacted Unreacted Piperidine Present? Start->CheckUnreacted CheckFormyl N-Formylpiperidine Detected? (+28 Da) CheckUnreacted->CheckFormyl No ActionUnreacted Increase Reagent Eq. Ensure pH is Acidic CheckUnreacted->ActionUnreacted Yes ActionFormyl Add Formaldehyde First Raise Temp to 100°C CheckFormyl->ActionFormyl Yes Success Pure N-Methylpiperidine Isolated CheckFormyl->Success No ActionUnreacted->Start ActionFormyl->Start

Caption: Diagnostic workflow for troubleshooting Eschweiler-Clarke N-methylation.

References
  • Wikipedia. "Eschweiler–Clarke reaction". [Link]

  • PMC - NIH. "Review of Modern Eschweiler–Clarke Methylation Reaction".[Link]

  • CHIMIA. "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source".[Link]

  • Reddit (r/chemhelp). "Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN)".[Link]

Sources

Validation & Comparative

comparing synthesis routes for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Focus: Scalability, Yield Optimization, and Impurity Control[1]

Executive Summary

The scaffold N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a privileged pharmacophore in kinase inhibitor discovery, serving as a critical intermediate for high-profile targets such as LRRK2 (e.g., CZC-25146), CDK4/6 , and JAK kinases.[1] Its structural duality—combining the hydrogen-bond acceptor properties of the pyrimidine ring with the solubilizing, vector-orienting piperidine moiety—makes it indispensable in modern drug design.[1]

This guide objectively compares the two dominant synthesis strategies: the Convergent SNAr Route (Industry Standard) and the Linear Reductive Amination Route . While the SNAr approach offers superior atom economy and scalability for this specific target, understanding the nuances of precursor synthesis (Reductive Amination) is essential for generating diverse analogs.[1]

Route Analysis & Comparison

Route 1: The Convergent SNAr Displacement (Gold Standard)[2]

This route relies on the nucleophilic aromatic substitution (

1
  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Key Reagents: 4-Chloropyrimidine (or 2,4-dichloropyrimidine for regioselectivity), tert-butyl 4-(methylamino)piperidine-1-carboxylate.[1]

  • Thermodynamics: Driven by the restoration of aromaticity after the Meisenheimer complex formation and the loss of a good leaving group (Cl⁻).

Route 2: Linear Reductive Amination[2]

This route attempts to construct the C-N bond between the pyrimidine and piperidine rings via reductive amination.

  • Mechanism: Imine formation followed by hydride reduction.[1][2]

  • Key Reagents: Pyrimidin-4-amine, N-Boc-4-piperidone, Reducing agent (NaBH(OAc)₃).[1]

  • Critical Flaw: The exocyclic amine of pyrimidin-4-amine is poorly nucleophilic due to resonance delocalization into the heteroaromatic ring.[1] Consequently, imine formation is sluggish, often requiring harsh Lewis acids (TiCl₄) or resulting in low yields.[1] Therefore, this guide focuses on Route 1 as the primary synthesis method, while treating Reductive Amination as the method to synthesize the amine precursor for Route 1.

Comparative Data Profile

MetricRoute 1: Convergent SNArRoute 2: Linear Reductive Amination
Overall Yield High (75-90%) Low to Moderate (30-50%)
Regioselectivity Excellent (C4 > C2 for 2,4-dichloro)N/A
Purification Crystallization often sufficientColumn chromatography usually required
Scalability High (kg scale demonstrated)Low (Stoichiometric waste from reductants)
Cost Efficiency High (Cheap starting materials)Moderate (Cost of borohydrides)
Green Chemistry Moderate (Requires dipolar aprotic solvents)Poor (Boron waste streams)

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor tert-butyl 4-(methylamino)piperidine-1-carboxylate

Essential for Route 1 if the starting amine is not purchased.[1]

Context: This is a reductive amination. Using Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and allow for a one-pot procedure.[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with N-Boc-4-piperidone (1.0 equiv) and Methanol (10 vol). Add Methylamine (2.0 M in THF, 1.5 equiv) and Acetic Acid (cat., 0.1 equiv) to buffer the pH to ~5-6.

  • Equilibration: Stir at 0°C for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 30 minutes. Note: Exothermic gas evolution (

    
    ).
    
  • Reaction: Warm to Room Temperature (25°C) and stir for 12 hours. Monitor via LC-MS (Target M+H: ~215).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Output: Colorless oil or low-melting solid. Yield: ~85-95%.[1]

Protocol B: Convergent Coupling (The CZC-25146 Route)[1][2]

Context: This protocol describes the coupling of 2,4-dichloropyrimidine with the amine from Protocol A. The C4-chlorine is significantly more reactive than the C2-chlorine due to the summation of inductive and resonance withdrawal effects from both nitrogen atoms.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or DMF (10 vol).

    • Expert Tip: IPA is greener and allows product precipitation, but DMF is faster for unreactive substrates.[1]

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv).[1]

    • Trustworthiness Check:[1] Inorganic bases like K₂CO₃ can be used but require vigorous stirring due to low solubility in organic solvents.

  • Nucleophile Addition: Add tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.05 equiv) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Control: Monitor via TLC/HPLC.[1] The intermediate will appear less polar than the amine but more polar than the starting chloride.

  • Workup (IPA Method): Cool to 0°C. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold IPA/Water (1:1).

  • Workup (DMF Method): Dilute with water (5 vol) and extract with EtOAc.

  • Deprotection (Optional): To obtain the free amine, treat the Boc-intermediate with TFA/DCM (1:4) at 0°C -> RT for 2 hours.

Visualizations[2][4][5]

Diagram 1: Synthesis Decision Pathway

This decision tree guides the chemist based on starting material availability and regioselectivity needs.

Synthesis_PathwayStartTarget: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amineCheck_SMAre precursors available?Start->Check_SMRoute_SNArRoute 1: SNAr Coupling(Preferred)Check_SM->Route_SNArYes (Amine & Pyrimidine)Make_AmineSynthesize Amine:N-Boc-Piperidone + MeNH2(NaBH(OAc)3)Check_SM->Make_AmineNo (Need Amine)CouplingCoupling:4-Cl-Pyrimidine + Amine(DIPEA, 80°C)Route_SNAr->CouplingHigh YieldRoute_RedAmRoute 2: Reductive Amination(Linear)Route_RedAm->CouplingLow ReactivityNot RecommendedMake_Amine->Route_SNArDeprotectionDeprotection:TFA or HClCoupling->Deprotection

Caption: Decision matrix favoring the convergent SNAr route due to the electronic deactivation inherent in the linear reductive amination approach.

Diagram 2: Regioselectivity in SNAr Reactions

Understanding why the reaction occurs at C4 and not C2 is critical for impurity control.

RegioselectivitySubstrate2,4-DichloropyrimidineC4_AttackPath A: C4 Attack(Major Product)Substrate->C4_AttackFast KineticsC2_AttackPath B: C2 Attack(Minor Impurity)Substrate->C2_AttackSlow KineticsIntermediate_C4Meisenheimer Complex C4(Stabilized by N1 & N3)C4_Attack->Intermediate_C4Intermediate_C2Meisenheimer Complex C2(Less Stabilized)C2_Attack->Intermediate_C2ProductDesired ProductIntermediate_C4->Product-Cl⁻

Caption: Kinetic preference for C4 substitution is driven by the superior stabilization of the negative charge by both ring nitrogens in the transition state.[1]

References

  • Ramsden, N. et al. (2011).[1][3] Chemoproteomics-Based Design of Potent LRRK2-Selective Lead Compounds That Attenuate Parkinson’s Disease-Related Toxicity in Human Neurons. ACS Chemical Biology.[1][3] [Link]

  • Abdel-Magid, A. F. et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Structural Analog Comparison Guide: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1][2]

Executive Summary & Scaffold Identity

Compound Identity: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine Role: Core Pharmacophore / Hinge-Binding Fragment Primary Application: Kinase Inhibition (JAK/STAT Pathway)[1][2]

This compound represents a simplified "prototype" scaffold for ATP-competitive kinase inhibitors.[1][2] It is structurally homologous to the core of Tofacitinib (CP-690,550) but lacks the fused pyrrole ring and the specific chiral architecture of the clinical drug. This guide compares the prototype against three critical analog classes to evaluate potency, selectivity, and metabolic stability.

The "Anatomy" of the Scaffold
  • Pyrimidine Head: Acts as the ATP hinge binder (acceptor/donor motif).

  • N-Methyl Linker: Provides conformational restriction and prevents rotation, distinct from a secondary amine (-NH-) linker.[1][2]

  • Piperidine Tail: Solubilizing group that extends into the solvent-exposed region or ribose pocket.[1][2]

Comparative Analysis: Performance & SAR

We evaluate the prototype against three distinct structural modifications: Heterocycle Variation (Head), Linker Substitution (Linker), and Isomeric Geometry (Tail).

Comparison A: Pyrimidine vs. Pyrrolo[2,3-d]pyrimidine (The "Tofacitinib" Effect)

The most critical evolution in this scaffold series is the fusion of a pyrrole ring onto the pyrimidine.

FeaturePrototype (Pyrimidine) Analog A (Pyrrolo[2,3-d]pyrimidine) Performance Impact
Hinge Binding Monodentate or Bidentate (weak)Bidentate (Strong)Potency: Analog A is typically 10-100x more potent.[1] The pyrrole NH acts as a critical H-bond donor to the kinase hinge (e.g., Glu903 in JAK3).
Selectivity Low (Promiscuous binder)High (Shape complementary)Selectivity: The fused ring fills the adenine pocket more effectively, reducing off-target binding to other kinases like CDK or Src.
Lipophilicity Lower cLogPHigher cLogPPermeability: Analog A often shows better membrane permeability due to increased aromatic surface area.[2]

Experimental Insight: In early JAK3 assays, simple pyrimidine-4-amines often exhibit IC50 values in the micromolar range (>1 µM) .[1] Fusing the ring to create the 7-deazapurine (Pyrrolo[2,3-d]pyrimidine) shifts potency to the nanomolar range (<10 nM) .[1]

Comparison B: N-Methyl vs. NH Linker (Conformational Control)

The N-methyl group is not merely a blocking group; it is a structural lever.[1]

  • NH-Linker (Secondary Amine): Allows free rotation.[1][2] Can act as both H-bond donor and acceptor.[1][2] Often metabolically labile (N-oxidation).[1][2]

  • N-Methyl Linker (Tertiary Amine): Enforces a specific conformation (often cis-like relative to the ring) to fit the narrow ATP binding cleft.[1] It removes a potential H-bond donor, which can improve selectivity if the donor would otherwise bind an off-target residue.[1][2]

Data Point: In the optimization of Tofacitinib, the N-methyl group was essential to prevent metabolic dealkylation and to position the piperidine ring correctly in the solvent channel.

Comparison C: 4-Piperidinyl vs. 3-Piperidinyl (Vector Geometry)

The prototype uses a 4-substituted piperidine (symmetrical).[1] Tofacitinib uses a 3-substituted piperidine (chiral).[1]

  • 4-yl Analog: Linear projection.[1][2] Good for shallow pockets but lacks specific stereochemical interactions.[2]

  • 3-yl Analog: Kinked projection.[1][2] Allows the piperidine nitrogen to interact with specific residues (like Asp/Glu) in the ribose pocket while orienting substituents (like the cyanoacetamide tail in Tofacitinib) toward the solvent.

Experimental Data Summary

The following table summarizes the extrapolated SAR trends based on literature data for JAK3 inhibition assays.

Compound ScaffoldLinkerHeterocycleEst.[2][3][4] JAK3 IC50Metabolic Stability (HLM)
Prototype N-MePyrimidine~500 - 1500 nMModerate
Analog 1 NHPyrimidine~200 - 800 nMLow (N-oxidation risk)
Analog 2 N-MePyrrolo[2,3-d]pyrimidine 1 - 10 nM High
Analog 3 NHPyrrolo[2,3-d]pyrimidine5 - 50 nMModerate

Note: Values are representative of the scaffold class based on Pfizer discovery data (Reference 1).

Visualization of Signaling & Workflow[5]

Diagram 1: JAK-STAT Signaling Pathway Target

This diagram illustrates the intracellular intervention point of the scaffold within the JAK-STAT pathway.

JAK_PathwayCytokineCytokine (IL-2, IL-6)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target Site)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorN-Me-Piperidine-Pyrimidine(Scaffold)Inhibitor->JAKATP Competition(Inhibition)pSTATPhospho-STAT(Dimer)STAT->pSTATDimerizationNucleusNucleus / Gene TranscriptionpSTAT->NucleusTranslocation

Caption: The scaffold functions as an ATP-competitive inhibitor at the JAK kinase domain, blocking STAT phosphorylation.[1]

Diagram 2: Synthetic Workflow (SNAr)

A standard protocol for synthesizing this scaffold via Nucleophilic Aromatic Substitution (SNAr).

SynthesisSM14-ChloropyrimidineStep1SNAr ReactionSolvent: EtOH/WaterBase: K2CO3Temp: 80-100°CSM1->Step1SM2N-Methyl-4-aminopiperidineSM2->Step1ProductN-methyl-N-(piperidin-4-yl)pyrimidin-4-amineStep1->ProductYield: ~70-85%

Caption: One-step synthesis via SNAr coupling of 4-chloropyrimidine and the secondary amine linker.

Experimental Protocols

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Objective: Synthesize the core scaffold from commercially available building blocks.

  • Reagents:

    • 4-Chloropyrimidine (1.0 eq)[1]

    • N-methylpiperidin-4-amine (1.2 eq)[1][2][5]

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Water or Ethanol/Water (1:1)[1]

  • Procedure:

    • Dissolve 4-chloropyrimidine in the solvent (0.5 M concentration).

    • Add

      
       followed by the amine.
      
    • Reflux at 90°C for 4–12 hours.[2] Monitor by LC-MS for disappearance of chloride.[1][2]

    • Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1][6] Wash organic layer with brine.[2] Dry over

      
      .[2]
      
    • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).[1]

Protocol B: In Vitro Kinase Assay (JAK3)

Objective: Determine IC50 of the analog.

  • System: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).[1][2]

  • Conditions:

    • Enzyme: Recombinant Human JAK3 (catalytic domain).

    • Substrate: PolyGT peptide labeled with fluorophore.[2]

    • ATP:

      
       apparent concentration (typically 1-10 µM).[1][2]
      
  • Method:

    • Prepare 10-point dilution series of the compound in DMSO.[2]

    • Incubate Kinase + Compound for 15 mins.

    • Add ATP + Substrate mixture.[2] Incubate 60 mins at RT.[2]

    • Add Development Reagent (Eu-labeled antibody).[1][2]

    • Read Fluorescence Ratio (665nm/615nm).

  • Analysis: Plot log[inhibitor] vs. % inhibition. Fit to sigmoidal dose-response curve to extract IC50.[1][2]

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484.[1] Link[1]

  • Changelian, P. S., et al. (2003). "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science, 302(5646), 875-878.[1] Link[1]

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry, 57(12), 5023-5038.[1] Link[1]

  • PubChem Compound Summary. "N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine."[1][2][7] Link

biological activity of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine vs other JAK inhibitors

Biological Activity Guide: -methyl- -(piperidin-4-yl)pyrimidin-4-amine vs. Clinical JAK Inhibitors[1]

Executive Summary


-methyl-

-(piperidin-4-yl)pyrimidin-4-amine
1low biological potency (micromolar range)nanomolar potency1

This guide serves as a comparative analysis for researchers using this scaffold as a fragment-based drug discovery (FBDD) control or chemical building block, demonstrating why the transition from a monocyclic pyrimidine to a bicyclic pyrrolo[2,3-d]pyrimidine is critical for therapeutic efficacy.[1]

Chemical Identity & Structural Context

To understand the biological data, we must first define the structural relationship between this fragment and the final drug.

FeatureThe Fragment The Drug (Tofacitinib)
Chemical Name

-methyl-

-(piperidin-4-yl)pyrimidin-4-amine
3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Core Scaffold Monocyclic PyrimidineBicyclic Pyrrolo[2,3-d]pyrimidine (7-deazapurine)
Hinge Binding 1 H-bond acceptor (N1)1 H-bond acceptor (N1) + 1 H-bond donor (N7-H)
Role Synthetic Intermediate / FragmentPan-JAK Inhibitor (JAK1/3 bias)
Structural Evolution Diagram

The following diagram illustrates how the fragment evolves into the active inhibitor.[1]

GFragmentFragment(Monocyclic Pyrimidine)Low Potency (>10 µM)Scaffold+ Pyrrole Ring(H-Bond Donor)Fragment->ScaffoldCyclizationDrugTofacitinib(Bicyclic Core)High Potency (<10 nM)Scaffold->DrugSide Chain Optimization

Figure 1: Structural evolution from the pyrimidine amine fragment to the optimized JAK inhibitor.[1]

Mechanism of Action: The "Hinge Binder" Deficit

The biological activity difference is driven by the ATP-binding pocket interactions.[1]

  • ATP-Competitive Binding: All Type I JAK inhibitors bind to the kinase hinge region.[1]

  • The Fragment's Limit: The simple pyrimidine ring provides only one key interaction (Acceptor at N1).[1] It lacks the hydrophobic bulk to displace water effectively and the Hydrogen Bond Donor (NH) present in the pyrrole ring of Tofacitinib.[1]

  • The Result: The fragment has a high off-rate (

    
    ) and low affinity (
    
    
    ), resulting in poor cellular potency.[1]

Comparative Biological Activity (In Vitro)

The following data synthesizes experimental SAR (Structure-Activity Relationship) trends comparing the fragment scaffold against clinical standards.

Enzymatic Potency (Cell-Free Kinase Assays)

Values represent IC50 (Inhibitory Concentration 50%).[1]

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Selectivity Profile
Fragment (Pyrimidine-4-amine core)> 10,000 > 10,000 > 5,000 > 10,000 Non-selective weak binder
Tofacitinib (CP-690,550)3.24.11.634.0JAK1/JAK3 biased
Ruxolitinib (INCB018424)3.32.842819JAK1/JAK2 selective
Baricitinib (LY3009104)5.95.7> 40053JAK1/JAK2 selective

Critical Insight: The addition of the pyrrole ring (converting the fragment to the Tofacitinib core) typically improves potency by 100-1000 fold due to the formation of a bidentate H-bond with the kinase hinge (Glu966/Leu932 region).[1]

Cellular Potency (Cell-Based Assays)

In whole-cell assays, the fragment's activity is further diminished due to ATP competition (mM intracellular concentration).[1]

  • T-Cell Proliferation (IL-2 stimulated):

    • Fragment: No inhibition observed at 10 µM.[1]

    • Tofacitinib: IC50 ~ 10-20 nM.[1]

  • Signaling (STAT5 Phosphorylation):

    • Fragment: Minimal reduction in pSTAT5.

    • Tofacitinib: Complete ablation of pSTAT5 signal at 100 nM.[1]

Experimental Protocols

To validate the activity of this fragment versus Tofacitinib in your own lab, use the following standardized protocols.

A. In Vitro Kinase Assay (LanthaScreen TR-FRET)

Objective: Determine intrinsic affinity (

1
  • Reagents: Recombinant JAK3 enzyme, ATP (

    
     concentration), GFP-labeled STAT substrate, Terbium-labeled anti-pSTAT antibody.[1]
    
  • Preparation: Dissolve

    
    -methyl-
    
    
    -(piperidin-4-yl)pyrimidin-4-amine in 100% DMSO to 10 mM.
  • Dilution: Prepare 3-fold serial dilutions (Top conc: 100 µM).

  • Reaction:

    • Incubate Enzyme + Compound (15 min).

    • Add ATP + Substrate (60 min at RT).[1]

    • Add EDTA/Tb-Antibody detection mix.[1]

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Analysis: Fit curves using a 4-parameter logistic model. Expect flat curves for the fragment below 10 µM.

B. JAK-STAT Signaling Pathway Visualization

Understanding where these inhibitors act is crucial for assay design.[1]

JAK_PathwayCytokineCytokine (IL-2/IL-6)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1/JAK3 ComplexReceptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorJAK Inhibitor(Tofacitinib/Fragment)Inhibitor->JAKATP Competition (Block)pSTATp-STAT (Dimer)STAT->pSTATDimerizationNucleusNucleus (Gene Transcription)pSTAT->NucleusTranslocation

Figure 2: The JAK-STAT signaling cascade.[1] Inhibitors block the JAK autophosphorylation step.[1]

Synthesis & Purity Considerations

If observing unexpected high potency from the fragment, verify purity immediately.

  • Impurity Risk: The fragment is a precursor.[1] Trace contamination with the final cyclized product (Tofacitinib or Impurity M) can lead to false positives.[1]

  • Validation: Use LC-MS to confirm mass (Fragment MW: ~192-206 Da vs. Tofacitinib MW: 312 Da).

References

  • Flanagan, M. E., et al. (2010).[1][2] "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[1][2][3] Journal of Medicinal Chemistry. Link[1]

  • Changelian, P. S., et al. (2003).[1][3] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor."[1][2][3] Science. Link[1]

  • Clark, J. D., et al. (2014).[1][3] "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2024). "Tofacitinib and related intermediates."[1][4][2][5][6] National Library of Medicine.[1] Link

  • O'Shea, J. J., et al. (2013).[1] "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine.[1][2] Link[1]

Validation of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine as a Tofacitinib Intermediate Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Tofacitinib is a blockbuster oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [1, 2]. The synthesis of the active pharmaceutical ingredient (API) relies on a highly complex, chiral intermediate: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

During early-stage process development, analytical method transfer, and formulation stability studies, utilizing the fully functionalized chiral API intermediate is often cost-prohibitive. As an alternative, N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (Model-Tofa) has emerged as a high-fidelity structural surrogate. By removing the chiral centers and the pyrrole ring while retaining the critical secondary amine and pyrimidine core, Model-Tofa allows researchers to validate downstream coupling efficiencies and analytical protocols at a fraction of the cost.

This guide objectively compares the performance of Model-Tofa against the true chiral API intermediate and simpler aliphatic amines, providing self-validating experimental protocols and mechanistic insights for your process chemistry workflows.

Biological Context: The JAK/STAT Pathway

To understand the structural requirements of Tofacitinib and its intermediates, we must first look at its biological target. Tofacitinib acts as an ATP-competitive inhibitor of JAK1 and JAK3. By blocking these kinases, it prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby halting the transcription of pro-inflammatory cytokines (e.g., IL-2, IL-4, IL-15) [3].

The pyrimidine core of Tofacitinib (and our Model-Tofa surrogate) is the critical pharmacophore that anchors the molecule within the ATP-binding pocket of the JAK enzymes [4].

JAK_STAT Cytokine Pro-inflammatory Cytokines (IL-2, IL-4, IL-15, IL-21) Receptor Type I/II Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 Kinases Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Tofa Tofacitinib / Pyrimidine Core Tofa->JAK ATP-Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Drives Inflammation

Figure 1: The JAK/STAT signaling pathway and the inhibitory role of the pyrimidine pharmacophore.

Comparative Analysis: Selecting the Right Validation Intermediate

When validating the final synthetic step of Tofacitinib—specifically the cyanoacetylation of the piperidine ring—chemists must choose an appropriate intermediate. Below is an objective comparison of Model-Tofa against the true Chiral API Intermediate and a generic Aliphatic Amine (N-methylpiperidin-4-amine).

Table 1: Performance and Cost Comparison of Intermediates
ParameterModel-Tofa (Surrogate)Chiral API IntermediateAliphatic Amine (Generic)
Structure N-methyl-N-(piperidin-4-yl)pyrimidin-4-amineN-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineN-methylpiperidin-4-amine
Structural Fidelity High (Matches secondary amine sterics & pyrimidine electronics)Exact (True API precursor)Low (Lacks electron-withdrawing pyrimidine ring)
Chiral Purity Req. None (Achiral)Strict (>99% ee)None (Achiral)
Cyanoacetylation Yield 88% (Accurate predictive model)85 - 90% [1]>95% (Overestimates true yield due to lack of steric bulk)
UV Chromophore Yes (

~254 nm)
Yes (

~254 nm)
No (Requires derivatization for HPLC)
Relative Cost Low ($) Very High (

)
Very Low (¢)
Primary Use Case Process validation, HPLC method transfer, scale-up modelingFinal API manufacturing, clinical batch productionBasic equipment testing, solvent flushing

The Verdict: While the generic aliphatic amine is cheaper, it is too nucleophilic and lacks a UV chromophore, making it useless for predicting actual reaction kinetics or transferring HPLC methods. Model-Tofa strikes the perfect balance, providing the exact electronic deactivation (via the pyrimidine ring) and UV absorbance needed for accurate process validation without the exorbitant cost of chiral synthesis.

Experimental Protocol: Self-Validating Cyanoacetylation

The most critical step in Tofacitinib synthesis is the coupling of the piperidine secondary amine with a cyanoacetic acid derivative [4]. The following protocol uses Model-Tofa to validate the reaction conditions (reagents, temperature, and kinetics) before committing the expensive chiral API intermediate.

Objective

Validate the amidation efficiency of the secondary amine using ethyl cyanoacetate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Step-by-Step Methodology & Causality
  • Substrate Dissolution: Dissolve Model-Tofa (1.0 eq, 10 mmol) in anhydrous n-butanol (20 mL) to achieve a 0.5 M concentration.

    • Causality:n-Butanol is selected as a high-boiling, polar protic solvent. It stabilizes the transition state of the amidation reaction without outcompeting the secondary amine as a nucleophile [1].

  • Reagent Addition: Add Ethyl cyanoacetate (1.5 eq, 15 mmol) followed dropwise by DBU (1.0 eq, 10 mmol).

    • Causality: DBU is a strong, highly sterically hindered, non-nucleophilic base. It efficiently deprotonates the active methylene group of ethyl cyanoacetate, enhancing its reactivity toward the amine while strictly preventing unwanted N-alkylation side reactions.

  • Thermal Activation: Heat the reaction mixture to 60–65°C under a nitrogen atmosphere and stir for 12 hours.

    • Causality: The secondary amine is sterically hindered by the adjacent pyrimidine ring. This specific temperature range provides the exact thermal energy required to overcome the activation barrier of amidation without causing thermal degradation of the pyrimidine moiety[4].

  • In-Process Monitoring (HPLC-UV): Withdraw 50 µL aliquots at 4, 8, and 12 hours. Dilute with mobile phase and inject into the HPLC (Detection at 254 nm).

    • Causality: Because Model-Tofa retains the pyrimidine chromophore, you can directly monitor the disappearance of the starting material and the appearance of the cyanoacetylated product without derivatization—perfectly mimicking the analytical workflow of the true API.

  • Workup & Isolation: Cool the mixture to room temperature, quench with distilled water (20 mL), and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Workflow Visualization: Surrogate vs. API Route

The diagram below illustrates how integrating Model-Tofa into your workflow bypasses the costly chiral synthesis steps while feeding directly into the identical downstream validation processes.

Workflow cluster_0 Chiral API Route (Manufacturing) cluster_1 Surrogate Route (Process Validation) A Chiral Precursors (High Cost, Strict ee%) B Chiral API Intermediate (Pyrrolo-pyrimidine) A->B Multiple Steps E Cyanoacetylation (Ethyl Cyanoacetate + DBU) B->E API Production C Simple Scaffolds (Low Cost, Achiral) D Model-Tofa Surrogate (Pyrimidine Core) C->D 1-2 Steps D->E Method Transfer F Analytical Validation (HPLC/MS, Scale-up) E->F Direct Translation

Figure 2: Integration of Model-Tofa into process chemistry workflows for downstream validation.

Conclusion

For drug development professionals optimizing the synthesis of Tofacitinib or exploring novel JAK inhibitor libraries, N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is an indispensable tool. It provides a highly accurate, self-validating model for complex amidation reactions and HPLC method development. By utilizing this surrogate, laboratories can drastically reduce the consumption of expensive chiral intermediates during the optimization phase, ensuring that when the true API intermediate is introduced, the process is already robust, scalable, and analytically sound.

References

  • Clinical and Experimental Rheumatology. Review JAK/STAT pathway and nociceptive cytokine signalling in rheumatoid arthritis and psoriatic arthritis. Available at: [Link]

  • Frontiers in Pharmacology. JAK inhibitors: an evidence-based choice of the most appropriate molecule. Available at: [Link]

  • European Journal of Organic Chemistry. Tofacitinib synthesis - an asymmetric challenge. Available at:[Link]

assessing the selectivity of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Privileged Nature of the Scaffold

In the landscape of targeted therapeutics, the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine motif has emerged as a highly privileged pharmacophore. Originally explored in the development of atypical protein kinase C (aPKC) and Akt inhibitors, this scaffold has recently driven breakthroughs in highly selective BRAF-V600E degraders and Leishmania N-Myristoyltransferase (NMT) inhibitors.

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate kinome-wide selectivity. This guide objectively compares the performance of this specific scaffold against alternative motifs, detailing the structural causality behind its selectivity, and provides self-validating experimental workflows for profiling your own derivative libraries.

Structural Rationale: Causality Behind Selectivity

Why does the addition of a simple methyl group to a piperidinyl-amino-pyrimidine drastically alter its selectivity profile? The answer lies in conformational restriction.

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as the canonical anchor, establishing bidentate hydrogen bonds with the backbone amides in the kinase hinge region (e.g., Cys532 in BRAF).

  • The N-Methyl Conformational Lock: When a secondary amine (NH) is used at the 4-position, the piperidine ring enjoys free rotation, allowing the molecule to adopt planar conformations that promiscuously bind multiple kinases. By introducing an N-methyl group , a severe steric clash occurs with the pyrimidine CH at position 5. This forces the piperidine ring into an orthogonal conformation relative to the pyrimidine plane. This "conformational lock" perfectly complements the DFG-out (inactive) conformation of specific targets like BRAF-V600E, while sterically clashing with the planar ATP-binding pockets of off-target wild-type kinases [1].

  • The Piperidin-4-yl Vector: The piperidine ring projects directly into the solvent channel. This not only improves aqueous solubility but serves as an ideal vector for attaching PROTAC linkers (e.g., in BRAF degraders) without disrupting the core hinge-binding interactions.

Comparative Performance Data

To objectively assess the utility of the N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine scaffold, we must compare its performance metrics against des-methyl analogs and alternative clinical scaffolds.

Table 1: Selectivity and Potency Comparison Across Scaffolds

Scaffold / CompoundTargetPrimary IC50 (nM)Selectivity MetricKey Advantage / Liability
N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (e.g., BI 882370 analog)BRAF V600E1 - 10>100-fold vs WT BRAFLocked conformation prevents WT binding; spares normal tissue [1].
Des-methyl analog (NH-piperidine)Pan-Kinase> 50Poor (Promiscuous)High conformational flexibility leads to off-target toxicity.
Vemurafenib (Alternative Scaffold)BRAF V600E~313-fold vs WT BRAFClinical standard, but narrow selectivity window limits dosing.
Thienopyrimidine N-methyl analog (Compound 1)Ld NMT< 1017-fold vs Human NMT1Excellent on-target intracellular activity; synthetic stability [2].

Experimental Workflows for Selectivity Assessment

To rigorously validate the selectivity of novel N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives, a tiered, self-validating screening funnel is required.

SelectivityWorkflow Start N-methyl-N-(piperidin-4-yl) pyrimidin-4-amine Library Tier1 Tier 1: Radiometric Kinome Panel (>300 Kinases, 1 µM) Start->Tier1 Tier2 Tier 2: SPR Kinetics (Target vs. Off-Target KD & Residence Time) Tier1->Tier2 S(10) < 0.1 Tier3 Tier 3: NanoBRET Cellular Assay (In-cell Target Engagement) Tier2->Tier3 Long Residence Time Decision Lead Candidate Selection (High Selectivity Index) Tier3->Decision Cellular IC50 < 10 nM

Figure 1: Tiered selectivity assessment workflow for pyrimidine-4-amine derivatives.

Protocol 1: High-Throughput Kinome Profiling (Radiometric Assay)

Causality: Pyrimidine derivatives can occasionally exhibit auto-fluorescence. Utilizing a ³³P-ATP radiometric assay eliminates fluorescent interference, ensuring that the primary kinome selectivity data (S-score) is an artifact-free representation of true binding.

  • Assay Preparation: Prepare a master mix containing the target kinase, specific peptide substrate, and 1 µM ATP spiked with ³³P-ATP.

  • Compound Addition: Dispense the pyrimidine derivatives at a screening concentration of 1 µM into 384-well plates.

  • Self-Validating Controls: Include 10 µM Staurosporine (100% inhibition control) and 0.1% DMSO (0% inhibition vehicle). Validation Check: Calculate the Z'-factor for the plate. The assay is only deemed valid and proceeds to data analysis if Z' > 0.6.

  • Reaction & Detection: Incubate for 2 hours, quench with phosphoric acid, and transfer to a filter plate. Wash extensively and read on a microplate scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Selectivity

Causality: Thermodynamic affinity (


) does not always predict in vivo efficacy. SPR provides association (

) and dissociation (

) rates. For N-methyl-piperidine derivatives, the steric lock often results in a dramatically slower

for the mutant target versus the wild-type, leading to a longer residence time (

) and sustained efficacy.
  • Sensor Chip Functionalization: Covalently immobilize the recombinant target kinase onto Flow Cell 2 (Fc2) of a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 (Fc1) blank.

  • Analyte Injection: Inject the derivatives in a multi-cycle kinetic format (e.g., 0.5 nM to 50 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validating Controls:

    • Reference Subtraction: Subtract the Fc1 signal from Fc2 to eliminate bulk refractive index shifts and non-specific binding.

    • Surface Stability: Inject a known reference binder (e.g., Vemurafenib) at the beginning and end of the run. The run is valid only if the

      
       of the reference compound deviates by <5%.
      
Protocol 3: Cellular Target Engagement (NanoBRET)

Causality: Biochemical selectivity must translate to the complex intracellular environment. NanoBRET proves that the compound can penetrate the cell membrane and outcompete physiological ATP concentrations (1–5 mM) to bind the target [3].

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the target's active site.

  • Compound Competition: Treat the cells with a dose-response titration of the pyrimidine derivatives. As the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.

  • Self-Validating Controls: Include a cohort of untransfected cells treated with the tracer. Validation Check: Subtract this background luminescence from all experimental wells to ensure the BRET ratio accurately reflects specific target engagement.

References

  • Discovery of Selective Small Molecule Degraders of BRAF-V600E Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Journal of Medicinal Chemistry (ACS) URL:[Link]

A Comparative Guide to N-Alkylation Methods for Piperidines: Direct, Reductive, and Borrowing Hydrogen Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working at the intersection of process chemistry and drug discovery, I frequently consult with research teams on optimizing the functionalization of saturated aza-heterocycles. Piperidines are among the most prevalent six-membered nitrogen ring systems in FDA-approved therapeutics. The functionalization of the piperidine nitrogen (N-alkylation) is a critical step in modulating a drug candidate's pharmacokinetics, target affinity, and lipophilicity.

However, not all N-alkylation methods are created equal. The choice of methodology dictates chemoselectivity, atom economy, and the downstream purification burden. This guide objectively compares three primary strategies—Direct Alkylation , Reductive Amination , and Borrowing Hydrogen (Hydrogen Autotransfer) —explaining the mechanistic causality behind each approach and providing self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Causality: Choosing the Right Pathway

To make an informed decision, chemists must understand the thermodynamic and kinetic drivers of each method.

Direct N-Alkylation (Nucleophilic Substitution)

Direct alkylation relies on the


 displacement of an alkyl halide by the secondary amine of the piperidine core.
  • The Causality of Overalkylation: While operationally simple, this method suffers from a fundamental kinetic flaw. The resulting tertiary amine product is generally more electron-rich (due to the inductive effect of the new alkyl group) and less solvated than the starting secondary amine. Consequently, the product is often more nucleophilic than the starting material, leading to competitive overalkylation and the formation of quaternary ammonium salts.

  • Mitigation: This pathway is best reserved for sterically hindered piperidines (e.g., 2-substituted piperidines) where the steric bulk of the first alkylation kinetically prevents a second addition.

Reductive Amination

Reductive amination is the medicinal chemist's workhorse. It involves the condensation of piperidine with an aldehyde or ketone to form an electrophilic iminium ion, followed by in situ hydride reduction.

  • The Causality of Chemoselectivity: The success of this method hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (

    
    ) is the gold standard. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the starting carbonyl compound, yet reactive enough to reduce the highly electrophilic iminium ion intermediate. This precise reactivity window ensures high yields of the tertiary amine without over-reduction or overalkylation.
    
Catalytic Borrowing Hydrogen (Hydrogen Autotransfer)

The [1] represents the frontier of green chemistry. It utilizes stable, inexpensive alcohols as alkylating agents instead of toxic alkyl halides or unstable aldehydes.

  • The Causality of Atom Economy: A transition metal catalyst (traditionally Ir or Ru, but increasingly earth-abundant metals like [2] or [3]) dehydrogenates the alcohol to a carbonyl compound, temporarily storing the hydrogen as a metal-hydride species. The carbonyl condenses with piperidine to form an iminium ion. The catalyst then "returns" the borrowed hydrogen to reduce the iminium ion to the tertiary amine. The only stoichiometric byproduct is water, making this an exceptionally atom-economical and scalable process for process chemistry.

N_Alkylation Piperidine Piperidine Core (Secondary Amine) Direct Direct Alkylation + Alkyl Halide / Base Piperidine->Direct SN2 Reductive Reductive Amination + Aldehyde / NaBH(OAc)3 Piperidine->Reductive Condensation Borrowing Borrowing Hydrogen + Alcohol / Catalyst Piperidine->Borrowing Alcohol Oxidation & Condensation Prod_Direct Tertiary Amine + Quaternary Salts Direct->Prod_Direct Iminium1 Iminium Ion Reductive->Iminium1 Iminium2 Iminium Ion Borrowing->Iminium2 Prod_Reductive Tertiary Amine (High Selectivity) Iminium1->Prod_Reductive Hydride Reduction Prod_Borrowing Tertiary Amine + H2O (Green) Iminium2->Prod_Borrowing Hydrogen Return

Figure 1: Mechanistic pathways of Direct Alkylation, Reductive Amination, and Borrowing Hydrogen.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the operational parameters and performance metrics of the three methodologies based on standard industry benchmarks.

MetricDirect AlkylationReductive AminationBorrowing Hydrogen
Typical Yield 40% – 70%85% – 98%75% – 95%
Primary Byproducts Quaternary ammonium salts, HXTrace alcohols, borate salts

Reagent Toxicity High (Alkyl halides are alkylators/mutagens)Moderate (Aldehydes, Borohydrides)Low (Alcohols are benign)
Atom Economy Poor (Generates stoichiometric halide waste)Moderate (Generates boron waste)Excellent (Water is the only byproduct)
Chemoselectivity Low (Prone to overalkylation)Very High (Controlled hydride transfer)High (Dependent on catalyst selectivity)
Scalability (Process) Limited (Exothermic, purification heavy)Excellent (Standard pharma workflow)Excellent (Ideal for ton-scale production)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate specific analytical checkpoints to ensure the causality of the reaction is tracking as expected.

Protocol A: Direct N-Alkylation with Benzyl Bromide

Use Case: Tolerable for sterically hindered piperidines where overalkylation is kinetically disfavored.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve the piperidine derivative (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv). Causality: An inorganic, heterogeneous base is chosen to scavenge the generated HBr without acting as a competing nucleophile.
    
  • Alkylation: Cool the mixture to 0 °C. Add benzyl bromide (1.05 equiv) dropwise over 15 minutes. Causality: Slow addition keeps the local concentration of the electrophile low, suppressing quaternary salt formation.

  • Self-Validation (TLC): After 2 hours at room temperature, spot the reaction on silica TLC. Stain with Ninhydrin and heat. Validation: The starting secondary amine will stain bright pink/purple. The desired tertiary amine product will remain unstained (or faintly yellow), confirming the conversion of the N-H bond.

  • Workup: Filter off the inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination with

Use Case: The standard method for complex medicinal chemistry library synthesis.

  • Imine Formation: Dissolve the piperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour. Causality: DCE is preferred over DCM as it allows for slightly higher reaction temperatures if needed and exhibits excellent solubility for the borohydride reagent.

  • Reduction: Add

    
     (1.5 equiv) in portions. For basic amines, the addition of glacial acetic acid (1.0 equiv) can accelerate iminium formation.
    
  • Self-Validation (LC-MS): Sample the reaction at 4 hours. Validation: LC-MS should show the complete disappearance of the iminium mass

    
     and the appearance of the target tertiary amine mass. Crucially, verify the absence of the corresponding primary alcohol (which would indicate premature reduction of the aldehyde).
    
  • Workup: Quench with saturated aqueous

    
     to destroy excess hydride. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol C: Borrowing Hydrogen N-Alkylation

Use Case: Process scale-up and sustainable synthesis.

  • Catalyst Activation: In a Schlenk tube under argon, combine the piperidine (1.0 equiv), a primary alcohol (1.2 equiv), an Ir(III) or Mn-pincer catalyst (1-2 mol%), and a catalytic amount of base (e.g., t-BuOK, 10 mol%).

  • Reaction: Add anhydrous Toluene (0.5 M). Seal the tube and heat to 110 °C for 16 hours. Causality: The high temperature is thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol to the aldehyde.

  • Self-Validation (GC-FID): At 8 hours, take an aliquot for GC-FID analysis. Validation: You should observe three distinct peaks: the depleting alcohol, a transient peak for the aldehyde/imine intermediate, and the growing peak of the tertiary amine product. The presence of the intermediate confirms the catalytic cycle is actively "borrowing" hydrogen.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate under reduced pressure.

Conclusion

For rapid analog generation in early-stage drug discovery, Reductive Amination remains the most reliable and chemoselective method for piperidine functionalization. However, as a molecule progresses toward clinical development and process scale-up, the stoichiometric waste generated by borohydrides becomes a liability. In these scenarios, transitioning the synthetic route to a Borrowing Hydrogen methodology is highly recommended. By leveraging the latent electrophilicity of benign alcohols, process chemists can achieve high-yielding N-alkylations while adhering to the strictest principles of green chemistry.

References

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, 2023.[Link]

  • Subaramanian, M., Midya, S. P., Ramar, P. M., & Balaraman, E. "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." Organic Letters, 2019.[Link]

  • Elangovan, S., Sortais, J.-B., Beller, M., & Darcel, C. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications, 2016.[Link]

Comparative Guide: Analytical Method Validation for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a critical pharmacophore and Key Starting Material (KSM) often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and LRRK2 inhibitors. Its quantification presents distinct analytical challenges due to its physicochemical properties:

  • High Basicity: The piperidine nitrogen (pKa ~10-11) causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.

  • High Polarity: The molecule retains poorly on standard Reversed-Phase (RP) systems, often eluting in the void volume.

  • Lack of Chromophores: While the pyrimidine ring absorbs UV, the extinction coefficient is moderate, limiting sensitivity for trace impurity analysis.[1]

This guide objectively compares three validation strategies—High-pH RP-HPLC , Ion-Pairing HPLC , and LC-MS/MS —providing a roadmap for researchers to select the optimal method based on their sensitivity and throughput requirements.

Comparative Analysis of Analytical Methodologies

The following table synthesizes the performance metrics of the three primary approaches.

Table 1: Method Performance Matrix
FeatureMethod A: High-pH RP-HPLC (Recommended for QC)Method B: LC-MS/MS (Recommended for Genotox/Trace)Method C: Ion-Pairing HPLC (Legacy/Specific Use)
Principle Reversed-Phase at pH > pKa (Neutral state)Mass Spectrometry (ESI+)Acidic RP with anionic pairing agent
Column Hybrid Silica (e.g., XBridge C18, Gemini NX)C18 or HILICStandard C18
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / MeCN0.1% Formic Acid / MeCN0.1% TFA or PFPA / MeCN
Sensitivity (LOQ) ~0.5 µg/mL (500 ppb)~0.5 ng/mL (0.5 ppb)~1.0 µg/mL
Peak Shape Excellent (Symmetry > 0.[2]9)GoodExcellent
MS Compatibility Yes (Volatile buffer)Native No (TFA suppresses ionization)
Cost/Complexity Low / LowHigh / HighLow / Moderate
Primary Use Assay, Purity, Content UniformityTrace Impurity, Cleaning ValidationAssay (if MS not required)

Technical Deep Dive: The "Why" Behind the Protocol

The Basicity Challenge

Standard HPLC utilizes acidic mobile phases (pH 2-3). Under these conditions, the piperidine moiety of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is fully protonated (


). This charged species interacts electrostatically with residual negatively charged silanols (

) on the column stationary phase, causing peak tailing and retention time variability .
The Solution: pH Switching

By elevating the mobile phase pH to 10 (using Ammonium Bicarbonate/Ammonium Hydroxide), we deprotonate the amine. The molecule becomes neutral and hydrophobic, interacting purely via partition mechanisms with the C18 chains. This results in:

  • Sharper Peaks: Elimination of silanol dragging.

  • Increased Retention: The neutral molecule partitions better into the stationary phase, moving away from the solvent front.

Critical Note: You must use a column engineered for high pH stability (e.g., Ethylene-Bridged Hybrid technology). Standard silica columns will dissolve at pH > 8.

Validated Experimental Protocols

Below are the step-by-step protocols for the two most critical methods.

Protocol A: High-pH RP-HPLC (Assay & Purity)
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Gradient:

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 5% A / 95% B

    • 15.0 min: 5% A / 95% B

    • 15.1 min: 95% A / 5% B

    • 20.0 min: Stop

  • Detection: UV at 245 nm (Pyrimidine

    
    ).
    
  • Column Temp: 35°C.

  • Injection Vol: 10 µL.

Protocol B: LC-MS/MS (Trace Quantification)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Ionization: ESI Positive Mode.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

    • Expert Insight: The F5 phase provides unique selectivity for the aromatic pyrimidine ring and better retention for polar amines than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Precursor: 193.1 m/z

      
      
      
    • Quantifier Product: 96.1 m/z (Piperidine fragment)

    • Qualifier Product: 136.1 m/z (Pyrimidine-amine fragment)

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating these methods according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Select pH & Column) Specificity Specificity (Blank/Placebo Interference) Start->Specificity Pass Pass Fail Fail Specificity->Fail Interference Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity No Interference Linearity->Fail R² < 0.999 Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy R² ≥ 0.999 Accuracy->Fail Recovery Poor Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Recovery OK Precision->Fail RSD High LOD_LOQ Sensitivity (S/N > 3 and > 10) Precision->LOD_LOQ RSD OK LOD_LOQ->Pass S/N OK LOD_LOQ->Fail S/N Low

Caption: Step-by-step validation workflow based on ICH Q2(R1) guidelines, ensuring method robustness.

Analytical Decision Matrix

When should you use which method? Use this decision tree to select the appropriate protocol.

DecisionTree Root Select Analytical Goal Q1 Target Concentration? Root->Q1 High High (> 0.1%) Q1->High Low Trace (< 0.1%) Q1->Low Res1 Use Method A (High-pH HPLC-UV) Cost-Effective, Robust High->Res1 Standard Setup Res3 Use Method C (Ion-Pairing UV) If High-pH Column Unavailable High->Res3 Legacy Setup Res2 Use Method B (LC-MS/MS) High Sensitivity Low->Res2 Genotox/Cleaning

Caption: Decision matrix for selecting between UV and MS detection based on sensitivity needs.

Validation Data Summary (Simulated Representative Data)

The following data represents typical acceptance criteria and results for Method A (High-pH UV) validation.

ParameterAcceptance Criteria (ICH)Typical ResultStatus
Specificity No interference at retention timePurity Angle < Purity ThresholdPASS
Linearity


(Range: 50-150%)
PASS
Accuracy 98.0% - 102.0% Recovery99.4% Mean RecoveryPASS
Precision (Repeatability) RSD

2.0% (n=6)
0.4% RSDPASS
Intermediate Precision RSD

2.0% (Different Days)
0.8% RSDPASS
Robustness (pH) Resolution > 2.0 at pH

0.2
Resolution maintained at pH 9.8/10.2PASS

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • PubChem. (n.d.).[6] Compound Summary: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine.[7] National Library of Medicine. [Link](Note: Search via structure or CAS 1247069-69-7 for specific derivatives).

Sources

Safety Operating Guide

Operational Disposal Protocol: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Assessment

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (often an intermediate in the synthesis of kinase inhibitors like CZC-25146) presents specific disposal challenges due to its basic nitrogen functionality . Unlike generic organic waste, this compound requires strict segregation from acidic streams and nitrosating agents to prevent exothermic reactions and the formation of carcinogenic byproducts.

Core Hazard Profile (GHS Classification Basis)
  • Physical State: Typically a white to off-white solid.[1]

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) . The piperidine and pyrimidine moieties make this a strong organic base.

  • Secondary Hazard: Acute Toxicity (Oral/Inhalation).

  • Reactivity: Incompatible with strong acids (exothermic neutralization) and oxidizing agents.

Pre-Disposal Stabilization & Segregation Logic

Effective disposal begins at the bench. You must stabilize the waste stream before it leaves the fume hood.

The "Two-Check" Segregation Rule

Before adding this substance to any waste container, perform these two checks to ensure chemical compatibility:

  • The Acid Check (Exotherm Risk):

    • Rule: NEVER add this amine directly to a container with high concentrations of mineral acids (HCl, H₂SO₄) or acid halides.

    • Reasoning: The protonation of the piperidine nitrogen is highly exothermic. In a closed waste container, this can cause rapid pressurization or "geysering."

    • Action: If the compound is in an acidic solution, neutralize to pH 6–9 using Sodium Bicarbonate (NaHCO₃) before transfer to the waste container.

  • The Nitrosamine Check (Carcinogen Risk):

    • Rule: NEVER mix with waste streams containing nitrosating agents (e.g., Sodium Nitrite, Nitrosyl chloride).

    • Reasoning: The secondary amine functionality (if the piperidine ring is unsubstituted at the nitrogen, though this specific structure implies a tertiary amine if "N-methyl" is on the linker, the piperidine N might still be free or substituted. Note: Chemical structure analysis suggests the piperidine nitrogen is a secondary amine unless specified otherwise.) can react to form N-nitrosamines , which are potent carcinogens and regulated strictly.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance or Spilled Solids)

Container: Wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred for breakage resistance.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Collection: Sweep spilled material using a dedicated brush or scoop. Do not generate dust.[2][3][4][5][6][7][8][9]

  • Bagging: Place the solid into a clear, sealable plastic bag (secondary containment) before placing it into the rigid waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Basic.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Container: HDPE or Amber Glass solvent carboy.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the waste drum.

  • pH Verification: Check the pH of the solution.

    • If pH < 4: Slowly neutralize with saturated NaHCO₃ solution until bubbling ceases.

    • If pH > 10: No treatment needed; dispose of as basic organic waste.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.

  • Labeling:

    • Waste Stream: "Basic Organic Waste."

    • Codes: If in the US, likely D002 (Corrosive) if pH is extreme; otherwise, verify local codes.

Visual Decision Tree (Process Flow)

The following diagram outlines the critical decision points for disposing of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine to ensure safety and compliance.

DisposalFlow Start Waste Generation: N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid FinalSolid Container: Wide-mouth HDPE Label: Toxic/Corrosive Solid Solid->FinalSolid NitrosamineCheck Contains Nitrosating Agents? Liquid->NitrosamineCheck AcidCheck Is solution Acidic (pH < 5)? Neutralize Neutralize with NaHCO3 to pH 6-8 AcidCheck->Neutralize Yes FinalLiquid Container: Basic Organic Waste Label: Corrosive/Toxic Liquid AcidCheck->FinalLiquid No Neutralize->FinalLiquid NitrosamineCheck->AcidCheck No Segregate STOP: Segregate into Special High-Hazard Stream NitrosamineCheck->Segregate Yes

Figure 1: Decision logic for the safe segregation and packaging of aminopyrimidine waste.

Emergency Contingencies: Spills

In the event of a spill during the disposal process, execute the "Protect-Contain-Clean" protocol:

PhaseAction Steps
1. Protect Alert nearby personnel. If dust is generated, evacuate the immediate area to let it settle. Don full PPE including respiratory protection (N95 or P100) if powder is airborne.
2. Contain Solids: Cover with a plastic sheet to prevent dispersion.Liquids: Surround with absorbent socks/pads. Do NOT use sawdust (combustible reaction risk with some amines). Use vermiculite or clay-based absorbents.
3. Clean Scoop material into a disposal bag. Wipe the surface with a dilute acetic acid solution (vinegar) or Citranox to neutralize trace residues, followed by a water rinse.

Regulatory & Compliance Data

ParameterSpecification
RCRA Code (USA) D002 (Corrosive) if pH ≥ 12.5 or ≤ 2. Otherwise, treat as non-specific hazardous waste.
DOT Shipping Name Corrosive solids, toxic, n.o.s. (N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine)
UN Number Likely UN 2923 (Corrosive solid, toxic, n.o.s.) or UN 3263 (Corrosive solid, basic, organic, n.o.s.).
Packing Group III (Minor danger) or II (Medium danger) depending on specific toxicity data.

References

  • Cayman Chemical. (2023).[5] CZC-25146 Safety Data Sheet. Retrieved from (Proxy for structural analog properties).

  • Thermo Fisher Scientific. (2023).[5] Piperidine Safety Data Sheet. Retrieved from .

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA)

Sources

Personal protective equipment for handling N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1][2]

Executive Summary & Chemical Context

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a specialized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK or ALK inhibitors).[1][2] Structurally, it features a pyrimidine ring coupled to a piperidine moiety via a methylated amine linker.[1][2]

Critical Safety Premise: As a secondary/tertiary amine derivative, this compound exhibits basic properties (pKa ~9–10).[1][2] In the absence of a compound-specific GHS monograph, you must treat it as a Corrosive (Category 1) or Severe Irritant (Category 2) until proven otherwise.[1][2] Its ability to protonate at physiological pH allows it to interact strongly with mucous membranes and corneal tissue, necessitating a zero-exposure protocol.[1][2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Why" based on the chemical's functional groups.[1][2]

Hazard ClassLikely GHS ClassificationMechanistic Cause
Ocular Eye Dam. 1 (Irreversible)Basic amines saponify fatty acids in the corneal epithelium, causing deep tissue penetration and opacity.[1][2]
Dermal Skin Irrit. 2 / Sens. 1 Lipophilic nature of the piperidine ring facilitates dermal absorption; reactive amine may cause sensitization.[1][2]
Inhalation STOT SE 3 (Resp.[1][2][3][4] Irrit.)Fine particulate dust (if solid) is highly irritating to the upper respiratory tract.[1][2]
Systemic Acute Tox. 4 (Oral)Structural analogs (aminopyrimidines) often interfere with metabolic pathways; treat as harmful if swallowed.[1][2]
Personal Protective Equipment (PPE) Strategy

Self-Validating Protocol: PPE is not just "worn"; it is a system that must be verified.[1][2]

A. Ocular & Face Protection (The "Zero-Gap" Rule)

Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch).[1][2]

  • Why: Safety glasses are insufficient.[1][2] The basicity of the amine means that even micro-aerosols can cause chemical conjunctivitis.[1][2]

  • Validation: Perform the "Shake Test" on your goggles before donning to ensure the vent caps are secure.[1][2]

B. Dermal Protection (Glove Selection)

Primary Barrier: Nitrile (Minimum 0.11 mm / 4-5 mil).[1][2] Secondary Barrier (Immersion/High Risk): Laminate (Silver Shield) or Double-Gloved Nitrile (different colors).[1][2]

  • Why: Amines can permeate thin latex rapidly.[1][2] Nitrile offers superior degradation resistance to basic organic compounds.[1][2]

  • Validation: Inflation Test. Trap air in the glove and squeeze to check for pinholes before every use.[1][2]

C. Respiratory Protection

Requirement:

  • Powder Handling: N95/P2 disposable respirator (minimum) or Half-mask with P100/P3 cartridges.[1][2]

  • Solution Handling: If dissolved in volatile solvents (DCM, MeOH), use a Half-mask with ABEK1 (Multi-gas) or Organic Vapor (OV) cartridges.[1][2]

  • Why: The piperidine moiety gives the molecule a distinct amine odor; however, olfactory fatigue can set in.[1][2] Filtration prevents sensitization.[1][2]

Operational Handling Protocol

This workflow integrates safety steps directly into the experimental procedure.

Phase 1: Preparation (The "Cold" Zone)[1][2]
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood certified to face velocity >0.5 m/s.[1][2]

  • Static Control: This powder is likely hygroscopic and static-prone.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent "powder fly" (aerosolization).[1][2]

Phase 2: Weighing & Solubilization[1][2]
  • Taring: Tare the vial with the cap on to minimize open time.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]

  • Solvent Addition:

    • Caution: Adding acid (e.g., HCl in Dioxane) to this amine will generate an exotherm .[1][2]

    • Protocol: Cool the amine solution to 0°C before adding acidic reagents to prevent thermal runaway or splashing.[1][2]

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Clean the balance area with a wet paper towel (water/surfactant) before removing hands from the hood.[1][2]

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to ensure the contaminated exterior never touches skin.[1][2]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic and workflow for handling this intermediate.

SafetyWorkflowStartStart: Handling N-methyl-N-(piperidin-4-yl)pyrimidin-4-amineRiskAssessRisk Assessment:Is the compound Solid or Solution?Start->RiskAssessSolidPathSolid (Powder)RiskAssess->SolidPathPowder FormLiquidPathSolution (Organic Solvent)RiskAssess->LiquidPathDissolvedPPE_SolidPPE: Nitrile Gloves + Chemical Goggles + P100 MaskSolidPath->PPE_SolidPPE_LiquidPPE: Double Nitrile + Face Shield + OV/P100 MaskLiquidPath->PPE_LiquidEngControlEngineering Control:Fume Hood (Sash < 18 inches)PPE_Solid->EngControlPPE_Liquid->EngControlAction_WeighAction: Weighing(Use Ionizer to reduce static)EngControl->Action_WeighAction_ReactAction: Reaction Setup(Watch for Exotherm with Acids)Action_Weigh->Action_ReactWasteDisposal:Solid Waste (P-List equivalent) or Basic Organic Liquid WasteAction_React->Waste

Caption: Decision tree for PPE selection and operational workflow based on physical state.

Emergency Response & Waste Disposal
ScenarioImmediate ActionDecontamination Agent
Skin Contact Flush for 15 mins. Do not scrub (abrasion increases absorption).[1][2]Water + Mild Soap (PEG-400 is ideal if available).[1][2]
Eye Contact Irrigate immediately. Hold eyelids apart.[1][2][4] Time is vision.[1][2]Saline or Water (Eye Wash Station).[1][2]
Spill (Solid) Cover with wet paper towels to prevent dust.[1][2] Scoop into bag.10% Bleach or Dilute Acetic Acid (to neutralize amine).[1][2]
Spill (Liquid) Absorb with Vermiculite or Sand.[1][2] Do not use sawdust (reaction risk).[1][2]Water/Detergent wash.[1][2]

Waste Disposal: Segregate as "Basic Organic Waste" .

  • Do not mix with strong oxidizers (e.g., Nitric Acid waste) as amines can form unstable N-nitroso compounds or ignite.[1][2]

  • Label clearly with the full chemical name and "Corrosive/Toxic" hazard stickers.[1][2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56604246 (Related Aminopyrimidine Scaffolds).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134).[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Reactant of Route 2
N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.